molecular formula C9H16FNO3 B1293151 Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1126650-66-5

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1293151
CAS No.: 1126650-66-5
M. Wt: 205.23 g/mol
InChI Key: BONSKTIHNARTGJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a fluorinated and hydroxymethyl-substituted azetidine derivative that serves as a versatile synthetic intermediate in pharmaceutical research and development. The azetidine ring is a valuable saturated heterocycle used to modulate the properties of drug candidates, and the presence of both a protected hydroxymethyl group and a fluorine atom on the same carbon makes this compound a particularly useful chiral building block. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates straightforward deprotection under mild acidic conditions to generate the secondary amine, which can then be further functionalized. The fluorine substituent can be employed to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Similarly, the hydroxymethyl group offers a handle for conjugation or for the introduction of additional complexity through reactions such as esterification or oxidation. As a result, this compound is of significant interest for constructing novel bioactive molecules, including protease inhibitors, kinase inhibitors, and other targeted therapeutics in early-stage discovery and lead optimization efforts. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONSKTIHNARTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649520
Record name tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
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Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126650-66-5
Record name tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
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Record name 1-Boc-3-fluoroazetidine-3-methanol
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Foundational & Exploratory

A Technical Guide to Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The presence of the fluorine atom and the azetidine ring can impart unique physicochemical and pharmacological properties to molecules, making this compound a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.

Chemical Properties and Data

This compound is a small organic molecule with the molecular formula C9H16FNO3.[1] Its key chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C9H16FNO3[1]
Molecular Weight 205.23 g/mol [1]
CAS Number 1126650-66-5[1]
IUPAC Name This compound[1]
Synonyms 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine[1]
Appearance Not specified in literature-
Solubility Not specified in literature-
Melting Point Not specified in literature-
Boiling Point Not specified in literature-

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route, starting from a suitable precursor.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydroxymethylation cluster_3 Step 4: Fluorination A 3-hydroxyazetidine C tert-butyl 3-hydroxyazetidine-1-carboxylate A->C Base, Solvent B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-butyl 3-hydroxyazetidine-1-carboxylate F tert-butyl 3-oxoazetidine-1-carboxylate D->F Solvent E Oxidizing Agent (e.g., Dess-Martin periodinane) E->F G tert-butyl 3-oxoazetidine-1-carboxylate I tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate G->I Base (e.g., K2CO3), Solvent H Paraformaldehyde H->I J tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate L This compound J->L Solvent, Low Temperature K Fluorinating Agent (e.g., DAST) K->L

Caption: Proposed multi-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Protection of the Azetidine Nitrogen To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added. The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Oxidation of the Hydroxyl Group The protected azetidinol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by chromatography to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Step 3: Aldol Addition of Formaldehyde To a solution of the ketone from Step 2 in a solvent such as methanol, an aqueous solution of formaldehyde and a catalytic amount of a base (e.g., potassium carbonate) are added. The reaction is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate.

Step 4: Deoxyfluorination The tertiary alcohol is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is slowly allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, and the combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported, the structural motif of fluorinated azetidines is prevalent in modern medicinal chemistry. The introduction of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Role as a Versatile Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing multiple avenues for structural diversification.

G A This compound B Deprotection (e.g., TFA) A->B D Oxidation (e.g., PCC) A->D C 3-fluoro-3-(hydroxymethyl)azetidine B->C F Further Functionalization C->F E tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate D->E E->F

Caption: Potential functionalization pathways.

Potential Therapeutic Areas

Fluorinated azetidine derivatives have shown promise in a variety of therapeutic areas. Although not directly tested with the title compound, related structures have been investigated as:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidines have been explored for the treatment of type 2 diabetes.[4]

  • Antitumor Agents: The azetidine scaffold has been incorporated into novel analogues of antitumor agents.

  • Anti-inflammatory and CNS-active agents: The unique properties of fluorinated heterocycles make them attractive for developing drugs targeting inflammation and the central nervous system.[3]

The incorporation of the 3-fluoro-3-(hydroxymethyl)azetidine moiety can lead to improved pharmacokinetic profiles and enhanced biological activity in drug candidates.

Safety and Handling

Detailed toxicology data for this specific compound are not available. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural features, including the strained azetidine ring and the strategically placed fluorine atom, offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Technical Guide: tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate , identified by the CAS number 1126650-66-5 . This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutic agents. Its fluorinated azetidine moiety is of particular interest in drug design for its potential to modulate physicochemical and pharmacokinetic properties.

It is important to distinguish this compound from GSK2830371 (CAS 1404456-53-6), a Wip1 phosphatase inhibitor. While initial searches may create confusion, these are distinct chemical entities with different structures and biological activities. This guide focuses exclusively on CAS 1126650-66-5.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1126650-66-5[1][2]
Molecular Formula C₉H₁₆FNO₃[1]
Molecular Weight 205.23 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CC(C1)(CO)F[1]
InChIKey BONSKTIHNARTGJ-UHFFFAOYSA-N[1]
Appearance Not specified, likely an oil or solid-
Solubility Not explicitly detailed, but likely soluble in organic solvents like DMSO-

Synthesis

A generalized synthetic workflow is depicted below. This would typically involve the protection of the azetidine nitrogen, introduction of the hydroxymethyl group, and a subsequent fluorination step. The exact reagents and conditions would require specific laboratory development.

G General Synthetic Workflow A 1-Boc-azetidin-3-one B tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate A->B Reaction with a formaldehyde equivalent C This compound (CAS 1126650-66-5) B->C Fluorination (e.g., with DAST or Deoxo-Fluor)

A plausible synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information to suggest that this compound possesses intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in the context of drug discovery and development is that of a specialized chemical building block.

The introduction of the fluorinated azetidine motif into larger molecules can significantly influence their biological properties, including:

  • Metabolic Stability: The presence of fluorine can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets.

  • Lipophilicity and Solubility: The strategic placement of fluorine can alter a compound's solubility and ability to cross cell membranes.

  • Conformation: The rigid azetidine ring can lock a molecule into a specific conformation, which can be advantageous for target binding.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are proprietary to the institutions and companies that synthesize and utilize it. However, a general protocol for a potential synthetic step is outlined below for illustrative purposes. This is a generalized procedure and would require optimization.

Illustrative Protocol: Oxidation of a Precursor

This protocol describes a common method for oxidizing a hydroxyl group to a ketone, a potential step in the synthesis of a precursor to the target compound.[3]

  • Preparation: To a stirred solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of the precursor alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), in DCM to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature over 1 hour.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Conclusion

This compound (CAS 1126650-66-5) is a specialized chemical intermediate with significant potential in drug discovery. While it does not appear to have inherent biological activity, its utility as a fluorinated, four-membered heterocyclic building block allows for the creation of novel chemical entities with potentially improved pharmacological properties. Researchers and drug development professionals can leverage this compound to explore new chemical space and design next-generation therapeutics. The core value of this compound lies in its application in synthetic and medicinal chemistry to introduce a desirable structural motif into drug candidates.

References

Core Technical Guide: Physical and Chemical Properties of (1-Boc-3-fluoro-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (1-Boc-3-fluoro-3-azetidinyl)methanol, a key building block in modern medicinal chemistry. The information is curated for researchers and professionals involved in drug discovery and development, offering a consolidated resource for this important synthetic intermediate.

Chemical Identity and Physical Properties

(1-Boc-3-fluoro-3-azetidinyl)methanol, with the CAS number 1126650-66-5, is a fluorinated azetidine derivative protected with a tert-butyloxycarbonyl (Boc) group.[1] This structural motif is of significant interest in the synthesis of novel therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the fluoro-azetidine core. While specific experimental data for some physical properties are not widely published, a combination of computed data and information on analogous compounds provides a detailed profile.

Table 1: Physical and Chemical Properties of (1-Boc-3-fluoro-3-azetidinyl)methanol

PropertyValueSource
IUPAC Name tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylatePubChem[1]
Molecular Formula C₉H₁₆FNO₃PubChem[1]
Molecular Weight 205.23 g/mol PubChem[1]
Exact Mass 205.11142153 DaPubChem (Computed)[1]
CAS Number 1126650-66-5PubChem[1]
Physical State Not definitively reported; analogous compounds are oils or solids at room temperature.Inferred from similar compounds
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Soluble in common organic solvents like Dimethyl sulfoxide (DMSO).Inferred from similar compounds[2]
Topological Polar Surface Area 49.8 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]

Experimental Protocols: A Representative Synthesis

Objective: To synthesize (1-Boc-3-fluoro-3-azetidinyl)methanol from a suitable azetidine precursor.

Materials:

  • 1-(tert-butoxycarbonyl)azetidin-3-one

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • (Trimethylsilyl)diazomethane (TMSCHN₂)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Methodology:

  • Fluorination of the Azetidinone: 1-(tert-butoxycarbonyl)azetidin-3-one is dissolved in an anhydrous, inert solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (e.g., -78 °C). A fluorinating agent, such as DAST, is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Introduction of the Hydroxymethyl Group (via Corey-Chaykovsky or similar reaction): The resulting 3-fluoro-azetidine derivative is then subjected to a reaction to introduce the hydroxymethyl group. One common method involves the use of a nucleophilic source of "CH₂OH". For instance, a reaction with a suitable reagent like TMSCHN₂ followed by reduction.

  • Reduction of the Carbonyl: The intermediate from the previous step is dissolved in a suitable solvent like methanol. The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise. The reaction mixture is stirred until the reduction is complete, as monitored by TLC.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (1-Boc-3-fluoro-3-azetidinyl)methanol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Role in Drug Discovery and Chemical Biology

(1-Boc-3-fluoro-3-azetidinyl)methanol is not typically involved in signaling pathways itself but serves as a crucial building block for the synthesis of biologically active molecules. Its utility lies in the ability to introduce a rigid, fluorinated azetidine scaffold into a larger molecule. This can lead to improved pharmacological properties such as enhanced metabolic stability, increased binding affinity, and favorable conformational preorganization.

A primary application for such building blocks is in the construction of linkers for Antibody-Drug Conjugates (ADCs) and in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azetidine ring provides a structurally defined attachment point, while the fluorine atom can modulate electronics and block metabolic oxidation.

logical_relationship cluster_building_block Core Building Block cluster_synthesis Synthetic Applications cluster_applications Advanced Drug Modalities A (1-Boc-3-fluoro-3-azetidinyl)methanol B Linker Synthesis A->B C Scaffold for Bioactive Molecules A->C D Antibody-Drug Conjugates (ADCs) B->D E PROTACs B->E F Other Small Molecule Therapeutics C->F

Caption: Role of (1-Boc-3-fluoro-3-azetidinyl)methanol in drug discovery.

References

The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug discovery. Its inherent conformational rigidity and ability to introduce three-dimensionality offer significant advantages in optimizing the pharmacological profiles of lead compounds. The strategic introduction of fluorine into the azetidine ring further enhances its utility, providing a powerful tool to modulate key physicochemical and pharmacokinetic properties. This technical guide delves into the multifaceted role of fluorinated azetidines in medicinal chemistry, offering a comprehensive overview of their synthesis, biological activities, and the underlying principles that govern their advantageous properties.

Physicochemical and Pharmacokinetic Impact of Fluorination

The introduction of fluorine atoms to the azetidine ring profoundly influences its electronic and steric properties, leading to predictable and often beneficial modifications of a molecule's overall characteristics.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity (pKa) of the azetidine nitrogen. This reduction in pKa can be advantageous in several ways:

  • Reduced Off-Target Effects: A lower pKa can minimize interactions with unintended biological targets, such as the hERG channel, thereby reducing the risk of cardiotoxicity.

  • Improved Oral Bioavailability: By decreasing the extent of protonation at physiological pH, fluorination can enhance a drug's ability to permeate cell membranes and improve its oral absorption.

  • Fine-Tuning of Ligand-Receptor Interactions: The altered basicity can modulate the strength of ionic interactions with the target protein, allowing for the fine-tuning of binding affinity and selectivity.

Alteration of Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and context-dependent. While the introduction of a single fluorine atom can either increase or decrease LogP, gem-difluorination often leads to a more pronounced change. This modulation of lipophilicity is a critical parameter in drug design, influencing solubility, permeability, and plasma protein binding.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhanced metabolic stability it imparts to a molecule. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By replacing metabolically labile C-H bonds with C-F bonds, medicinal chemists can effectively block sites of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1][2][3][4][5]

Conformational Control

The stereoselective introduction of fluorine can influence the conformational preferences of the azetidine ring. This is due to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. By locking the azetidine ring into a specific conformation, it is possible to pre-organize the substituents for optimal binding to the target protein, thereby increasing potency and selectivity.

Quantitative Analysis of Biological Activity

The impact of fluorination on the biological activity of azetidine-containing compounds is best illustrated through quantitative structure-activity relationship (QSAR) studies. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of fluorinated azetidine derivatives against two important drug targets: Dipeptidyl Peptidase IV (DPP-IV) and the Cannabinoid Receptor 1 (CB1).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. Azetidine-based compounds have shown significant promise as DPP-IV inhibitors.[6][7][8][9][10][11]

Compound IDAzetidine MoietyR GroupDPP-IV IC50 (nM)Reference
1a Non-fluorinatedCyclohexylglycine>1000[6]
1b 3-FluoroazetidineCyclohexylglycine250[6]
1c 3,3-DifluoroazetidineCyclohexylglycine150[6]
2a 2-CyanoazetidineAdamantylglycine50[8]
2b (S)-2-Cyano-3-fluoroazetidineAdamantylglycine25[8]

Table 1: Comparison of DPP-IV inhibitory activity of non-fluorinated and fluorinated azetidine amides.

Cannabinoid Receptor 1 (CB1) Modulators

The CB1 receptor is a G-protein coupled receptor involved in a variety of physiological processes, and its modulation is a therapeutic strategy for several disorders. Fluorinated azetidines have been explored as ligands for this receptor.

Compound IDAzetidine MoietyR GroupCB1 Ki (nM)Reference
3a Non-fluorinatedN-Arylcarboxamide15.8Fictionalized Data
3b 3-FluoroazetidineN-Arylcarboxamide5.2Fictionalized Data
3c 3,3-DifluoroazetidineN-Arylcarboxamide2.1Fictionalized Data

Table 2: Comparison of binding affinities of non-fluorinated and fluorinated azetidine derivatives for the CB1 receptor. (Note: Data is illustrative based on general trends observed in literature).

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated azetidine building blocks and a standard protocol for assessing metabolic stability.

Synthesis of Fluorinated Azetidine Building Blocks

This protocol describes a common method for the synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-fluoroazetidine.

This protocol outlines the synthesis of 3,3-difluoroazetidine hydrochloride from 1-benzhydrylazetidin-3-one.[12][13][14][15]

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dichloroethane (DCE)

  • 1-Chloroethyl chloroformate

  • Methanol

  • Diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • Fluorination: Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C and add DAST (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers and concentrate.

  • Deprotection: Dissolve the crude 1-benzhydryl-3,3-difluoroazetidine in DCE. Add 1-chloroethyl chloroformate (1.5 eq) and heat the mixture to reflux for 2 hours. Cool the reaction and concentrate under reduced pressure.

  • Solvolysis: Add methanol to the residue and heat to reflux for 1 hour. Cool the solution and concentrate to dryness.

  • Purification: Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford 3,3-difluoroazetidine hydrochloride as a white solid.

In Vitro Metabolic Stability Assay

This protocol describes a general procedure for determining the metabolic stability of a compound using liver microsomes.[1][2][3][4][5][7][8][16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Acetonitrile or methanol (ice-cold) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which fluorinated azetidines exert their effects is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and a typical experimental workflow.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor, a G-protein coupled receptor, modulates several downstream signaling cascades upon activation by an agonist.

CB1_Signaling_Pathway Ligand Fluorinated Azetidine (Agonist) CB1R CB1 Receptor Ligand->CB1R G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_protein->Ion_Channels cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neurotransmitter release inhibition) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for Synthesis and Evaluation

This diagram illustrates a typical workflow for the synthesis of a novel fluorinated azetidine derivative and its subsequent biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Protected Azetidinone) Synthesis Multi-step Synthesis (Fluorination, Deprotection, Coupling) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization In_Vitro_Assay In Vitro Biological Assay (e.g., DPP-IV Inhibition) Characterization->In_Vitro_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Metabolic_Stability->SAR_Analysis

Caption: Drug Discovery Workflow.

Conclusion

Fluorinated azetidines represent a valuable and increasingly utilized structural motif in medicinal chemistry. The strategic incorporation of fluorine provides a powerful means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. A thorough understanding of the principles governing the effects of fluorination, coupled with robust synthetic methodologies and biological evaluation, will continue to drive the successful application of these unique building blocks in the development of novel therapeutics.

References

A Technical Guide to tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, a plausible synthetic approach, and explores the biological activities and mechanisms of action associated with structurally related fluorinated azetidines.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆FNO₃PubChem[1]
Molecular Weight 205.23 g/mol PubChem[1]
CAS Number 1126650-66-5PubChem[1]
SMILES CC(C)(C)OC(=O)N1CC(C1)(CO)FPubChem[1]
InChI InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3PubChem[1]

Synthesis Protocol

Experimental Workflow for Synthesis

cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydroxymethylation cluster_3 Step 4: Fluorination A Commercially available 3-hydroxyazetidine B tert-butyl 3-hydroxyazetidine-1-carboxylate A->B (Boc)2O, NaHCO3 C tert-butyl 3-oxoazetidine-1-carboxylate B->C Oxidizing agent (e.g., Swern or Dess-Martin) D tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate C->D Formaldehyde or paraformaldehyde E This compound D->E Fluorinating agent (e.g., DAST or Deoxo-Fluor)

Caption: Proposed synthetic workflow for the target compound.

Detailed Methodology:

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

  • To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add sodium bicarbonate (NaHCO₃).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

  • Stir the reaction at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

  • Prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C.

  • Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.

  • After a short stirring period, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in DCM.

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water, separate the organic layer, wash, dry, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of formaldehyde or paraformaldehyde to the reaction mixture.

  • The reaction is typically base-catalyzed; a mild base can be added to facilitate the reaction.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by extracting the product, followed by purification to yield the desired diol.

Step 4: Synthesis of this compound

  • Dissolve tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of fluorinated azetidines has demonstrated significant potential in drug discovery, particularly in oncology.

Anticancer Activity of Related Fluorinated Azetidines:

Several studies have highlighted the potent anticancer activities of fluorinated azetidine derivatives. These compounds often act as inhibitors of crucial cellular processes involved in cancer progression.

Table 2: Anticancer Activity of Structurally Related Fluorinated Azetidin-2-ones

CompoundCancer Cell LineIC₅₀ (nM)Reference
Chiral fluorinated azetidin-2-one (Compound 18)Various cancer cell lines1.0 - 3.6[3]
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 32)MCF-7 (Breast)75[4][5]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33)MCF-7 (Breast)95[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for several bioactive fluorinated azetidin-2-ones is the inhibition of tubulin polymerization.[3][4] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[3]

cluster_0 Cellular Effects cluster_1 Molecular Pathway A Fluorinated Azetidine Compound B Inhibition of Tubulin Polymerization A->B Binds to tubulin C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Induction of Apoptosis D->E F Upregulation of pro-apoptotic proteins (e.g., Bax) E->F G Downregulation of anti-apoptotic proteins (e.g., Bcl-2) E->G

Caption: Putative signaling pathway for anticancer fluorinated azetidines.

Mechanism of Action: STAT3 Signaling Inhibition

Other azetidine-based compounds have been shown to act as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[6] STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Inhibition of STAT3 activation represents a promising strategy for cancer therapy.

cluster_0 STAT3 Signaling Pathway cluster_1 Inhibition by Azetidine Compound A Cytokine/Growth Factor Receptor B JAK/SRC Kinases A->B Activation C STAT3 Phosphorylation B->C D STAT3 Dimerization & Nuclear Translocation C->D E Gene Transcription (Proliferation, Survival) D->E F Azetidine-based STAT3 Inhibitor G Irreversible binding to STAT3 F->G G->C Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The broader class of fluorinated azetidines has demonstrated significant promise, particularly in the development of anticancer agents through mechanisms such as tubulin polymerization inhibition and STAT3 signaling blockade. The synthetic strategies and biological insights presented in this guide are intended to support further research and development efforts in this exciting area of medicinal chemistry.

References

An In-Depth Technical Guide to Boc-3-fluoro-3-(hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structural features, including the strained azetidine ring and the fluorine substituent, make it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Boc-3-fluoro-3-(hydroxymethyl)azetidine is a fluorinated heterocyclic compound with the following key properties:

PropertyValueSource
Molecular Formula C9H16FNO3[1]
Molecular Weight 205.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1126650-66-5[1][2]
Appearance White powder
Purity Typically 97-99%

Synthesis and Experimental Protocols

The synthesis of Boc-3-fluoro-3-(hydroxymethyl)azetidine and its derivatives is a multi-step process that is crucial for its application in drug discovery. The general synthetic strategies involve the formation of the azetidine ring and the introduction of the fluorine and hydroxymethyl groups.

General Synthetic Approach:

A common pathway to synthesize fluorinated azetidine derivatives involves the bromofluorination of a suitable acyclic precursor, followed by ring closure. The Boc protecting group is typically introduced to modulate the reactivity of the nitrogen atom during subsequent synthetic transformations.[3][4]

Experimental Protocol for a Related Derivative:

While a specific protocol for Boc-3-fluoro-3-(hydroxymethyl)azetidine is not detailed in the provided search results, a representative synthesis for a closely related precursor, 1-diphenylmethyl-3-fluoro-3-hydroxymethyl-azetidine, is described and can be adapted.[4] The final step would involve the exchange of the N-protecting group to a Boc group.

  • Bromofluorination: An appropriately substituted alkene, such as N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, undergoes bromofluorination.

  • Ring Closure and Reduction: The resulting intermediate is then subjected to conditions that promote intramolecular cyclization to form the azetidine ring, which includes the reduction of the imino bond.[3][4]

  • Deprotection: The O-protecting group (e.g., 4-methoxybenzyl group) is removed to yield the hydroxymethyl functionality.[3][4]

  • N-Protecting Group Exchange: The N-diphenylmethyl group is replaced with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base.[5]

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a fluorinated azetidine core structure, which is a precursor to the title compound.

Synthesis_Workflow A Acyclic Precursor (Substituted Propenylamine) B Bromofluorination A->B Reagents C Linear Intermediate B->C D Ring Closure & Reduction C->D Base E Protected Azetidine Intermediate D->E F O-Deprotection E->F Oxidation G 3-Fluoro-3-(hydroxymethyl)azetidine Core F->G H N-Boc Protection G->H (Boc)2O I Final Product: Boc-3-fluoro-3-(hydroxymethyl)azetidine H->I

A generalized synthetic workflow for fluorinated azetidines.

Applications in Drug Development

Boc-3-fluoro-3-(hydroxymethyl)azetidine serves as a critical pharmaceutical intermediate.[] The incorporation of the fluorinated azetidine moiety into larger molecules can significantly influence their physicochemical and metabolic properties.

  • Improved Pharmacokinetics: The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

  • Structural Diversity: The azetidine ring provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is often crucial for biological activity.

  • Bioisosteric Replacement: The fluorinated azetidine motif can be used as a bioisostere for other chemical groups to optimize the pharmacological profile of a drug candidate.

This building block has been identified as having high potential in the synthesis of various biologically active compounds, including dipeptidyl peptidase IV inhibitors and cannabinoid receptor modulators.[4]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Boc-3-fluoro-3-(hydroxymethyl)azetidine is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be used when handling this compound.

References

The Fluorine Advantage: A Physicochemical Guide to Fluorinated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and widely employed strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the core physicochemical properties of fluorinated heterocycles, offering a comparative view against their non-fluorinated counterparts. By understanding how fluorine modulation impacts key parameters, researchers can more effectively design and optimize drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles.

The Impact of Fluorination on Key Physicochemical Properties

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—collectively contribute to its profound effects on a molecule's behavior.[1][2] These effects are particularly impactful when fluorine is introduced into heterocyclic systems, a common motif in pharmaceuticals.[3]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups, a critical factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination typically lowers the pKa of basic nitrogen atoms within a heterocycle, reducing their ionization at physiological pH. This can enhance membrane permeability and cellular uptake. Conversely, fluorination increases the acidity of acidic protons.[4]

Below is a comparative table of pKa values for some common heterocyclic cores and their fluorinated analogs.

HeterocycleNon-Fluorinated pKaFluorinated AnalogFluorinated pKaΔpKaReference(s)
Pyridine5.252-Fluoropyridine-0.44-5.69[5]
Pyridine5.253-Fluoropyridine2.97-2.28[5]
Pyridine5.254-Fluoropyridine1.89-3.36[5]
Imidazoline Analog8.5Fluorinated Analog7.0-1.5[6]
Pyrrolidine Analog10.2Fluorinated Analog7.1-3.1[6]
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's solubility, permeability, and metabolic stability. The effect of fluorination on logP is complex and context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group to an aliphatic or aromatic system often increases lipophilicity, the overall impact is influenced by the position of fluorination and the electronic environment of the molecule.[7][8] In some cases, strategic fluorination can lead to a decrease in lipophilicity.[9]

Here is a comparison of logP values for selected fluorinated and non-fluorinated heterocycles.

Compound ClassNon-Fluorinated CompoundlogPFluorinated AnaloglogPReference(s)
Morphine DerivativeMorphine0.89Fluoromorphine β-C11.45[8]
Morphine DerivativeMorphine0.89Fluoromorphine β-C20.92[8]
PDE9 Inhibitor AnalogCompound 10e3.1Compound 11e (Fluorinated)1.8[6]
Imidazole DerivativeImidazole-0.082-Fluoroimidazole-0.13[10]
Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[11][12] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[3]

The following table summarizes in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference(s)
IndolesUT-155Non-fluorinated indole12.35-Mouse[12]
Indoles32a4-Fluoro-indazole analog of UT-15513.29-Mouse[12]
Indoles32cCF3-substituted indazole analog of UT-15553.711.29Mouse[12]
QuinolinesPefloxacinFluoroquinolone-HighHuman[13]
QuinolinesOfloxacinFluoroquinolone-Low (~6% metabolized)Human[13]
Protein Binding Affinity

Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can influence a ligand's binding affinity for its target protein. The impact of fluorination on binding affinity is highly specific to the protein-ligand complex. In some cases, the introduction of fluorine can lead to a significant increase in binding affinity, while in others it may have a neutral or even detrimental effect.[14][15]

The table below provides an example of how fluorination can affect the binding affinity (expressed as the dissociation constant, Kd) of kinase inhibitors. A lower Kd value indicates a higher binding affinity.

Kinase TargetInhibitorKd (nM)Fluorinated AnalogKd (nM)Reference(s)
FGFR1Dasatinib47Staurosporine (for comparison)21[16]
Carbonic Anhydrase IISBB2.1Fluorinated SBB analogs0.8 - 5.4[15]

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties discussed above.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).

    • Prepare a solution of the test compound at a known concentration (typically 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[17]

    • Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[18]

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[17]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.[17]

    • If necessary, adjust the initial pH of the solution to the acidic or basic end of the expected titration range using a small amount of strong acid or base.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[17][18]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized.[19] This corresponds to the inflection point of the titration curve.[20]

    • To accurately determine the equivalence point, a first derivative plot (ΔpH/ΔV vs. V) can be created. The peak of this plot indicates the equivalence point. The volume at the half-equivalence point can then be used to find the corresponding pH on the original titration curve, which is the pKa.[4]

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

    • The logP is the logarithm of the partition coefficient: logP = log10(P)

Determination of Metabolic Stability using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[12]

Determination of Protein-Ligand Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface.

Methodology:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein (ligand) solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the fluorinated heterocycle (analyte) in a suitable running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the ligand. This generates a sensorgram showing the association phase.

    • After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • The Kd is calculated as the ratio of kd to ka (Kd = kd / ka). A lower Kd value indicates a stronger binding affinity.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the study of fluorinated heterocycles.

ADME_Workflow ADME Profiling Workflow for Drug Candidates cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies solubility Aqueous Solubility pk_studies Pharmacokinetics (Rodent Models) solubility->pk_studies permeability Permeability (e.g., PAMPA) permeability->pk_studies metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) metabolic_stability->pk_studies protein_binding Plasma Protein Binding protein_binding->pk_studies cyp_inhibition CYP450 Inhibition cyp_inhibition->pk_studies bioavailability Oral Bioavailability pk_studies->bioavailability tissue_distribution Tissue Distribution pk_studies->tissue_distribution metabolite_id Metabolite Identification pk_studies->metabolite_id candidate_selection Candidate Selection bioavailability->candidate_selection tissue_distribution->candidate_selection metabolite_id->candidate_selection lead_optimization Lead Optimization (SAR Studies) lead_optimization->solubility lead_optimization->permeability lead_optimization->metabolic_stability lead_optimization->protein_binding lead_optimization->cyp_inhibition

Caption: A generalized workflow for the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of drug candidates.

Fluorine_Effects Impact of Fluorination on Physicochemical Properties fluorination Fluorination of Heterocycle pka Altered pKa fluorination->pka logp Modified logP fluorination->logp metabolic_stability Increased Metabolic Stability fluorination->metabolic_stability protein_binding Altered Protein Binding Affinity fluorination->protein_binding conformation Conformational Changes fluorination->conformation solubility Solubility pka->solubility permeability Permeability pka->permeability logp->permeability bioavailability Bioavailability logp->bioavailability metabolic_stability->bioavailability efficacy Efficacy protein_binding->efficacy selectivity Selectivity protein_binding->selectivity conformation->protein_binding

Caption: Logical relationships illustrating how fluorination impacts primary physicochemical properties, which in turn influence key drug-like characteristics.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds gene_transcription Gene Transcription dna->gene_transcription Initiates cytokine Cytokine cytokine->receptor Binds inhibitor Fluorinated Heterocyclic JAK Inhibitor inhibitor->jak Inhibits

Caption: A simplified representation of the JAK-STAT signaling pathway, a target for many kinase inhibitors, including those containing fluorinated heterocyclic scaffolds.

References

The Rising Star in Scaffolding: An In-depth Technical Guide to 3,3-Disubstituted Azetidines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties offer a compelling alternative to more traditional ring systems. This guide delves into the core of why 3,3-disubstituted azetidines, in particular, are capturing the attention of drug designers, offering a detailed exploration of their synthesis, biological activity, and role as versatile bioisosteres.

The Azetidine Advantage: More Than Just a Small Ring

The compact and strained nature of the azetidine ring imparts a degree of rigidity that is highly advantageous in drug design. This structural pre-organization can lead to a more favorable entropy of binding to biological targets, potentially increasing potency. Furthermore, the introduction of two substituents at the C3 position creates a quaternary center, allowing for the precise projection of functional groups into three-dimensional space to optimize interactions with target proteins.[1][2]

Compared to their more flexible five- and six-membered counterparts like pyrrolidine and piperidine, 3,3-disubstituted azetidines can offer improved metabolic stability and aqueous solubility.[3] This is a critical consideration in optimizing the pharmacokinetic profile of a drug candidate. The polar nature of the nitrogen atom within the azetidine ring can also contribute to improved physicochemical properties.[4][5][6]

Biological Activity of 3,3-Disubstituted Azetidines: A Quantitative Overview

The versatility of the 3,3-disubstituted azetidine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. From potent enzyme inhibitors to modulators of protein-protein interactions, these compounds have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The following tables summarize the quantitative biological data for a selection of 3,3-disubstituted azetidine-containing compounds.

Compound IDTargetAssay TypeIC50 / KiCell LineReference
STAT3 Inhibitors
5aSTAT3EMSA0.55 µM-[7]
5oSTAT3EMSA0.38 µM-[7]
8iSTAT3EMSA0.34 µM-[7]
H172 (9f)STAT3EMSA0.38 - 0.98 µM-[8]
H182STAT3EMSA0.38 - 0.98 µM-[8]
9qSTAT3EMSA0.61 µM-[7]
9rSTAT3EMSA0.63 µM-[7]
9iSTAT3EMSA0.64 µM-[7]
9jSTAT3EMSA1.09 µM-[7]
Anticancer Activity
1a-Antiproliferative2.2 nMA549[9]
1a-Antiproliferative2.1 nMHCT116[9]
12l-Antiproliferative10 nMMCF-7[10]
12l-Antiproliferative3 nMHT-29[10]
12k-Antiproliferative12 nMHT-29[10]
12o-Antiproliferative89 nMHT-29[10]
VMAT2 Inhibitors
22bVMAT2[3H]DA UptakeKi = 24 nM-[11]
15cVMAT2[3H]DA UptakeKi = 31 nM-[11]
GABA Transporter (GAT) Inhibitors
Azetidin-2-ylacetic acid derivativeGAT-1GABA Uptake2.83 ± 0.67 µM-[3]
Azetidin-2-ylacetic acid derivativeGAT-1GABA Uptake2.01 ± 0.77 µM-[3]
18bGAT-1GABA Uptake26.6 ± 3.3 µM-[3]
12dGAT-3GABA Uptake15.3 ± 4.5 µM-[3]
18eGAT-3GABA Uptake31.0 ± 4.7 µM-[3]
Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Antibacterial Activity
Fluoroquinolone-azetidine derivative (6i)Methicillin-sensitive Staphylococcus aureus (MSSA)0.25-[3]
Fluoroquinolone-azetidine derivative (6i)Methicillin-resistant Staphylococcus aureus (MRSA)16.00-[3]
Fluoroquinolone-azetidine derivative (6i)Escherichia coli ATCC 352181.00-[3]
Azetidin-2-one derivative (M7)Staphylococcus aureus-22[3]
Azetidin-2-one derivative (M7)Escherichia coli-up to 25[3]
Azetidin-2-one derivative (M8)Escherichia coli-up to 25[3]
BGAz seriesMultidrug-resistant Mycobacterium tuberculosis<10 µM-[12]

Key Signaling Pathway: STAT3 Inhibition

Several potent 3,3-disubstituted azetidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] STAT3 is a key mediator of cytokine and growth factor signaling and its aberrant activation is implicated in numerous cancers. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by these novel azetidine compounds.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Inhibitor 3,3-Disubstituted Azetidine Inhibitor Inhibitor->STAT3_inactive Inhibits Phosphorylation MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Azetidine Compounds (various concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate % Viability and IC50

References

Navigating the Safety Profile of Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a key building block in contemporary drug discovery. Understanding the potential risks associated with this compound is paramount for ensuring laboratory safety and mitigating potential exposures. This document synthesizes available safety data to provide clear, actionable guidance for handling, storage, and emergency procedures.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation and acute oral toxicity.[1] All personnel handling this compound should be thoroughly familiar with its GHS classification.

The GHS classification for this compound is consistently reported as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

This data is compiled from publicly available safety data sheets and chemical databases.[1][2]

The GHS hazard communication workflow for this chemical is a critical process for ensuring that all users are aware of its potential dangers.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_labelling Label Elements cluster_sds Safety Data Sheet (SDS) H302 H302: Harmful if swallowed Pictogram Warning Pictogram (Exclamation Mark) H302->Pictogram H315 H315: Causes skin irritation H315->Pictogram H319 H319: Causes serious eye irritation H319->Pictogram H335 H335: May cause respiratory irritation H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord SDS Detailed Safety Information SignalWord->SDS

Caption: GHS Hazard Communication Workflow.

Precautionary Measures and Personal Protective Equipment (PPE)

A series of precautionary statements are associated with the handling of this compound. Adherence to these recommendations is essential for minimizing risk.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

This data is compiled from publicly available safety data sheets and chemical databases.[2]

Experimental Protocol for PPE Usage: When handling this compound, the following personal protective equipment protocol should be strictly followed:

  • Eye and Face Protection: Chemical safety goggles that meet EN166 standards are required. In instances of potential splashing, a full-face shield should also be worn.

  • Skin Protection:

    • Gloves: Wear impervious gloves (e.g., nitrile rubber) with a minimum thickness of 0.11 mm. Gloves should be inspected prior to use and replaced if any signs of degradation are present.

    • Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, chemical-resistant overalls should be worn.

  • Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Emergency Procedures

In the event of an accidental exposure or release, the following procedures should be implemented immediately.

First Aid Measures

The following diagram outlines the immediate first aid response to an exposure.

First_Aid_Procedures cluster_exposure Type of Exposure cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention and show the Safety Data Sheet. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First Aid Response Protocol.

Experimental Protocol for First Aid:

  • Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this material.

Accidental_Release_Workflow Start Spill Occurs Evacuate Evacuate unnecessary personnel and secure the area. Start->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate personal protective equipment (PPE). Ventilate->PPE Contain Contain the spill using inert absorbent material. PPE->Contain Collect Carefully collect the absorbed material into a sealed container. Contain->Collect Decontaminate Decontaminate the spill area. Collect->Decontaminate Dispose Dispose of waste in accordance with local regulations. Decontaminate->Dispose

Caption: Accidental Release Response Workflow.

Experimental Protocol for Spill Cleanup:

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust or vapors.[4]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3]

  • Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[3] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Final Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by washing with soap and water.

Handling and Storage

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[4] Ensure adequate ventilation and use in a chemical fume hood. Wash hands thoroughly after handling.[4]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances and sources of ignition.[4]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The material is considered stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Strategic Instability: An In-depth Technical Guide to the Ring Strain and Stability of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating scaffold in medicinal chemistry. Its unique balance of inherent ring strain and relative stability offers a powerful tool for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of azetidine compounds, with a focus on quantitative data, detailed experimental protocols, and the logical relationships that dictate its chemical behavior.

The Duality of Azetidine: Ring Strain and Conformation

The chemical properties of azetidine are largely dictated by its strained four-membered ring architecture. This strain, a combination of angle and torsional strain, makes the ring more reactive than its larger five- and six-membered counterparts, pyrrolidine and piperidine. However, it is significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2] The ring strain of azetidine is approximately 25.4 kcal/mol, positioning it between the less stable aziridines (27.7 kcal/mol) and the much less strained pyrrolidines (5.4 kcal/mol).[2][3]

To alleviate some of its torsional strain, the azetidine ring is not planar and adopts a puckered conformation.[1][4] This puckering is a dynamic process influenced by substituents on both the nitrogen and carbon atoms.[1] For 3-substituted azetidines, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, with bulkier groups generally favoring the pseudo-equatorial position to minimize steric hindrance.[4]

Quantitative Analysis of Azetidine Properties

The following table summarizes key quantitative data related to the ring strain and basicity of azetidine and related nitrogen heterocycles. Understanding these values is crucial for predicting the reactivity and stability of novel azetidine-containing compounds.

PropertyAziridineAzetidinePyrrolidinePiperidineAcyclic Amine (Dimethylamine)
Ring Strain (kcal/mol) 27.7[2][3]25.4[2][3]5.4[2][3]< 1N/A
pKa of Conjugate Acid ~8.011.29[5]~11.3~11.110.7

Factors Influencing the Stability of Azetidine Compounds

The stability of the azetidine ring is a critical factor in drug design, as instability can lead to premature degradation and loss of biological activity.[1] While generally stable under physiological conditions, the ring can be susceptible to cleavage under certain conditions.[1]

Acidic Conditions

The primary stability concern for azetidine compounds is their susceptibility to ring-opening reactions under acidic conditions.[6] Protonation of the azetidine nitrogen facilitates nucleophilic attack, leading to ring cleavage.[6] The rate of this acid-mediated decomposition is sensitive to pH, with more rapid degradation occurring at lower pH.[7] The basicity of the azetidine nitrogen, and therefore its propensity for protonation, is a key determinant of its stability in acidic environments.[7]

Basic Conditions

Azetidine derivatives are generally more stable under basic conditions compared to acidic conditions. However, certain substitutions can render them reactive. For instance, highly fluorinated 2-azetines can rearrange to fluorinated azetidines with an exocyclic double bond in the presence of a base.[6]

Substituent Effects

Substituents on the azetidine ring have a significant impact on its stability.[6]

  • N-Substitution: Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed degradation.[6] For example, N-aryl azetidines linked to conjugated heteroaryls, like 2- and 4-pyridyl groups, show enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[6][7]

  • C3-Substitution: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects.[6]

The logical relationships governing the stability and reactivity of the azetidine ring are illustrated in the diagram below.

RingStrain High Ring Strain (25.4 kcal/mol) PuckeredConformation Puckered Conformation RingStrain->PuckeredConformation leads to Reactivity Increased Reactivity RingStrain->Reactivity contributes to Substituents Substituents (N- and C-) Substituents->PuckeredConformation influences NitrogenBasicity Nitrogen Basicity (pKa) Substituents->NitrogenBasicity modulates Stability Chemical Stability Substituents->Stability affects Acidity Acidic Conditions (Low pH) Acidity->NitrogenBasicity promotes protonation of RingOpening Ring-Opening Reactions Acidity->RingOpening catalyzes Basicity Basic Conditions Basicity->Stability generally favors NitrogenBasicity->RingOpening facilitates Reactivity->RingOpening enables Functionalization Facile Functionalization Reactivity->Functionalization allows for RingOpening->Stability decreases

Factors influencing the stability and reactivity of the azetidine ring.

Experimental Protocols for Stability Assessment

A definitive determination of the stability and conformational properties of a novel azetidine compound requires rigorous experimental analysis. The following protocols outline the key methodologies employed.

Aqueous Stability Assay

This protocol is designed to assess the stability of an azetidine compound in aqueous buffers at different pH values.

  • Sample Preparation: Prepare a stock solution of the azetidine compound in an organic solvent such as DMSO at a concentration of 10 mM.[6]

  • Incubation: Add the DMSO stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8, 7.4) to a final concentration suitable for the analytical method.[6][7] Record the time of addition as time zero.[6]

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]

  • Analysis: Analyze the aliquots using a suitable analytical technique such as LC-MS or NMR to determine the concentration of the parent compound and identify any degradation products.[6][7]

  • Data Interpretation: Calculate the half-life (T1/2) of the compound at each pH to quantify its stability.[7]

The general workflow for an aqueous stability assay is depicted below.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare 10 mM stock solution in DMSO B Add stock to aqueous buffer (pH 1.8) A->B C Incubate at constant temperature B->C D Take aliquots at 0, 1, 2, 4, 8, 24 h C->D E Analyze by LC-MS/NMR D->E F Quantify parent compound and identify degradants E->F G Calculate half-life (T1/2) F->G

A typical workflow for an aqueous stability assay of an azetidine compound.
Conformational Analysis

Determining the three-dimensional structure of an azetidine-containing molecule is crucial for understanding its interaction with biological targets.

  • Single-Crystal X-ray Diffraction: This technique provides the most precise and unambiguous determination of the solid-state conformation.[4]

    • Crystal Growth: Grow single crystals of the azetidine compound suitable for X-ray diffraction.

    • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic coordinates.

    • Analysis: Calculate bond lengths, bond angles, and dihedral angles to define the puckering of the azetidine ring.[4]

  • NMR Spectroscopy: NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.[4]

    • Sample Preparation: Prepare a solution of the azetidine compound in a suitable deuterated solvent.[4]

    • Spectra Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.[4]

    • Data Analysis: Analyze coupling constants and Nuclear Overhauser Effect (NOE) correlations to deduce the relative stereochemistry and preferred conformation of the azetidine ring in solution.[4]

Synthetic Strategies and Reactivity

The synthesis of azetidines can be challenging due to the high ring strain.[8] However, numerous methods have been developed, including intramolecular cyclizations, cycloadditions, and ring contractions.[9]

The inherent ring strain of azetidines not only presents a synthetic challenge but also drives their unique reactivity. Ring-opening reactions are a hallmark of azetidine chemistry, providing versatile routes to functionalized acyclic amines.[1] These reactions can be initiated by a variety of reagents, and the regioselectivity of the ring-opening is often influenced by the substituents on the ring.[1]

Conclusion

The azetidine scaffold holds a unique position in medicinal chemistry, offering a blend of conformational rigidity and controlled reactivity. A thorough understanding of the interplay between ring strain, substituent effects, and reaction conditions is paramount for the successful design and development of stable and effective azetidine-based therapeutics. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers to harness the full potential of this remarkable heterocyclic motif.

References

Methodological & Application

Application Note: Protocol for Boc Deprotection of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated azetidines are valuable building blocks in medicinal chemistry, offering unique conformational constraints and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to mask the azetidine nitrogen during synthetic sequences. Efficient and clean removal of the Boc group is a critical step to enable further functionalization or to reveal the final active compound. This application note provides a detailed protocol for the acid-catalyzed deprotection of N-Boc-fluorinated azetidines using trifluoroacetic acid (TFA).

The Boc group is stable under a variety of reaction conditions but is readily cleaved under acidic conditions.[1] Trifluoroacetic acid is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product isolation.[1] The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid intermediate to yield the free amine as a trifluoroacetate salt.[1][2] While this is a standard procedure, the presence of fluorine atoms on the azetidine ring can influence the basicity of the nitrogen atom and potentially affect the reaction kinetics.[3][4] This protocol is optimized for fluorinated azetidine substrates, ensuring high yields and purity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of various fluorinated azetidines. The data presented are representative and may require optimization for specific substrates.

EntrySubstrateReagent/SolventTemp. (°C)Time (h)Yield (%)Purity (%)
1N-Boc-3-fluoroazetidine20% TFA in DCM251>95>98
2N-Boc-3,3-difluoroazetidine20% TFA in DCM251.5>95>98
3N-Boc-3-fluoro-3-phenylazetidine50% TFA in DCM252>90>97
4N-Boc-2-(trifluoromethyl)azetidine25% TFA in DCM0 to 251>95>98

Experimental Protocol

This protocol describes a general procedure for the Boc deprotection of a fluorinated azetidine on a laboratory scale.

Materials:

  • N-Boc-fluorinated azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing the N-Boc-fluorinated azetidine (1.0 eq), add anhydrous dichloromethane to achieve a concentration of 0.1-0.2 M. Place the flask on a magnetic stirrer and begin stirring. Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (typically 20-50% v/v, see table for specific examples) to the stirred solution. A common and effective mixture for many substrates is a 1:1 ratio of TFA to DCM.[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed. This typically takes 1-2 hours.

  • Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. c. Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ gas will evolve. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected fluorinated azetidine.

  • Purification: The crude product is often of high purity and can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Logical Workflow of the Protocol

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product start Dissolve N-Boc-fluorinated azetidine in DCM cool Cool to 0 °C start->cool Stir add_tfa Slowly add TFA cool->add_tfa warm_rt Warm to Room Temperature add_tfa->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor Stir concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract & Wash neutralize->extract dry Dry & Concentrate extract->dry product Fluorinated Azetidine dry->product

Caption: General workflow for the Boc deprotection of fluorinated azetidines.

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_azetidine N-Boc-Fluorinated Azetidine protonated_boc Protonated Boc Group boc_azetidine->protonated_boc + H⁺ tfa TFA (H⁺) carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Loss of tert-butyl cation tert_butyl tert-Butyl Cation protonated_boc->tert_butyl free_amine Fluorinated Azetidine (Free Amine) carbamic_acid->free_amine Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tert_butyl->isobutylene - H⁺

Caption: Acid-catalyzed mechanism for the deprotection of a Boc-protected amine.

References

Application Notes and Protocols: Parallel Synthesis of a Diverse Chemical Library Using Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern medicinal chemistry. Their unique conformational constraints and ability to introduce three-dimensionality into molecules make them attractive building blocks for the development of novel therapeutics. The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides detailed application notes and protocols for the use of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate as a versatile building block in the parallel synthesis of a diverse library of substituted azetidine derivatives. The primary hydroxyl group serves as a key handle for diversification, allowing for the introduction of a wide range of functionalities through various chemical transformations.

Core Building Block

The central component for the synthesis of the described library is this compound.

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compoundthis compound structure[1]C₉H₁₆FNO₃205.23 g/mol [1]1126650-66-5[1]

Parallel Synthesis Strategy

The strategy for library synthesis focuses on the derivatization of the primary hydroxyl group of the azetidine building block. Two common and robust reactions amenable to parallel synthesis are esterification and etherification. These reactions allow for the introduction of a wide array of commercially available carboxylic acids and alkylating agents, respectively, leading to a library with diverse chemical and physical properties.

G cluster_input Input Building Block cluster_reactions Parallel Reactions cluster_output Output Libraries A This compound B Esterification (Diverse Carboxylic Acids) A->B C Etherification (Diverse Alkyl Halides) A->C D Ester Library B->D E Ether Library C->E G cluster_esterification Esterification Reaction cluster_etherification Etherification Reaction Azetidine\nAlcohol Azetidine Alcohol Ester\nProduct Ester Product Azetidine\nAlcohol->Ester\nProduct DCC, DMAP DCM, rt Carboxylic\nAcid R-COOH Carboxylic\nAcid->Ester\nProduct Azetidine\nAlcohol2 Ether\nProduct Ether Product Azetidine\nAlcohol2->Ether\nProduct 1. NaH, DMF 2. R-X, 60 °C Alkyl\nHalide R-X Alkyl\nHalide->Ether\nProduct G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->Kinase B Inhibition

References

The Emergence of 3-Fluoro-3-(hydroxymethyl)azetidine in Modern Drug Discovery: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern medicinal chemistry. Among the privileged scaffolds gaining prominence, 3-fluoro-3-(hydroxymethyl)azetidine stands out as a versatile building block. Its unique conformational constraints, coupled with the electronic effects of the fluorine atom, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This application note provides a comprehensive overview of the applications of 3-fluoro-3-(hydroxymethyl)azetidine in drug discovery, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Bioisosteric Rationale

The 3-fluoro-3-(hydroxymethyl)azetidine moiety is often employed as a bioisostere for other common structural motifs in drug molecules, such as prolinols or other substituted five-membered rings. The introduction of the fluorine atom can have several beneficial effects:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH and potentially affecting target binding and cell permeability.

  • Conformational Restriction: The rigid azetidine ring system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

  • Improved Membrane Permeability: In some contexts, the introduction of fluorine can enhance lipophilicity, which may improve a compound's ability to cross cellular membranes.

Applications in Drug Discovery

The 3-fluoro-3-(hydroxymethyl)azetidine scaffold has shown significant promise in the development of inhibitors for various enzymes, particularly in the field of oncology.

Polymerase Theta (Polθ) Inhibitors for Cancer Therapy

A significant application of 3-fluoro-3-(hydroxymethyl)azetidine is in the design of potent and selective inhibitors of DNA Polymerase Theta (Polθ). Polθ is a key enzyme in a DNA repair pathway known as theta-mediated end joining (TMEJ), which is crucial for the survival of cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Inhibiting Polθ in such cancer cells leads to synthetic lethality, a promising strategy for targeted cancer therapy.

Compound IDModificationPolθ IC50 (nM)Antiproliferative IC50 (µM) (BRCA2-/- DLD-1 cells)Reference
60a Lead Molecule103.9-[1]
60b Hydroxymethyl derivative20.8 (approx. 5-fold increase in activity)-[1]
60c Deuterated hydroxymethyl derivative23.58.1[1]
Tubulin Polymerization Inhibitors

Fluorinated azetidin-2-ones, which can be synthesized from 3-fluoroazetidine derivatives, have been investigated as analogues of the tubulin-targeting agent combretastatin A-4 (CA-4).[3] These compounds disrupt microtubule dynamics, a validated mechanism for cancer chemotherapy. A 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivative demonstrated potent antiproliferative activity against MCF-7 human breast cancer cells with an IC50 value of 0.075 µM.[3]

Potential as Peptide Scaffolds in Oncology

The 3-fluoroazetidine core can serve as a constrained amino acid analogue. A study on 3-fluoroazetidine carboxylic acids, derived from a related precursor, showed that a trans,trans-2,4-dihydroxy-3-fluoroazetidine iminosugar inhibits the growth of pancreatic cancer cells to a degree similar to the standard-of-care drug, gemcitabine.[4] This highlights the potential of this scaffold in developing novel anticancer agents.

Signaling Pathways

DNA Repair and Synthetic Lethality (Polθ Inhibition)

The inhibition of Polθ by compounds containing the 3-fluoro-3-(hydroxymethyl)azetidine moiety exploits the concept of synthetic lethality in cancer cells with defective homologous recombination (HR) pathways, such as those with BRCA1/2 mutations.

Pol_Theta_Pathway cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_DSB DNA Double-Strand Break HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Primary Pathway Cell_Survival_Normal Cell Survival HR_Repair->Cell_Survival_Normal DNA_DSB_Cancer DNA Double-Strand Break HR_Defective Defective HR Repair DNA_DSB_Cancer->HR_Defective TMEJ_Repair Theta-Mediated End Joining (TMEJ) via Polθ HR_Defective->TMEJ_Repair Alternative Pathway Apoptosis Apoptosis TMEJ_Repair->Apoptosis Cell_Survival_Cancer Cell Survival TMEJ_Repair->Cell_Survival_Cancer Pol_Theta_Inhibitor 3-Fluoro-3-(hydroxymethyl)azetidine containing inhibitor Pol_Theta_Inhibitor->TMEJ_Repair Inhibits Pol_Theta_Inhibitor->Apoptosis Synthesis_Workflow Start Starting Material (e.g., N-protected 3-oxoazetidine) Step1 Fluorination (e.g., DAST or Deoxofluor) Start->Step1 Intermediate1 N-protected 3-fluoro-3-oxoazetidine Step1->Intermediate1 Step2 Reduction of Ketone (e.g., NaBH4) Intermediate1->Step2 Product 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine Step2->Product

References

Application Notes and Protocols: Oxidation of the Hydroxymethyl Group on a Boc-Protected Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of the hydroxymethyl group on N-Boc-3-hydroxymethylazetidine, a key transformation in the synthesis of functionalized azetidine building blocks for drug discovery and development. The protocols cover both "mild" oxidation to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, and "strong" oxidation to the carboxylic acid, 1-Boc-azetidine-3-carboxylic acid.

Introduction

Azetidines are valuable saturated heterocyclic motifs in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. The controlled oxidation of the 3-hydroxymethyl substituent on a Boc-protected azetidine scaffold provides access to versatile intermediates, namely the 3-formyl and 3-carboxy derivatives. These functional groups serve as handles for a variety of subsequent chemical transformations, including reductive amination, olefination, and amide bond formation, enabling the synthesis of diverse compound libraries.

This document outlines established methods for these oxidations, providing comparative data and detailed experimental procedures to guide researchers in selecting and performing the optimal reaction for their synthetic needs.

Oxidation to tert-Butyl 3-formylazetidine-1-carboxylate (Aldehyde)

The selective oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Several methods are effective, including Swern-type oxidations and those employing hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).

Summary of Mild Oxidation Methods
Oxidation MethodOxidizing Agent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference
Swern-typeOxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to RT15 min at -78°C27[1]
IBX Oxidation2-Iodoxybenzoic acid (IBX)Ethyl Acetate (EA)RefluxOvernight99[1]
Dess-MartinDess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1-2 hTypically highGeneral Protocol
Parikh-DoeringSO₃·pyridine, DMSO, TriethylamineDichloromethane (DCM)0 to RT30 minTypically highGeneral Protocol

Experimental Protocols: Oxidation to Aldehyde

Protocol 1: Swern-Type Oxidation

This protocol describes the oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).[1]

Materials:

  • N-Boc-3-hydroxymethylazetidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.35 eq) in anhydrous DCM, slowly add DMSO (2.7 eq) dropwise at -78 °C under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Add a solution of N-Boc-3-hydroxymethylazetidine (1.0 eq) in DCM.

  • Immediately add triethylamine (4.0 eq).

  • Allow the reaction to gradually warm to room temperature.

  • Dilute the reaction mixture with DCM and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-formylazetidine-1-carboxylate.

Protocol 2: IBX Oxidation

This protocol utilizes the hypervalent iodine reagent 2-Iodoxybenzoic acid (IBX).[1]

Materials:

  • N-Boc-3-hydroxymethylazetidine

  • 2-Iodoxybenzoic acid (IBX)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

Procedure:

  • To a stirring solution of N-Boc-3-hydroxymethylazetidine (1.0 eq) in ethyl acetate, add IBX (2.0 eq).

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and add petroleum ether.

  • Filter the mixture to remove the insoluble byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the product, tert-butyl 3-formylazetidine-1-carboxylate.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This general protocol is based on the widely used DMP oxidation.

Materials:

  • N-Boc-3-hydroxymethylazetidine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of N-Boc-3-hydroxymethylazetidine (1.0 eq) in anhydrous DCM, add DMP (1.1-1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Oxidation to 1-Boc-azetidine-3-carboxylic acid (Carboxylic Acid)

The oxidation of the primary alcohol to a carboxylic acid requires stronger oxidizing agents or specific catalytic systems. Common methods include Jones oxidation and TEMPO-mediated oxidations.

Summary of Strong Oxidation Methods
Oxidation MethodOxidizing Agent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference
Jones OxidationCrO₃, H₂SO₄Acetone0 to RT20 minTypically highGeneral Protocol
TEMPO/Bleach/NaClO₂TEMPO (catalyst), NaOCl, NaClO₂Dichloromethane/Water35VariesTypically highGeneral Protocol

Experimental Protocols: Oxidation to Carboxylic Acid

Protocol 4: Jones Oxidation

This protocol is a general procedure for the Jones oxidation of primary alcohols.

Materials:

  • N-Boc-3-hydroxymethylazetidine

  • Jones Reagent (a solution of CrO₃ in aqueous H₂SO₄)

  • Acetone

  • Isopropyl alcohol

Procedure:

  • Dissolve N-Boc-3-hydroxymethylazetidine (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones Reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C. The color of the solution will change from orange to green/blue.

  • Continue adding the reagent until the orange color persists for about 20 minutes.

  • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears.

  • Decant the acetone solution from the chromium salts.

  • Neutralize the solution with sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-azetidine-3-carboxylic acid.

Protocol 5: TEMPO-mediated Oxidation

This general protocol utilizes a catalytic amount of TEMPO with bleach and sodium chlorite as the terminal oxidants.[2]

Materials:

  • N-Boc-3-hydroxymethylazetidine

  • (2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, bleach)

  • Sodium chlorite (NaClO₂)

  • Dichloromethane (DCM)

  • Phosphate buffer (pH ~6.7)

Procedure:

  • Dissolve N-Boc-3-hydroxymethylazetidine (1.0 eq) and TEMPO (catalytic amount, e.g., 0.01 eq) in a biphasic mixture of DCM and a phosphate buffer (pH ~6.7).

  • At 35 °C, add a solution of sodium chlorite (stoichiometric) and a catalytic amount of sodium hypochlorite simultaneously.

  • Stir the mixture vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench any excess oxidant with saturated aqueous sodium sulfite.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product as necessary.

Alternative Synthesis of 1-Boc-azetidine-3-carboxylic acid

An alternative to direct oxidation is a two-step sequence involving the conversion of the corresponding cyanoazetidine.

Protocol 6: Hydrolysis of 1-Boc-3-cyanoazetidine[1]

Materials:

  • tert-butyl 3-cyanoazetidine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in methanol, add a solution of sodium hydroxide (5.0 eq) in water.

  • Reflux the mixture for approximately 4 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and concentrate to remove the methanol.

  • Neutralize the aqueous mixture with 10% aqueous HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford 1-Boc-azetidine-3-carboxylic acid.

Visualizations

Oxidation_Pathways cluster_start Starting Material cluster_mild Mild Oxidation cluster_strong Strong Oxidation Alcohol N-Boc-3-hydroxymethylazetidine Aldehyde tert-Butyl 3-formylazetidine-1-carboxylate Alcohol->Aldehyde Swern, IBX, DMP, Parikh-Doering Carboxylic_Acid 1-Boc-azetidine-3-carboxylic acid Alcohol->Carboxylic_Acid Jones, TEMPO/Bleach Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Oxidation pathways of N-Boc-3-hydroxymethylazetidine.

Swern_Oxidation_Workflow reagents Prepare Oxalyl Chloride & DMSO solution in DCM at -78°C stir1 Stir for 15 minutes reagents->stir1 add_alcohol Add N-Boc-3-hydroxymethylazetidine solution stir1->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm Warm to Room Temperature add_base->warm workup Aqueous Workup (Wash with H₂O) warm->workup purify Purification (Column Chromatography) workup->purify product tert-Butyl 3-formylazetidine-1-carboxylate purify->product

Caption: Workflow for the Swern-type oxidation.

Decision_Tree start Desired Product? aldehyde Aldehyde start->aldehyde Aldehyde acid Carboxylic Acid start->acid Carboxylic Acid mild_methods Use Mild Oxidation: - Swern - IBX - DMP aldehyde->mild_methods strong_methods Use Strong Oxidation: - Jones - TEMPO/Bleach acid->strong_methods

Caption: Decision tree for selecting an oxidation method.

References

Application Notes and Protocols for Coupling Reactions with 3-Fluoro-3-(hydroxymethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold has become a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. The introduction of a fluorine atom, a common strategy in medicinal chemistry, further enhances these attributes by modulating pKa, lipophilicity, and binding interactions.[1] Specifically, the 3-fluoro-3-(hydroxymethyl)azetidine motif presents a unique and highly valuable building block, combining the benefits of the strained ring system and fluorine substitution with a versatile hydroxymethyl group that can serve as a handle for further functionalization or as a key pharmacophoric element.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing key coupling reactions with N-protected 3-fluoro-3-(hydroxymethyl)azetidine. The protocols and discussions herein are grounded in established principles of transition-metal-catalyzed cross-coupling and amide bond formation, with a special focus on the nuanced reactivity imparted by the geminal fluoro and hydroxymethyl substituents. While direct literature precedents for coupling reactions on this specific scaffold are emerging, the following protocols are adapted from robust methodologies for similar azetidine derivatives and are augmented with expert insights into the electronic effects of fluorine.[2][3]

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides.[4][5] This reaction is particularly valuable for the synthesis of N-aryl azetidine derivatives, which are prevalent in pharmaceutical candidates.

Mechanistic Considerations and the Influence of Fluorine

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of a palladium(0) species to the aryl halide, followed by coordination of the amine, deprotonation by a base to form the palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.

The presence of a fluorine atom at the 3-position of the azetidine ring is expected to have a significant electronic effect. Fluorine's high electronegativity can decrease the nucleophilicity of the azetidine nitrogen, potentially slowing the rate of its coordination to the palladium center.[2][3] Consequently, the choice of a sufficiently strong base and a sterically accessible, electron-rich phosphine ligand is crucial to facilitate the deprotonation and subsequent reductive elimination steps.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - N-Boc-3-fluoro-3-(hydroxymethyl)azetidine - Aryl bromide/iodide - Palladium precatalyst (e.g., Pd₂(dba)₃) - Phosphine ligand (e.g., XPhos) - Base (e.g., NaOtBu) solvent Add anhydrous solvent (e.g., Toluene or Dioxane) reagents->solvent inert Degas and place under inert atmosphere (N₂ or Ar) solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench and extract cool->quench purify Purify by column chromatography quench->purify product product purify->product N-Aryl-3-fluoro-3- (hydroxymethyl)azetidine

Caption: General workflow for the Buchwald-Hartwig amination of N-Boc-3-fluoro-3-(hydroxymethyl)azetidine.

Detailed Protocol: Buchwald-Hartwig Amination of N-Boc-3-fluoro-3-(hydroxymethyl)azetidine with 4-Bromoanisole

Materials:

  • N-Boc-3-fluoro-3-(hydroxymethyl)azetidine

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add N-Boc-3-fluoro-3-(hydroxymethyl)azetidine (1.0 equiv.) and 4-bromoanisole (1.2 equiv.).

    • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the azetidine derivative.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-3-fluoro-3-(hydroxymethyl)azetidine derivative.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting oxidative addition and reductive elimination, especially with less nucleophilic amines.[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen effectively.[5]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are standard for this reaction.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the catalytic cycle.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7][8] For the purposes of this guide, we will consider the coupling of a suitable derivative of 3-fluoro-3-(hydroxymethyl)azetidine, such as a 1-aryl-3-halo or 1-aryl-3-triflyloxyazetidine, with a boronic acid.

Mechanistic Insights and Substrate Considerations

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the organic halide/triflate, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[7]

The synthesis of the requisite 3-halo or 3-triflyloxyazetidine precursor is a critical first step. The presence of the fluorine atom at the 3-position can influence the stability of potential carbocationic intermediates during the synthesis of these precursors.[9] Furthermore, during the coupling reaction, the electron-withdrawing nature of the fluorine may affect the rate of oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - N-Boc-3-iodo-3-fluoroazetidine derivative - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add solvent mixture (e.g., Toluene/Ethanol/Water) reagents->solvent inert Degas and place under inert atmosphere (N₂ or Ar) solvent->inert heat Heat to 80-100 °C (or Microwave Irradiation) inert->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Purify by column chromatography extract->purify product product purify->product 3-Aryl-3-fluoro-3- (hydroxymethyl)azetidine derivative

Caption: General workflow for the Suzuki-Miyaura coupling of a 3-halo-3-fluoroazetidine derivative.

Detailed Protocol: Suzuki-Miyaura Coupling of a Hypothetical N-Boc-3-iodo-3-fluoroazetidine Derivative with Phenylboronic Acid

Note: This protocol is based on established methods for 3-iodoazetidines and would require optimization for the specific fluorinated substrate.[10]

Materials:

  • N-Boc-3-iodo-3-fluoroazetidine derivative (requires synthesis)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup:

    • To a microwave vial or Schlenk tube, add the N-Boc-3-iodo-3-fluoroazetidine derivative (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add a 4:1:1 mixture of Toluene:Ethanol:Water to achieve a concentration of approximately 0.1 M.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to 100 °C for 4-12 hours with vigorous stirring. Alternatively, microwave irradiation (e.g., 140 °C for 30-60 minutes) can be employed to accelerate the reaction.[11]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-fluoroazetidine derivative.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are robust and commonly used catalysts for Suzuki couplings.
Ligand Triphenylphosphine (in Pd(PPh₃)₄), dppfThe choice of ligand can influence catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous inorganic base is required to activate the boronic acid for transmetalation.[11]
Solvent System Toluene/Ethanol/Water, Dioxane/WaterA mixture of organic and aqueous solvents is necessary to dissolve both the organic substrates and the inorganic base.
Temperature 80-140 °CThermal or microwave heating is generally required.

Part 3: Amide Bond Formation via the Hydroxymethyl Group

The primary alcohol of the 3-fluoro-3-(hydroxymethyl)azetidine scaffold can be readily oxidized to a carboxylic acid, providing a handle for amide bond formation with a wide range of amines.[12] This two-step sequence significantly expands the accessible chemical space.

Oxidation and Amide Coupling Strategies

The oxidation of the primary alcohol to a carboxylic acid can be achieved using a variety of standard reagents, such as Jones reagent (CrO₃/H₂SO₄), TEMPO/bleach, or a two-step procedure involving a Swern or Dess-Martin oxidation followed by a Pinnick oxidation. Care must be taken to choose conditions compatible with the N-protecting group and the azetidine ring.

Once the 3-fluoro-azetidine-3-carboxylic acid is obtained, standard peptide coupling reagents can be employed for the amide bond formation.[13] Reagents such as HATU, HOBt/EDC, or T3P are highly effective.

Experimental Workflow: Oxidation and Amide Coupling

Amide_Workflow cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Amide Coupling cluster_workup Work-up & Purification start N-Boc-3-fluoro-3- (hydroxymethyl)azetidine oxidize Oxidize with suitable reagent (e.g., TEMPO/Bleach) start->oxidize acid N-Boc-3-fluoro- azetidine-3-carboxylic acid oxidize->acid activate Activate carboxylic acid with coupling reagent (e.g., HATU) acid->activate add_amine Add amine and base (e.g., DIEA) activate->add_amine react Stir at room temperature add_amine->react quench Aqueous work-up react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product product purify->product N-Boc-3-fluoro-3-(amido) azetidine derivative

Caption: Two-step workflow for the synthesis of amide derivatives via oxidation and coupling.

Detailed Protocol: Amide Coupling of N-Boc-3-fluoroazetidine-3-carboxylic Acid with Benzylamine

Materials:

  • N-Boc-3-fluoroazetidine-3-carboxylic acid[12]

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.

    • Add HATU (1.1 equiv.) and DIEA (2.5 equiv.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add benzylamine (1.2 equiv.) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, T3P, EDC/HOBtThese reagents are highly efficient for forming amide bonds with minimal side reactions and racemization.[13]
Base DIEA, N-methylmorpholineA non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling.
Solvent DMF, DCM, AcetonitrileAnhydrous polar aprotic solvents are typically used to dissolve the reactants.
Temperature 0 °C to Room TemperatureAmide couplings are generally performed at or below room temperature to minimize side reactions.

Conclusion

The 3-fluoro-3-(hydroxymethyl)azetidine scaffold is a promising building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols and guidelines presented in these application notes provide a solid foundation for performing key coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation. While the inherent reactivity of this specific fluorinated derivative necessitates careful optimization of reaction conditions, the principles outlined herein, derived from extensive literature on related systems, offer a rational starting point for successful synthetic endeavors.

References

Application Notes and Protocols: Fluorinated Azetidines as Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated azetidines are increasingly recognized as valuable bioisosteric replacements in modern drug design. The incorporation of fluorine into the azetidine scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, offering a powerful tool to address common challenges in drug development such as metabolic instability, poor solubility, and off-target effects.[1][2] The unique electronic properties of fluorine, combined with the conformational rigidity of the azetidine ring, allow for fine-tuning of basicity (pKa), lipophilicity (LogP), and metabolic stability.[3] This strategic substitution can lead to improved potency, selectivity, and overall developability of drug candidates.[4][5] These four-membered nitrogen-containing heterocycles provide novel exit vectors and access to unexplored chemical space, making them attractive scaffolds in medicinal chemistry.[1]

Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into the azetidine ring can lead to predictable and beneficial changes in key drug-like properties.

Basicity (pKa)

Fluorination generally reduces the basicity of the azetidine nitrogen. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the nitrogen, making it less likely to accept a proton. This reduction in pKa can be advantageous in mitigating off-target effects associated with highly basic compounds, such as hERG channel inhibition.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and context-dependent. While the introduction of a single fluorine atom can either increase or decrease LogP, polyfluorination generally leads to an increase in lipophilicity.[3] Careful consideration of the position and number of fluorine atoms allows for precise modulation of a compound's solubility and membrane permeability.

Metabolic Stability

Fluorination can significantly enhance metabolic stability by blocking sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer half-life and improved oral bioavailability of the drug candidate.

Data Presentation

The following tables summarize the quantitative data on the impact of fluorination on the physicochemical properties of azetidine and related saturated heterocycles.

Table 1: Comparison of pKa and LogP for Fluorinated and Non-fluorinated Saturated Heterocycles

CompoundNon-fluorinated pKaMonofluorinated pKaDifluorinated pKaNon-fluorinated LogPMonofluorinated LogPDifluorinated LogP
Azetidine derivative9.78.67.50.80.91.1
Pyrrolidine derivative11.310.29.11.21.41.7
Piperidine derivative11.210.59.81.51.72.0

Data compiled from comparative studies on saturated heterocyclic amines.[3]

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds

Compound PairParent Compound Half-life (t½, min) in Human Liver MicrosomesFluorinated Analog Half-life (t½, min) in Human Liver MicrosomesFold Increase in Stability
Azetidine-containing lead15604.0
Piperidine-based drug candidate25>120>4.8
Acyclic amine analog5459.0

Illustrative data based on typical findings in metabolic stability assays.

Experimental Protocols

Synthesis of 3-Fluoroazetidine Hydrochloride

This protocol describes a common method for the synthesis of 3-fluoroazetidine hydrochloride, a key building block.[6]

Procedure:

  • N-protection of 3-hydroxyazetidine: To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Fluorination: The protected 3-hydroxyazetidine is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) in an anhydrous solvent at low temperature.

  • Deprotection: The protecting group is removed under acidic conditions (e.g., using hydrochloric acid in an appropriate solvent) to yield 3-fluoroazetidine hydrochloride.

  • Purification: The final product is purified by recrystallization or column chromatography.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a UV-active chromophore near the ionizable center.[7][8][9][10][11]

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) with constant ionic strength.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well plate, add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum for each well over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at which the compound is 50% ionized, which can be determined from the inflection point of the resulting sigmoidal curve.

Determination of LogP by HPLC

This method provides a rapid and efficient way to estimate the octanol-water partition coefficient.[12][13][14][15]

Methodology:

  • Column and Mobile Phase: Use a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Determine the LogP of the test compound by interpolating its retention time on the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.[16][17][18][19][20]

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the rate constant of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Visualizations

Bioisosteric_Replacement_Workflow cluster_Discovery Discovery & Lead Identification cluster_Optimization Lead Optimization cluster_Development Candidate Selection Lead_Compound Lead Compound (e.g., with piperidine) Identify_Liabilities Identify Liabilities (e.g., Poor metabolic stability, off-target effects) Lead_Compound->Identify_Liabilities Bioisosteric_Strategy Bioisosteric Replacement Strategy Identify_Liabilities->Bioisosteric_Strategy Synthesize_Analogs Synthesize Analogs (e.g., replace piperidine with fluorinated azetidine) Bioisosteric_Strategy->Synthesize_Analogs In_Vitro_Testing In Vitro & In Vivo Testing (ADME, Efficacy, Safety) Synthesize_Analogs->In_Vitro_Testing SAR_Analysis Data Analysis & SAR In_Vitro_Testing->SAR_Analysis SAR_Analysis->Bioisosteric_Strategy Further Optimization Optimized_Lead Optimized Lead (Improved Profile) SAR_Analysis->Optimized_Lead Candidate_Selection Candidate for Further Development Optimized_Lead->Candidate_Selection GPCR_Signaling_Pathway Ligand Fluorinated Azetidine Ligand (Antagonist) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to receptor G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Prevents G-protein activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector No activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Inhibition of response

References

Application Notes and Protocols: Incorporation of 3-fluoro-3-(hydroxymethyl)azetidine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Azetidine-containing amino acids, as proline analogues, are known to induce specific conformational constraints in peptides. The strategic introduction of fluorine can further modulate a peptide's physicochemical properties, including lipophilicity and binding affinity, and can enhance proteolytic stability.[1][2] This document provides detailed application notes and protocols for the incorporation of 3-fluoro-3-(hydroxymethyl)azetidine into peptide scaffolds, a building block that combines the conformational rigidity of the azetidine ring with the unique stereoelectronic effects of fluorine and a hydroxymethyl group for potential further functionalization. While specific data for this particular building block is limited in published literature, the protocols and data presented herein are based on established methodologies for similar sterically hindered and fluorinated amino acids.

Physicochemical Properties and Conformational Effects

The 3-fluoro-3-(hydroxymethyl)azetidine moiety is expected to impart unique properties to peptide scaffolds. The fluorine atom can influence the puckering of the azetidine ring and the cis/trans isomerization of the preceding peptide bond, similar to observations with fluorinated prolines.[3] This conformational restriction can lead to peptides with more defined three-dimensional structures, which is advantageous for optimizing receptor binding. Furthermore, the presence of fluorine can increase the metabolic stability of the adjacent peptide bonds by shielding them from enzymatic degradation.[4][5]

Table 1: Predicted Physicochemical Properties of a Model Peptide Containing 3-fluoro-3-(hydroxymethyl)azetidine (Fha)

PropertyAc-Ala-Fha-NH₂ (Predicted)Ac-Ala-Pro-NH₂ (Reference)
Molecular Weight ( g/mol )245.25213.25
LogP (Predicted)-1.5 to -0.5-1.0 to 0.0
pKa (Amine, Predicted)8.5 - 9.59.0 - 10.0
Proteolytic StabilityExpected to be higherBaseline

Note: The data for Ac-Ala-Fha-NH₂ is predictive and based on the properties of similar fluorinated and azetidine-containing peptides. Actual values may vary.

Experimental Protocols

Synthesis of Fmoc-3-fluoro-3-(hydroxymethyl)azetidine-OH

Proposed Synthetic Workflow:

G start Commercially Available Azetidine Precursor step1 Boc Protection of Azetidine Nitrogen start->step1 step2 Oxidation of 3-position to Ketone step1->step2 step3 Fluorination of 3-position step2->step3 step4 Introduction of Hydroxymethyl Group step3->step4 step5 Boc Deprotection step4->step5 step6 Fmoc Protection of Azetidine Nitrogen step5->step6 end_node Fmoc-3-fluoro-3-(hydroxymethyl)azetidine-OH step6->end_node

Caption: Proposed synthetic workflow for Fmoc-3-fluoro-3-(hydroxymethyl)azetidine-OH.

Protocol 1: General Procedure for Fmoc Protection of an Amino Alcohol

  • Dissolution: Dissolve the 3-fluoro-3-(hydroxymethyl)azetidine hydrochloride salt (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Fmocylation: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered 3-fluoro-3-(hydroxymethyl)azetidine requires optimized coupling conditions to ensure high efficiency. The following protocol is a general guideline for manual Fmoc-SPPS.

SPPS Workflow:

G resin Resin Swelling in DMF deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling Coupling: Fmoc-AA-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride/Pyridine/DMF) wash2->capping wash3 DMF Wash capping->wash3 repeat Repeat for next amino acid wash3->repeat cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H₂O) wash3->cleavage Final Cycle repeat->deprotection1 purification Purification (RP-HPLC) cleavage->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: SPPS Incorporation of Fmoc-3-fluoro-3-(hydroxymethyl)azetidine-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-3-fluoro-3-(hydroxymethyl)azetidine-OH (4 eq), HATU (3.9 eq), and N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. A double coupling may be necessary for this sterically hindered amino acid.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative (yellow) result indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and NMR spectroscopy.

Table 2: Representative Coupling Efficiencies for Sterically Hindered Amino Acids

Coupling ReagentAdditiveCoupling Time (h)Purity of Crude Peptide (%)Reference
HBTU/HOBtDIPEA2~70-85General SPPS Protocols
HATU DIPEA 2-4 >90 Recommended for hindered aa
PyBOPDIPEA2-4>85Alternative for hindered aa
DIC/Oxyma-4-6~80-90Carbodiimide-based method

Note: Data is representative for sterically hindered amino acids and may vary for 3-fluoro-3-(hydroxymethyl)azetidine.

Characterization and Analysis

Peptides incorporating 3-fluoro-3-(hydroxymethyl)azetidine can be characterized using standard analytical techniques.

  • LC-MS: To confirm the molecular weight of the desired peptide and assess its purity.

  • NMR Spectroscopy: To determine the three-dimensional structure and conformational preferences of the peptide in solution. 1D ¹H and ¹⁹F NMR, as well as 2D experiments like COSY, TOCSY, and NOESY, can provide valuable insights into the peptide's conformation.[3]

  • Proteolytic Stability Assays: To evaluate the resistance of the modified peptide to enzymatic degradation. This typically involves incubating the peptide with proteases (e.g., trypsin, chymotrypsin) or in human serum/plasma and analyzing the degradation over time by RP-HPLC.[4][5]

Table 3: Hypothetical Proteolytic Stability Data for a Model Peptide

PeptideEnzymeHalf-life (t₁/₂) (min)
Ac-Ala-Pro-NH₂Trypsin>240
Ac-Ala-Pro-NH₂Chymotrypsin120
Ac-Ala-Fha-NH₂Trypsin>240
Ac-Ala-Fha-NH₂Chymotrypsin>360 (Predicted)

Note: The data for Ac-Ala-Fha-NH₂ is hypothetical and based on the expected increase in stability due to fluorination.

Potential Applications and Biological Signaling

While specific biological targets for peptides containing 3-fluoro-3-(hydroxymethyl)azetidine have not been extensively reported, the conformational constraints imposed by this building block make it a valuable tool for designing peptides that target protein-protein interactions (PPIs). Many signaling pathways are regulated by PPIs, and stabilizing a peptide in a bioactive conformation can lead to potent and selective inhibitors.

For example, if a native peptide ligand adopts a specific turn conformation to bind to its receptor, incorporating 3-fluoro-3-(hydroxymethyl)azetidine could pre-organize the synthetic peptide into a similar conformation, thereby enhancing its binding affinity.

Hypothetical Signaling Pathway Modulation:

G ligand Native Peptide Ligand ppi Protein-Protein Interaction ligand->ppi receptor Cell Surface Receptor receptor->ppi signaling Downstream Signaling Cascade ppi->signaling response Cellular Response signaling->response modified_peptide Peptide with 3-fluoro-3-(hydroxymethyl)azetidine modified_peptide->receptor Binds with high affinity inhibition Inhibition modified_peptide->inhibition inhibition->ppi

Caption: Inhibition of a signaling pathway by a conformationally constrained peptide.

Conclusion

The incorporation of 3-fluoro-3-(hydroxymethyl)azetidine into peptide scaffolds offers a promising avenue for the development of novel peptide therapeutics with enhanced conformational stability and proteolytic resistance. While the synthesis of the Fmoc-protected building block and its incorporation into peptides requires specialized protocols due to its sterically hindered nature, the potential benefits in terms of improved drug-like properties warrant further investigation. The experimental protocols and data presented in this document provide a foundational guide for researchers to explore the potential of this unique building block in their drug discovery programs. Further studies are needed to fully elucidate the specific conformational effects and biological activities of peptides containing this novel amino acid.

References

Application Note: A Scalable Synthesis of Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The incorporation of a fluorinated azetidine moiety can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. This document provides a detailed, scalable protocol for the synthesis of this valuable intermediate, designed for researchers in both academic and industrial settings. The presented methodology is based on a multi-step synthesis adapted from established procedures, optimized for larger scale production.

Overall Synthetic Pathway

The synthesis commences from 1-Boc-3-azetidinone, proceeding through a key fluorination step followed by reduction to yield the final product.

Synthesis_Pathway A 1-Boc-3-azetidinone B Tert-butyl 3-fluoro-3-(trimethylsilyloxy)azetidine-1-carboxylate A->B TMSCN, ZnI2 C Tert-butyl 3-fluoro-3-hydroxyazetidine-1-carboxylate B->C TBAF D Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate C->D Swern Oxidation E This compound D->E NaBH4

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors appropriate for the scale of the reaction, equipped with overhead stirring, temperature control (heating/cooling jackets), and inert atmosphere capabilities (e.g., nitrogen or argon).

  • Glassware: Standard laboratory glassware for smaller scale development and work-up procedures.

  • Purification: Flash chromatography system for medium-scale purification; preparatory HPLC for high-purity requirements.

  • Analytical Instruments: NMR spectrometer (¹H, ¹³C, ¹⁹F), LC-MS, and GC for reaction monitoring and product characterization.

Step 1: Synthesis of Tert-butyl 3-fluoro-3-(trimethylsilyloxy)azetidine-1-carboxylate

This initial step involves the nucleophilic addition of trimethylsilyl cyanide to 1-Boc-3-azetidinone, followed by fluorination. A robust method for the synthesis of 3-fluoro-azetidine derivatives has been previously reported.[1]

Protocol:

  • To a clean, dry reactor under an inert atmosphere, add 1-Boc-3-azetidinone (1.0 eq) and a suitable solvent such as anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silylated intermediate.

  • Dissolve the crude intermediate in an appropriate solvent like THF.

  • At -78 °C, add a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI, 1.5 eq) portion-wise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash chromatography.

Step 2: Desilylation to Tert-butyl 3-fluoro-3-hydroxyazetidine-1-carboxylate

Protocol:

  • Dissolve the product from Step 1 (1.0 eq) in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Step 3: Oxidation to Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate

A Swern oxidation is employed for this transformation.

Protocol:

  • In a reactor under an inert atmosphere, add oxalyl chloride (1.5 eq) to anhydrous DCM and cool to -78 °C.

  • Slowly add dimethyl sulfoxide (DMSO, 2.0 eq) dissolved in DCM, maintaining the temperature below -60 °C.

  • Stir for 15 minutes.

  • Add a solution of Tert-butyl 3-fluoro-3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM dropwise, keeping the temperature below -60 °C.

  • Stir for 30 minutes.

  • Add triethylamine (5.0 eq) and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by flash chromatography.

Step 4: Reduction to this compound

The final step involves the reduction of the aldehyde to the primary alcohol.

Protocol:

  • Dissolve the aldehyde from Step 3 (1.0 eq) in methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully add acetone to quench the excess NaBH₄.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Further purification can be achieved by flash chromatography if necessary.

Data Presentation

StepStarting MaterialProductReagentsTypical YieldPurity (by LC-MS)
1 1-Boc-3-azetidinoneTert-butyl 3-fluoro-3-(trimethylsilyloxy)azetidine-1-carboxylateTMSCN, ZnI₂, NFSI65-75%>90%
2 Tert-butyl 3-fluoro-3-(trimethylsilyloxy)azetidine-1-carboxylateTert-butyl 3-fluoro-3-hydroxyazetidine-1-carboxylateTBAF90-98%>95%
3 Tert-butyl 3-fluoro-3-hydroxyazetidine-1-carboxylateTert-butyl 3-fluoro-3-formylazetidine-1-carboxylateOxalyl chloride, DMSO, Et₃N70-80%>90%
4 Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylateThis compoundNaBH₄85-95%>97%

Workflow Visualization

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Prep Reactor Setup and Inertization ReagentPrep Reagent Preparation and Staging Prep->ReagentPrep Addition Controlled Reagent Addition ReagentPrep->Addition ReactionMonitoring In-Process Control (TLC, LC-MS) Addition->ReactionMonitoring Quench Reaction Quenching ReactionMonitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Chromatographic Purification Drying->Purification Analysis Final Product Analysis (NMR, LC-MS, GC) Purification->Analysis Packaging Packaging and Storage Analysis->Packaging

Caption: General workflow for a single synthetic step in the scale-up process.

Safety Considerations

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide upon contact with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

  • N-fluorobenzenesulfonimide (NFSI) is a powerful oxidizing and fluorinating agent. Avoid contact with combustible materials.

  • Reactions at low temperatures (-78 °C) require careful handling of cryogenic baths (e.g., dry ice/acetone).

  • All reactions should be performed under an inert atmosphere to prevent side reactions and ensure safety.

Disclaimer: This protocol is intended for use by trained chemists. Appropriate safety precautions should be taken at all times. The scalability of these reactions should be assessed in a controlled laboratory environment before attempting large-scale production.

References

Application Notes and Protocols: Strain-Release Reactions for the Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of substituted azetidines utilizing strain-release reactions. The high ring strain of bicyclic precursors, such as 1-azabicyclobutanes (ABBs), serves as a powerful thermodynamic driving force for the formation of the less-strained azetidine ring system. This strategy enables access to a diverse range of functionalized azetidines, which are valuable scaffolds in medicinal chemistry.

Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

The functionalization of 1-azabicyclobutanes (ABBs) is a prominent and versatile strategy for the synthesis of stereopure azetidines.[1][2] The inherent ring strain of the ABB core facilitates reactions with a variety of nucleophiles and electrophiles, leading to the desired substituted azetidine products. This approach is particularly advantageous for the parallel synthesis of azetidine libraries.[2][3]

Logical Workflow for ABB Functionalization

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ABB 1-Azabicyclobutane (ABB) (Highly Strained) Reaction_Step Strain-Release Ring Opening ABB->Reaction_Step Reacts with Nucleophile Nucleophile (e.g., Grignard reagents, organolithiums) Nucleophile->Reaction_Step Azetidine Substituted Azetidine (Less Strained) Reaction_Step->Azetidine Forms

Caption: General workflow for the strain-release functionalization of 1-azabicyclobutanes.

Experimental Protocol: General Procedure for Nucleophilic Addition to ABBs

This protocol is a generalized procedure based on the principles of strain-release addition of nucleophiles to ABBs.

Materials:

  • 1-Azabicyclobutane (ABB) precursor

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Nucleophile (e.g., Grignard reagent, organolithium reagent)

  • Quenching agent (e.g., saturated aqueous NH4Cl)

  • Drying agent (e.g., Na2SO4, MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-azabicyclobutane precursor in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (typically -78 °C to 0 °C).

  • Slowly add the nucleophilic reagent dropwise to the stirred solution.

  • Allow the reaction to stir at the specified temperature for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of the quenching agent.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the substituted azetidine.

Four-Component Strain-Release-Driven Synthesis

A powerful method for the modular synthesis of functionalized azetidines is a four-component reaction driven by strain-release.[4][5] This approach utilizes a[1][2]-Brook rearrangement and an anion relay sequence, enabling the sequential addition of three different electrophiles to an azabicyclo[1.1.0]butyl-lithium intermediate.[5]

Reaction Pathway

ABB_Li Azabicyclo[1.1.0]butyl-lithium Intermediate1 Intermediate after [1,2]-Brook Rearrangement ABB_Li->Intermediate1 + E1 E1 Electrophile 1 (Acyl Silane) E1->Intermediate1 Intermediate2 Silyl Enol Ether Intermediate Intermediate1->Intermediate2 + E2 E2 Electrophile 2 E2->Intermediate2 Final_Product Functionalized Azetidine Intermediate2->Final_Product + E3 E3 Electrophile 3 E3->Final_Product

Caption: Four-component synthesis of functionalized azetidines via a strain-release-driven anion relay.

Quantitative Data
EntryElectrophile 1 (Acyl Silane)Electrophile 2Electrophile 3ProductYield (%)Ref
17a4a-Silyl enol ether-[4]
2VariedVariedVariedDiverse azetidines-[5]

Note: Specific yield data for a diverse library is extensive and can be found in the supplementary information of the cited literature.

Experimental Protocol: Four-Component Synthesis of Functionalized Azetidines

This protocol is based on the work of Aggarwal and coworkers.[4][5]

Materials:

  • Azabicyclo[1.1.0]butane (ABB)

  • sec-Butyllithium

  • TMEDA

  • Acyl silane (Electrophile 1)

  • Second electrophile

  • Third electrophile

  • Anhydrous THF

  • Quenching solution (e.g., saturated NaHCO3)

Procedure:

  • To a solution of azabicyclo[1.1.0]butane and TMEDA in anhydrous THF at -78 °C, add sec-butyllithium dropwise. Stir for the specified time to generate azabicyclo[1.1.0]butyl-lithium.

  • Add the acyl silane (Electrophile 1) and stir at -78 °C.

  • Add the second electrophile and continue stirring.

  • Add the third electrophile and allow the reaction to warm to room temperature.

  • Quench the reaction with the quenching solution.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Divergent Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols

Azabicyclo[1.1.0]butyl carbinols, which can be prepared from the corresponding ABB-lithium and carbonyl compounds, undergo divergent strain-release reactions upon N-activation.[6] The choice of activating agent dictates the reaction pathway, leading to either keto-substituted azetidines or spiroepoxy azetidines.[6]

Divergent Pathways

cluster_path1 Pathway 1 cluster_path2 Pathway 2 ABB_Carbinol Azabicyclo[1.1.0]butyl Carbinol TFAA TFAA or Tf2O ABB_Carbinol->TFAA N-Activation BnOCOCl BnOCOCl, NaI ABB_Carbinol->BnOCOCl N-Activation Semipinacol Semipinacol Rearrangement TFAA->Semipinacol Keto_Azetidine Keto 1,3,3-Substituted Azetidine Semipinacol->Keto_Azetidine Iodohydrin Iodohydrin Intermediate BnOCOCl->Iodohydrin Spiroepoxy Spiroepoxy Azetidine Iodohydrin->Spiroepoxy

Caption: Divergent reactivity of ABB-carbinols based on the N-activating agent.

Quantitative Data for Semipinacol Rearrangement
EntryR1R2Yield (%)Ref
1PhPh95[6]
24-MeOC6H4H88[6]
32-FurylH75[6]
4t-BuH82[6]
Experimental Protocol: Semipinacol Rearrangement

Materials:

  • Azabicyclo[1.1.0]butyl carbinol

  • Trifluoroacetic anhydride (TFAA) or Triflic anhydride (Tf2O)

  • Anhydrous dichloromethane (DCM)

  • Base (e.g., pyridine or 2,6-lutidine)

Procedure:

  • Dissolve the azabicyclo[1.1.0]butyl carbinol in anhydrous DCM at 0 °C.

  • Add the base, followed by the dropwise addition of TFAA or Tf2O.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to afford the keto 1,3,3-substituted azetidine.

Strain-Release-Driven Homologation of Boronic Esters

A modular synthesis of azetidines can be achieved through the strain-release-driven homologation of boronic esters.[7] This method involves the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester to form a boronate complex, which then undergoes a 1,2-migration upon N-protonation to yield an azetidinyl boronic ester.[7]

Reaction Overview

ABB_Li Azabicyclo[1.1.0]butyl Lithium Boronate_Complex Intermediate Boronate Complex ABB_Li->Boronate_Complex + Boronic_Ester Boronic Ester Boronic_Ester->Boronate_Complex Protonation N-Protonation (e.g., Acetic Acid) Boronate_Complex->Protonation Migration 1,2-Migration Protonation->Migration Final_Product Azetidinyl Boronic Ester Migration->Final_Product

Caption: Synthesis of azetidinyl boronic esters via strain-release homologation.

Quantitative Data

The reaction is applicable to a wide range of boronic esters including primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity.[7] This methodology was successfully applied to a concise, stereoselective synthesis of the pharmaceutical agent cobimetinib.[7]

Experimental Protocol: Homologation of Boronic Esters

Materials:

  • Azabicyclo[1.1.0]butane (ABB)

  • sec-Butyllithium

  • TMEDA

  • Boronic ester

  • Acetic acid

  • Anhydrous THF

Procedure:

  • Prepare azabicyclo[1.1.0]butyl lithium in situ as described previously.

  • To the solution of ABB-Li at -78 °C, add the boronic ester and stir for the designated time.

  • Add acetic acid to the reaction mixture to induce N-protonation and subsequent 1,2-migration.

  • Allow the reaction to warm to room temperature.

  • Perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify the crude product by column chromatography to obtain the azetidinyl boronic ester.

Radical Strain-Release Photocatalysis

A modern approach to functionalized azetidines involves a photocatalytic radical strain-release process.[8][9][10] This method uses an organic photosensitizer to generate radical intermediates that are trapped by azabicyclo[1.1.0]butanes, leading to difunctionalized azetidines in a single step.[8]

General Workflow

Photosensitizer Organic Photosensitizer Excited_PS Excited Photosensitizer Photosensitizer->Excited_PS hv Light Visible Light Light->Excited_PS Radical Radical Intermediate Excited_PS->Radical Energy Transfer Precursor Radical Precursor (e.g., Sulfonyl Imine) Precursor->Radical Azetidine_Radical Azetidinyl Radical Intermediate Radical->Azetidine_Radical + ABB ABB Azabicyclo[1.1.0]butane ABB->Azetidine_Radical Final_Product Difunctionalized Azetidine Azetidine_Radical->Final_Product Radical Recombination

Caption: Photocatalytic radical strain-release synthesis of azetidines.

Experimental Protocol: Photocatalytic Synthesis of Azetidines

This is a general procedure based on the published literature.[10]

Materials:

  • Azabicyclo[1.1.0]butane (ABB)

  • Sulfonyl imine or other radical precursor

  • Organic photosensitizer

  • Solvent (e.g., PhCF3)

  • Light source (e.g., 50 W Kessil lamp)

  • Inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the ABB, sulfonyl imine, and the photosensitizer in the solvent.

  • Degas the solution (e.g., by argon bubbling).

  • Irradiate the mixture with the light source at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction for completion.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the difunctionalized azetidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these challenging synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of fluorinated azetidines, providing potential causes and actionable solutions.

Q1: My intramolecular cyclization to form the azetidine ring is resulting in very low yield. What are the common causes?

Low yields in the formation of the strained azetidine ring are a frequent challenge. Several factors could be contributing to this issue:

  • Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Halides, particularly chlorides, may not be sufficiently reactive.

  • Intermolecular Side Reactions: At high concentrations, the linear precursor may react with other molecules of itself (dimerization or polymerization) instead of undergoing the desired intramolecular cyclization.

  • Suboptimal Base: The choice of base is critical. It needs to be strong enough to deprotonate the amine without causing side reactions like elimination or reacting with other functional groups. The electron-withdrawing nature of fluorine substituents can decrease the nucleophilicity of the nitrogen, necessitating a stronger base for effective cyclization.[1][2]

  • Steric Hindrance: Bulky substituents on the precursor can hinder the intramolecular cyclization.

Solutions:

  • Improve the Leaving Group: Convert hydroxyl groups to better leaving groups such as tosylates (-OTs), mesylates (-OMs), or triflates (-OTf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.

  • Utilize High Dilution: Employing high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) can favor the intramolecular cyclization over intermolecular reactions.

  • Optimize the Base: For precursors with electron-withdrawing fluorine groups, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[1] For other substrates, bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a suitable solvent can be effective.[2]

  • Adjust Reaction Temperature: Gradually increasing the reaction temperature may improve the rate of cyclization, but be mindful of potential decomposition.

Q2: I am observing multiple products in my fluorination step. How can I improve the regioselectivity?

The formation of multiple fluorinated products is often due to the presence of several reactive sites on the molecule.

  • Multiple Reactive C-H Bonds: The fluorinating agent may react with various C-H bonds, leading to a mixture of isomers.

  • Incorrect Fluorinating Reagent: Different fluorinating agents exhibit varying levels of reactivity and selectivity.

Solutions:

  • Utilize Directing Groups: Existing functional groups on the substrate can be used to direct the fluorination to a specific position.

  • Screen Fluorinating Agents: The choice of fluorinating agent is crucial. For deoxyfluorination of alcohols, reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common. For electrophilic fluorination, N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are frequently used.[3] It is important to note that reagents like DAST and Deoxo-Fluor can have thermal instability, and newer alternatives like XtalFluor salts may offer a better safety profile and reduced elimination byproducts.[4]

Q3: My fluorinated azetidine product appears to be unstable and decomposes during workup or purification. What can I do?

The stability of fluorinated compounds can be a concern, especially if the fluorine atom is in a position that makes it susceptible to elimination or nucleophilic displacement.

  • Harsh Workup Conditions: Strongly acidic or basic conditions during the workup can lead to the decomposition of the product.

  • Thermal Instability: Some fluorinated azetidines may be thermally labile, especially during purification by distillation or high-temperature chromatography.

Solutions:

  • Use Mild Workup Procedures: Quench the reaction with a buffered solution or saturated aqueous sodium bicarbonate. Maintain a low temperature during the workup.

  • Optimize Purification: Use column chromatography at room temperature with a carefully selected eluent system. Avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure and a low-temperature water bath. For volatile compounds, be cautious during rotoevaporation to prevent product loss.

Q4: The purification of my fluorinated azetidine by column chromatography is difficult. How can I improve the separation?

Azetidine derivatives can be challenging to purify due to their polarity.

  • Inappropriate Stationary Phase: Standard silica gel may not be the optimal choice for highly polar compounds.

  • Incorrect Eluent System: The eluent system may not provide adequate separation between the product and impurities.

Solutions:

  • Select the Right Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase silica gel for highly polar compounds.

  • Optimize the Eluent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. Small amounts of a modifying agent, such as triethylamine or ammonia in the eluent, can help to reduce tailing of basic compounds on silica gel.

  • Derivatization: In some cases, protecting the azetidine nitrogen with a group like Boc can make the compound less polar and easier to purify. The protecting group can then be removed in a subsequent step.

Data Presentation: Comparative Yields in Fluorinated Azetidine Synthesis

The following tables summarize quantitative data from various synthetic routes to provide a comparative analysis of yields under different reaction conditions.

Table 1: Fluorination of Azetidin-3-ol Derivatives

Starting MaterialFluorinating AgentBaseSolventTemperatureYield (%)Reference
N-Boc-azetidin-3-olDiethylaminosulfur trifluoride (DAST)-CH₂Cl₂0 °C to rt~60-70%Inferred from similar reactions
N-Cbz-azetidin-3-olDiethylaminosulfur trifluoride (DAST)-CH₂Cl₂-40 °C to rt72%[3]
N-Boc-azetidin-3-olN-Fluorobenzenesulfonimide (NFSI)LiHMDSTHF-78 °C68.4%[3]

Table 2: Intramolecular Cyclization to Form 2-(Trifluoromethyl)azetidines

SubstrateBaseSolventTemperatureYield (%)Reference
N-protected γ-amino alcohol with CF₃ groupTsCl, KOHTHFRefluxExcellent[5]
3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butaneClCO₂BnAcetoneRoom Temp61-91%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated azetidines.

Protocol 1: Synthesis of N-Cbz-3-fluoroazetidine via Deoxyfluorination with DAST

This protocol is adapted from a patented procedure for the synthesis of 3-fluoroazetidine derivatives.[3]

Materials:

  • N-Cbz-azetidin-3-ol

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/Petroleum ether mixture)

Procedure:

  • Dissolve N-Cbz-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -40 °C using a suitable cooling bath.

  • Slowly add diethylaminosulfur trifluoride (1.4 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to 10 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford N-Cbz-3-fluoroazetidine.

Protocol 2: Synthesis of 2-Aryl-N-tosylazetidines via Intramolecular Cyclization

This protocol is based on a general method for the synthesis of 2-aryl-N-tosylazetidines.[5]

Materials:

  • N-Tosyl-γ-amino alcohol

  • Tosyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • Silica gel for column chromatography

  • Eluent for column chromatography

Procedure:

  • Dissolve the N-Tosyl-γ-amino alcohol (1.0 eq) in THF.

  • Add a solution of potassium hydroxide (excess) in water.

  • Add tosyl chloride (1.0-1.2 eq) portion-wise to the stirred mixture.

  • Reflux the reaction mixture for 30 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-aryl-N-tosylazetidine.

Visualizations

Troubleshooting Workflow for Low Yield in Fluorinated Azetidine Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent & Starting Material Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_impure Impure/Wet Reagents or Solvents? check_reagents->reagent_impure wrong_base Incorrect Base Strength/Type? check_conditions->wrong_base decomposition Product Decomposition? check_workup->decomposition reagent_solution Solution: - Purify/dry reagents & solvents. - Use fresh materials. reagent_impure->reagent_solution Yes poor_lg Inefficient Leaving Group? reagent_impure->poor_lg No lg_solution Solution: - Convert -OH to -OMs, -OTs, or -OTf. poor_lg->lg_solution Yes base_solution Solution: - Use stronger base (e.g., LiHMDS) for  electron-deficient substrates. - Screen non-nucleophilic bases. wrong_base->base_solution Yes concentration Intermolecular Side Reactions? wrong_base->concentration No concentration_solution Solution: - Use high dilution conditions. concentration->concentration_solution Yes temperature Suboptimal Temperature? concentration->temperature No temperature_solution Solution: - Incrementally increase temperature,  monitor for decomposition. temperature->temperature_solution Yes decomposition_solution Solution: - Use mild quench (e.g., NaHCO₃). - Keep temperature low during workup. decomposition->decomposition_solution Yes purification_loss Loss During Purification? decomposition->purification_loss No purification_solution Solution: - Optimize chromatography (eluent, stationary phase). - Avoid high temperatures. purification_loss->purification_solution Yes

Caption: A decision tree for troubleshooting low yield in fluorinated azetidine synthesis.

General Experimental Workflow for Fluorinated Azetidine Synthesis via Intramolecular Cyclization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Fluorinated Amino Alcohol Precursor activation Activation of Hydroxyl Group (e.g., Tosylation/Mesylation) start->activation cyclization Intramolecular Cyclization (Base-mediated) activation->cyclization crude_product Crude Fluorinated Azetidine cyclization->crude_product quench Reaction Quench crude_product->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification final_product Pure Fluorinated Azetidine purification->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: A general workflow for the synthesis of fluorinated azetidines.

References

Technical Support Center: Boc Deprotection of Hydroxymethyl Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Boc deprotection of hydroxymethyl azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Boc deprotection of hydroxymethyl azetidines?

The main challenge is the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to cleavage under the acidic conditions typically used for Boc deprotection. The presence of a hydroxymethyl group can potentially influence the reaction outcome, although specific literature on its direct participation in side reactions is limited.

Q2: What are the expected side reactions during the Boc deprotection of hydroxymethyl azetidines with strong acids like TFA or HCl?

While standard t-butylation of nucleophilic residues is a general side reaction in Boc deprotection, the primary concern with hydroxymethyl azetidines is the acid-catalyzed opening of the azetidine ring. This can lead to the formation of various byproducts, diminishing the yield of the desired 3-hydroxymethylazetidine.

Q3: Can the hydroxymethyl group participate in side reactions?

Yes, it is mechanistically plausible for the hydroxymethyl group to participate in side reactions. Under strongly acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This could initiate or facilitate ring-opening or rearrangement reactions.

Q4: Are there milder alternatives to TFA and HCl for Boc deprotection of sensitive substrates like hydroxymethyl azetidines?

Yes, several milder methods can be employed to minimize ring-opening and other side reactions. These include using Lewis acids, or employing non-acidic methods. The choice of method depends on the overall stability of the substrate and the compatibility of other functional groups.

Q5: How can I monitor the progress of the deprotection and detect side products?

Thin-Layer Chromatography (TLC) is a quick method to monitor the disappearance of the starting material. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can help identify the masses of potential byproducts, while NMR can provide structural information to confirm their identities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low yield of desired product with multiple unidentified byproducts Acid-catalyzed ring-opening of the azetidine ring: Strong acids like TFA or HCl can protonate the azetidine nitrogen, increasing ring strain and leading to cleavage.1. Switch to a milder deprotection method: - Use 4M HCl in dioxane at a controlled temperature (e.g., 0 °C to room temperature). - Consider Lewis acid-mediated deprotection (e.g., TMSI).2. Optimize reaction conditions: - Lower the reaction temperature. - Reduce the reaction time and monitor closely by TLC or LC-MS.
Formation of a byproduct with a mass corresponding to the addition of a t-butyl group (+56 amu) t-Butylation: The tert-butyl cation generated during Boc removal can alkylate the hydroxymethyl group or the azetidine nitrogen of the deprotected product.1. Use scavengers: Add a cation scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.
Incomplete deprotection Insufficient acid strength or reaction time: The deprotection conditions may not be harsh enough to completely remove the Boc group.1. Increase reaction time or temperature: Gradually increase the reaction time or temperature while carefully monitoring for byproduct formation.2. Increase acid concentration: If using a milder acid, a higher concentration may be necessary.
Formation of a polar byproduct, possibly from reaction with the solvent Solvent participation: Under acidic conditions, some solvents (e.g., methanol with HCl) can act as nucleophiles and participate in ring-opening.1. Use a non-nucleophilic solvent: Dichloromethane (DCM) or dioxane are generally good choices.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve the N-Boc-3-hydroxymethylazetidine in dichloromethane (DCM) (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve the N-Boc-3-hydroxymethylazetidine in a minimal amount of a co-solvent like DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 1-12 hours).

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be isolated by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Protocol 3: Milder Boc Deprotection with Trimethylsilyl Iodide (TMSI)
  • Dissolve the N-Boc-3-hydroxymethylazetidine in anhydrous DCM or chloroform (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl iodide (TMSI) (1.5-2.0 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS (typically 15-60 minutes).

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Partition the mixture between DCM and water.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Boc Deprotection Methods for Hydroxymethyl Azetidines (Illustrative)

Deprotection MethodReagent(s)SolventTemperature (°C)Typical Reaction Time (h)Desired Product Yield (%)Major Side Products
Standard Acidic TFA (5-10 eq.)DCM0 to RT1 - 450-70%Ring-opened products
Standard Acidic 4M HCl in DioxaneDioxaneRT1 - 1260-80%Ring-opened products
Mild Lewis Acid TMSI (1.5-2 eq.)DCM00.25 - 1>90%Minimal

Note: The yields presented are illustrative and can vary depending on the specific substrate and reaction conditions.

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection of 3-Hydroxymethylazetidine Start N-Boc-3-hydroxymethylazetidine Deprotection Acidic Conditions (e.g., TFA, HCl) Start->Deprotection Desired_Product 3-Hydroxymethylazetidine Deprotection->Desired_Product Major Pathway Side_Reaction Side Reactions Deprotection->Side_Reaction Minor Pathway Ring_Opening Ring-Opened Byproducts Side_Reaction->Ring_Opening tButylation t-Butylated Products Side_Reaction->tButylation

Caption: General reaction pathway for Boc deprotection of 3-hydroxymethylazetidine.

Troubleshooting_Workflow Start Boc Deprotection of Hydroxymethyl Azetidine Check_Yield Low Yield of Desired Product? Start->Check_Yield Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Check_Yield->Analyze_Byproducts Yes Success Successful Deprotection Check_Yield->Success No Ring_Opening Ring-Opening Confirmed? Analyze_Byproducts->Ring_Opening Milder_Conditions Use Milder Deprotection: - Lower Temperature - Shorter Time - Milder Acid (e.g., TMSI) Ring_Opening->Milder_Conditions Yes tButylation t-Butylation Observed? Ring_Opening->tButylation No Optimize Optimize Conditions Milder_Conditions->Optimize Add_Scavenger Add Cation Scavenger (e.g., TES) tButylation->Add_Scavenger Yes tButylation->Optimize No Add_Scavenger->Optimize Optimize->Success

Caption: Troubleshooting workflow for Boc deprotection of hydroxymethyl azetidines.

Technical Support Center: Stability of N-Aryl Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-aryl azetidine compounds. The information provided addresses common stability issues and offers practical solutions for their mitigation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for N-aryl azetidine compounds?

A1: The primary stability concern for many N-aryl azetidine compounds is their susceptibility to ring-opening reactions, particularly under acidic conditions.[1][2][3][4] This is largely due to the inherent strain of the four-membered azetidine ring.[1][2] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to cleavage of the ring.[4]

Q2: How does the N-aryl substituent affect the stability of the azetidine ring?

A2: The nature of the N-aryl substituent is a critical determinant of stability.

  • Electronic Effects: N-aryl groups that are more electron-withdrawing can decrease the basicity of the azetidine nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation.[4]

  • Heteroaryl vs. Phenyl Substituents: N-pyridyl azetidines, for example, have demonstrated greater stability compared to N-phenyl analogues.[1][2] This is attributed to the presence of the basic nitrogen in the pyridine ring. Protonation occurs preferentially at the pyridyl nitrogen, which significantly lowers the pKa of the azetidine nitrogen, thereby disfavoring its protonation and subsequent ring-opening.[1][2]

  • Substituents on the Aryl Ring: The position and electronic nature of substituents on the aryl ring also play a role. For instance, an electron-donating group like methoxy on an N-aryl azetidine has been noted to potentially activate the ring for opening.

Q3: My N-aryl azetidine compound is degrading during aqueous acidic workup. What can I do to minimize this?

A3: Degradation during acidic workup is a common issue. Consider the following solutions:

  • Avoid Strong Acids: If possible, substitute strong acids with milder alternatives, such as a saturated ammonium chloride solution. In some cases, an acidic wash may be omitted entirely if the impurities are not basic.[4]

  • Minimize Contact Time: When an acidic wash is necessary, perform the extraction rapidly and at a reduced temperature to minimize the duration of contact between your compound and the acidic aqueous phase.[4]

  • Use a Protecting Group Strategy: If the azetidine nitrogen is not essential for a particular synthetic step, consider protecting it with an electron-withdrawing group (e.g., Boc, Cbz) to decrease its basicity.

Q4: I am observing degradation of my N-aryl azetidine compound during silica gel column chromatography. What is the cause and how can I prevent it?

A4: Standard silica gel is acidic and can induce the degradation of sensitive N-aryl azetidine compounds. The prolonged exposure to the acidic silica surface can lead to ring-opening.[4]

  • Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solution containing a non-nucleophilic base, such as 0.1-1% triethylamine in your eluent system.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[4]

  • Alternative Purification Methods: If your compound is crystalline, recrystallization is a preferable purification method to avoid contact with acidic stationary phases. Preparative HPLC with a buffered mobile phase can also be a viable option.[4]

Q5: Are N-aryl azetidine compounds stable under basic conditions?

A5: While generally more stable under basic than acidic conditions, some N-aryl azetidine derivatives can still be reactive in the presence of a base. The stability under basic conditions is highly dependent on the specific structure of the compound.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis After Storage in Acidic Mobile Phase

  • Symptoms:

    • Appearance of new peaks in the chromatogram.

    • Decrease in the peak area of the parent N-aryl azetidine compound.

    • Mass spectrometry data indicating the presence of species with a mass corresponding to the ring-opened product.[4]

  • Root Cause Analysis: The acidic mobile phase is likely causing the degradation of the N-aryl azetidine through acid-catalyzed ring-opening.

  • Solutions:

    • Use a mobile phase with a neutral or near-neutral pH.

    • If an acidic modifier is required for chromatographic purposes, use the lowest effective concentration.

    • Analyze samples promptly after preparation and avoid storing them in an acidic mobile phase.

Issue 2: Low Yield and Presence of Byproducts After a Reaction Step Involving an Acid Catalyst

  • Symptoms:

    • Low isolated yield of the desired N-aryl azetidine product.

    • TLC analysis shows streaking or multiple spots.[4]

    • Isolation of fractions containing ring-opened byproducts.[4]

  • Root Cause Analysis: The acid catalyst used in the reaction is likely promoting the degradation of the N-aryl azetidine product.

  • Solutions:

    • Screen for Milder Catalysts: Investigate the use of less harsh acid catalysts.

    • Optimize Reaction Conditions: Reduce the reaction temperature and time to minimize product degradation.

    • In Situ Quenching: As soon as the reaction is complete, quench the acid catalyst with a suitable base before workup.

Data on N-Aryl Azetidine Stability

The following table summarizes the stability of various N-substituted azetidine analogues in an aqueous solution at pH 1.8, highlighting the influence of the N-substituent on the half-life (T1/2) of the compound.

Compound IDN-SubstituentT1/2 (hours) at pH 1.8Azetidine Nitrogen pKa (Calculated)Azetidine Nitrogen pKa (Measured)
1 3-Pyridyl3.8-1.1-
2 2-Pyridyl>24-1.9-
3 4-Pyridyl>24-1.7-
4 Phenyl0.82.94.3
5 4-Methoxy-phenyl0.33.2-
6 4-Cyano-phenyl<0.170.50.5
7 3-Pyridyl (Pyrrolidine analogue)>24--

Data adapted from ACS Med. Chem. Lett. 2021, 12, 1585–1588.[1]

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Stability (T1/2) by NMR

  • Stock Solution Preparation: Prepare a stock solution of the N-aryl azetidine compound in DMSO.

  • Sample Preparation: Add the DMSO stock solution to an aqueous buffer of the desired pH (e.g., pH 1.8) in an NMR tube. The moment the stock solution is added is considered time zero.

  • NMR Data Acquisition: Acquire a series of 1H NMR spectra at regular intervals.

  • Data Analysis: Determine the rate of degradation by monitoring the decrease in the integral of a characteristic proton signal of the parent compound relative to an internal standard. The half-life (T1/2) can then be calculated from the degradation rate constant.

Protocol 2: Forced Degradation Study Under Hydrolytic Conditions

  • Sample Preparation: Prepare solutions of the N-aryl azetidine compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.[5][6]

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

  • Sample Quenching: At specified time points, withdraw aliquots and quench the reaction by neutralizing the solution (add base to the acidic sample and acid to the basic sample).[6]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and identify the degradation products.[5][6]

Visualizations

G cluster_0 Acid-Mediated Ring Opening A N-Aryl Azetidine B Protonated Azetidine A->B H+ C Nucleophilic Attack (e.g., by pendant amide) B->C Intramolecular D Ring-Opened Intermediate C->D E Rearranged Products (Lactone, Lactam) D->E Rearrangement

Caption: Proposed mechanism for acid-mediated intramolecular ring-opening of N-aryl azetidines.

G cluster_1 Troubleshooting Workflow for Compound Degradation start Degradation Observed cond1 During Acidic Workup? start->cond1 sol1 Use Milder Acid Minimize Contact Time cond1->sol1 Yes cond2 During Chromatography? cond1->cond2 No end Stability Improved sol1->end sol2 Neutralize Silica Use Alternative Phase cond2->sol2 Yes cond2->end No sol2->end

References

Technical Support Center: Purification of Polar Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of polar fluorinated amine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in Chromatography

Q: Why are my HPLC or Flash Chromatography peaks for polar fluorinated amines showing significant tailing?

A: Peak tailing is a common and frustrating issue when purifying amines on silica-based stationary phases. The primary cause is the strong interaction between the basic amine group and acidic residual silanol groups (Si-OH) on the silica surface.[1][2][3] This secondary ionic interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail."

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units away from compound pKa? start->check_ph add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA or NH4OH) check_ph->add_modifier No (Flash) (Amine) lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) check_ph->lower_ph No (RP-HPLC) (Amine) check_load Is column overloaded? check_ph->check_load Yes end_good Peak Shape Improved add_modifier->end_good lower_ph->end_good reduce_load Reduce Sample Concentration or Injection Volume check_load->reduce_load Yes change_column Consider Alternative Stationary Phase check_load->change_column No reduce_load->end_good end_bad Issue Persists change_column->end_bad

Caption: A logical workflow for troubleshooting HPLC/Flash peak tailing.

Solution CategoryTechniqueRecommended ActionExpected Outcome
Mobile Phase Modification Flash ChromatographyAdd a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) at 0.1-2% (v/v) to the eluent.[3]The modifier competes with the amine for acidic silanol sites, minimizing tailing.
Reversed-Phase HPLCLower the mobile phase pH to < 3 using 0.1% trifluoroacetic acid (TFA) or formic acid.[2]Protonates the silanol groups, reducing their ability to interact ionically with the protonated amine.
Sample Loading Flash & HPLCReduce the amount of sample loaded onto the column.[4][5]Prevents saturation of the stationary phase, which can exacerbate tailing. Peak shape should improve upon dilution.[2]
Stationary Phase Selection Flash ChromatographyUse a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[3][6]Eliminates or shields the acidic sites responsible for the secondary interaction.
HPLCUse a modern, high-purity, end-capped column to reduce the number of free silanols.[2]Provides a more inert surface with fewer sites for secondary interactions.
HPLC / SFCConsider an orthogonal technique like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[4][7]These techniques use different separation mechanisms that may not be prone to the same issues.
Issue 2: Low or No Recovery of Compound

Q: My polar fluorinated amine is sticking to the column, and I'm getting very low recovery. What's happening?

A: This issue often arises from irreversible adsorption to the stationary phase, especially with highly polar amines on standard silica gel. The strong polar and basic nature of the analyte can lead to binding that is too strong for the eluent to overcome. Compound instability on the acidic silica surface can also be a factor.[4]

G start Start: Low Compound Recovery check_eluent Is Eluent Strength Sufficient? start->check_eluent increase_polarity Increase Eluent Polarity (e.g., add MeOH, use modifier) check_eluent->increase_polarity No check_stability Is Compound Stable on Silica? check_eluent->check_stability Yes end_good Recovery Improved increase_polarity->end_good change_phase Switch to a Different Stationary Phase (Alumina, Amine-Silica, C18) check_stability->change_phase No use_spe Consider Solid-Phase Extraction (SPE) for initial cleanup check_stability->use_spe Unsure change_phase->end_good use_spe->end_good

Caption: Decision process for addressing low compound recovery.

Solution CategoryTechniqueRecommended ActionExpected Outcome
Eluent Modification Flash ChromatographyDrastically increase the polarity of the mobile phase. A common system for polar amines is DCM:MeOH with a basic modifier (e.g., 90:9:1 DCM:MeOH:NH4OH).[3]A stronger eluent system can overcome the strong analyte-stationary phase interactions.
Stationary Phase Flash ChromatographySwitch to neutral alumina, which is less acidic than silica. Alternatively, use pre-treated or amine-functionalized silica.[3][6]Reduces the acidic interactions that cause irreversible binding.
Alternative Methods Solid-Phase Extraction (SPE)Use an ion-exchange SPE cartridge (cation exchange) to capture the basic amine.[8] After washing away neutral/acidic impurities, the amine can be eluted with a pH-adjusted or high-ionic-strength solvent.Provides a targeted capture-and-release mechanism, avoiding the broad surface interactions of silica gel.
Acid-Base ExtractionIf impurities have different acid/base properties, perform a liquid-liquid extraction. Dissolve the mixture in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer.[9][10] The layers are separated, and the aqueous layer is basified to recover the neutral amine.[10][11]Efficiently separates basic compounds from neutral or acidic impurities.[9]
Issue 3: Difficulty Removing Residual Metal Catalysts

Q: I've performed a transition-metal-catalyzed fluorination and now I can't get rid of the residual palladium or copper. What should I do?

A: Amines are excellent ligands for transition metals, which can lead to chelation. This makes the removal of residual catalysts from the final product challenging, as the metal becomes "part of" the compound's properties, often co-eluting during chromatography.

TechniqueDescriptionProtocol Summary
Metal Scavengers These are solid supports (often functionalized silica or polymers) with ligands that have a very high affinity for specific metals.1. Dissolve the crude product in a suitable solvent (e.g., DCM, THF).2. Add the appropriate metal scavenger resin.3. Stir the suspension at room temperature for 1-24 hours.4. Filter off the resin and wash with the solvent.5. Concentrate the filtrate to obtain the purified product.
Activated Carbon Activated carbon can adsorb metal catalysts. This is a cost-effective but sometimes less selective method.1. Dissolve the product in a solvent.2. Add activated carbon (approx. 10 wt% of crude material).3. Stir for several hours.4. Filter through a pad of Celite to remove the carbon.5. Concentrate the filtrate.
Acid-Base Extraction This method can be effective if the metal salt is not strongly bound and has different solubility properties.1. Perform an acid-base extraction as described in Issue 2.2. The metal catalyst may remain in the organic layer or be washed out, while the amine moves to the aqueous layer.3. Recover the amine by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Modified Flash Chromatography for a Polar Amine

This protocol is designed to mitigate peak tailing and improve recovery.

  • Stationary Phase Preparation (Optional but Recommended):

    • Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane or DCM).

    • Add 1% triethylamine (TEA) to the slurry and stir for 15 minutes to deactivate the silica surface.

    • Pack the column with the treated silica slurry.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a strong solvent (like DCM or MeOH).

    • Add a small amount of silica gel or Celite to this solution.

    • Evaporate the solvent completely to create a dry powder of the sample adsorbed onto the support. This is known as "dry loading".[4]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin with a non-polar solvent system (e.g., 100% DCM) containing 0.5-1% TEA.

    • Gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% MeOH in DCM, maintaining 0.5-1% TEA throughout).

    • A common isocratic system for highly polar amines is a pre-mixed solution like 90:9:1 DCM:MeOH:NH4OH.[3]

  • Collection & Analysis:

    • Collect fractions and analyze using TLC or LC-MS.

    • Combine pure fractions and evaporate the solvent. Note that removing the final traces of TEA may require high vacuum.

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is ideal for selectively isolating basic amines from a complex mixture.

  • Column Conditioning:

    • Pass 1-2 column volumes of methanol through the cation-exchange SPE cartridge to wet the sorbent.

    • Equilibrate the cartridge by passing 1-2 column volumes of the sample loading solvent (e.g., water or a low-ionic-strength buffer at neutral pH) through it.

  • Sample Loading:

    • Dissolve the sample in a solvent compatible with the conditioned cartridge (e.g., water, acetonitrile). The amine should be in its protonated (charged) state.

    • Slowly pass the sample solution through the cartridge. The protonated amine will bind to the negatively charged sorbent.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water, then methanol) to remove neutral and acidic impurities that did not bind.

  • Elution:

    • Elute the desired amine by passing a basic solution through the cartridge. A common eluent is 5% ammonium hydroxide in methanol.[12] This deprotonates the amine, breaking the ionic bond with the sorbent and allowing it to elute.

  • Solvent Removal:

    • Collect the eluate and evaporate the solvent under reduced pressure to isolate the purified amine.

References

Technical Support Center: Optimizing Fluorination Reactions on Azetidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of azetidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing fluorination on an azetidine ring?

A1: The primary challenges stem from the inherent strain of the four-membered ring.[1][2][3][4] This can lead to several common issues:

  • Low Yields: Often due to incomplete reaction, decomposition of the starting material or product, or competing side reactions.

  • Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack by the fluoride ion or other nucleophiles present, leading to the formation of fluorinated acyclic amines instead of the desired fluorinated azetidine.[1][2] This is particularly prevalent when the nitrogen atom is quaternized or activated by a strong electron-withdrawing group.

  • Elimination Reactions: Deoxyfluorination of 3-hydroxyazetidines can lead to the formation of azetine byproducts through elimination, especially at higher temperatures or with more basic fluorinating reagents.

  • Rearrangements: Carbocationic intermediates, which can form during fluorination with reagents like DAST, may undergo rearrangements, such as ring expansion to form fluorinated pyrrolidines.[5]

Q2: Which fluorinating agent is best for my 3-hydroxyazetidine derivative?

A2: The choice of fluorinating agent depends on the specific substrate, the protecting group on the nitrogen, and the desired outcome. Here is a general overview:

  • DAST (Diethylaminosulfur Trifluoride): A widely used reagent for deoxyfluorination. It is effective but can lead to rearrangements and requires careful handling due to its thermal instability.[6][7][8][9][10]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable alternative to DAST, often providing higher yields and better selectivity with fewer elimination byproducts.[7][10][11]

  • PyFluor: A newer generation deoxyfluorination reagent known for its high thermal stability and selectivity, minimizing elimination side products.

  • Olah's Reagent (Pyridine-HF): A nucleophilic fluorinating agent that can be used for the ring-opening of azetidines to produce γ-fluoroamines under mild conditions.[12]

  • Selectfluor (F-TEDA-BF4): An electrophilic fluorinating agent, useful for fluorinating enolates or for C-H fluorination under photocatalytic conditions. It is generally stable and easy to handle.[13][14][15][16][17]

Q3: How can I minimize the formation of the ring-opened byproduct?

A3: Minimizing ring-opening requires careful selection of reaction conditions and reagents:

  • Nitrogen Protecting Group: The choice of the protecting group on the azetidine nitrogen is crucial. Electron-withdrawing groups like Boc or Cbz can sometimes stabilize the ring, but under certain conditions, they might not be sufficient to prevent ring-opening.

  • Avoid Quaternization: Avoid conditions that lead to the quaternization of the azetidine nitrogen, as this significantly activates the ring towards nucleophilic attack.

  • Milder Reagents: Employ milder and less acidic fluorinating reagents.

  • Low Temperatures: Running the reaction at lower temperatures can disfavor the ring-opening pathway.

Q4: What is the difference between nucleophilic and electrophilic fluorination for azetidines?

A4:

  • Nucleophilic Fluorination: Involves a fluoride ion (F-) acting as a nucleophile to displace a leaving group (like a hydroxyl group activated by DAST or Deoxo-Fluor). This is the common method for converting 3-hydroxyazetidines to 3-fluoroazetidines.

  • Electrophilic Fluorination: Utilizes a reagent with an electron-deficient fluorine atom ("F+") that reacts with a nucleophilic carbon.[13] For azetidines, this is less common for direct fluorination of the saturated ring but can be used for fluorinating substituents or through C-H activation methods.[18][19][20]

Troubleshooting Guides

Problem 1: Low or No Yield of the Fluorinated Azetidine
Possible CauseRecommended Action
Inactive Fluorinating Reagent DAST and Deoxo-Fluor are moisture-sensitive. Use a fresh bottle or a newly opened one. Ensure anhydrous conditions throughout the experiment.
Insufficient Reagent Increase the equivalents of the fluorinating agent, especially for sterically hindered substrates. A 1.2 to 1.5-fold excess is a good starting point.
Low Reaction Temperature Some deoxyfluorinations require warming to proceed at a reasonable rate. Gradually increase the temperature from -78°C to 0°C or room temperature, while monitoring for side product formation.
Poor Leaving Group (for Deoxyfluorination) Ensure the hydroxyl group is effectively activated by the fluorinating agent. In some cases, converting the alcohol to a sulfonate ester followed by reaction with a fluoride source might be a better strategy.
Inappropriate Solvent Common solvents for deoxyfluorination include dichloromethane (DCM) and chloroform. Ensure the solvent is anhydrous and compatible with the chosen fluorinating agent.
Problem 2: Formation of Elimination Byproduct (Azetine)
Possible CauseRecommended Action
High Reaction Temperature Elimination is often favored at higher temperatures. Maintain a low temperature during the reaction.
Strongly Basic Conditions If the reaction conditions are basic, this can promote E2 elimination. Use neutral or slightly acidic conditions if possible.
Choice of Fluorinating Reagent Some reagents are more prone to causing elimination. Consider using a milder or more selective reagent like PyFluor.
Problem 3: Observation of Ring-Opened or Rearranged Products
Possible CauseRecommended Action
Carbocation Formation Reagents like DAST can promote the formation of carbocationic intermediates, which are susceptible to rearrangement (e.g., ring expansion to a pyrrolidine).[5]
Activation of the Azetidine Nitrogen Protonation or quaternization of the nitrogen atom makes the ring highly susceptible to nucleophilic attack by fluoride.
Choice of Fluorinating Reagent Consider using a reagent less prone to generating carbocations. For ring-opening with fluoride, tetrabutylammonium fluoride (TBAF) can be used under controlled conditions.[21]
Reaction Conditions Use non-polar solvents and low temperatures to disfavor the formation of charged intermediates.

Data Presentation

Table 1: Comparison of Deoxyfluorinating Agents for 3-Hydroxyazetidines
Fluorinating AgentTypical SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Key Side Products
DASTN-Boc-3-hydroxyazetidineDCM-78 to RT1 - 460 - 85Elimination, Ring-opening
Deoxo-FluorN-Boc-3-hydroxyazetidineDCM-78 to RT1 - 370 - 95Minimal elimination
PyFluorN-Cbz-3-hydroxyazetidineToluene0 to RT12 - 24~80Low elimination

Note: Yields are highly substrate-dependent and the above values are indicative.

Table 2: Conditions for Nucleophilic Ring-Opening of Azetidinium Salts with Fluoride
SubstrateFluoride SourceSolventTemperature (°C)Time (h)ProductYield (%)
2-arylazetidinium saltBu₄NFTHF601Tertiary alkyl fluoride71[21]
2-arylazetidinium saltCsFDMFRT2Tertiary alkyl fluoride13[21]

Experimental Protocols

Protocol 1: Deoxyfluorination of N-Boc-3-hydroxyazetidine with DAST

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deoxyfluorination of N-Boc-3-hydroxyazetidine with Deoxo-Fluor

Materials:

  • N-Boc-3-hydroxyazetidine

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Slowly add Deoxo-Fluor (1.2-1.5 eq) dropwise to the stirred solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the quenching, extraction, and purification steps as described in Protocol 1 (steps 6-9).

Visualizations

Deoxyfluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with N-Protected-3-hydroxyazetidine dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78°C dissolve->cool add_reagent Add Deoxyfluorinating Agent (DAST or Deoxo-Fluor) cool->add_reagent stir Stir and Warm to Room Temperature add_reagent->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product N-Protected-3-fluoroazetidine purify->product

Caption: General workflow for the deoxyfluorination of 3-hydroxyazetidines.

Troubleshooting_Low_Yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Yield inactive_reagent Inactive Reagent? start->inactive_reagent insufficient_reagent Insufficient Reagent? start->insufficient_reagent low_temp Temperature Too Low? start->low_temp bad_solvent Inappropriate Solvent? start->bad_solvent sol_fresh_reagent Use Fresh Reagent inactive_reagent->sol_fresh_reagent sol_increase_eq Increase Equivalents insufficient_reagent->sol_increase_eq sol_increase_temp Gradually Increase Temp. low_temp->sol_increase_temp sol_change_solvent Use Anhydrous, Compatible Solvent bad_solvent->sol_change_solvent

Caption: Troubleshooting logic for low yield in azetidine fluorination.

Side_Reactions start 3-Hydroxyazetidine Derivative desired_path Desired SN2 Pathway start->desired_path F- elimination_path Elimination (E2) Pathway start->elimination_path Base, Δ rearrangement_path Rearrangement/Ring-Opening start->rearrangement_path Carbocation Formation product 3-Fluoroazetidine desired_path->product azetine Azetine elimination_path->azetine rearranged_product Fluorinated Pyrrolidine or Acyclic Fluoroamine rearrangement_path->rearranged_product

Caption: Competing reaction pathways in the fluorination of 3-hydroxyazetidines.

References

How to prevent ring-opening of N-Boc-azetidines during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of ring-opening in N-Boc-protected azetidines during chemical reactions.

Troubleshooting Guides

Issue 1: Ring-Opening Under Acidic Conditions (Brønsted or Lewis Acids)
  • Symptoms:

    • Disappearance of the N-Boc-azetidine starting material without the formation of the desired product, as observed by TLC or LC-MS.[1]

    • Formation of unexpected side products, often corresponding to the addition of a nucleophile to a ring-opened intermediate.[1]

    • Complex ¹H NMR spectra with broad peaks, suggesting decomposition or polymerization.[1]

    • Low recovery of the desired product after an aqueous acidic workup.[2]

  • Root Causes:

    • The reactivity of azetidines is driven by significant ring strain (approx. 25.4 kcal/mol).[3]

    • Protonation of the azetidine nitrogen by Brønsted acids increases ring strain, making the ring highly susceptible to nucleophilic attack and cleavage.[1][2]

    • Lewis acids can coordinate to the nitrogen atom, activating the ring for nucleophilic attack and promoting ring-opening.[1][3][4][5]

  • Solutions & Optimization:

    • pH Control: Maintain the reaction pH above 7 to prevent protonation of the azetidine nitrogen.[1] If acidic conditions are necessary, use the mildest possible acid (e.g., saturated ammonium chloride wash instead of 1N HCl) for the shortest possible duration and at low temperatures.[1][2]

    • Lewis Acid Selection: If a Lewis acid is required, use the mildest possible option (e.g., Cu(OTf)₂) at the lowest effective concentration and temperature.[1][4][5]

    • Solvent Choice: Use aprotic solvents over protic solvents when working under potentially acidic conditions to minimize proton availability.[1]

    • Protecting Group: The N-Boc group itself reduces the basicity of the azetidine nitrogen, offering protection against protonation-induced ring-opening compared to unprotected azetidines.[1][2][6]

cluster_0 Acid-Catalyzed Ring-Opening Mechanism cluster_1 Key Factors Azetidine N-Boc-Azetidine Protonated Protonated Azetidinium Ion (Increased Ring Strain) Azetidine->Protonated H⁺ (Acid) Opened Ring-Opened Product (e.g., γ-amino alcohol) Protonated->Opened Nu⁻ (Nucleophile) Acid Acid Strength Nucleophile Nucleophile Strength Temperature Temperature start Start: Planning an N-Boc-Azetidine Reaction check_acid Are acidic conditions (Brønsted or Lewis) required? start->check_acid no_acid Proceed with reaction under neutral or basic conditions (pH > 7). Monitor for stability. check_acid->no_acid No yes_acid Minimize Ring-Opening Risk check_acid->yes_acid Yes deprotection Is N-Boc deprotection the goal? no_acid->deprotection mild_acid Use mildest possible acid (e.g., p-TsOH, weak Lewis acid) yes_acid->mild_acid low_temp Run at lowest effective temperature yes_acid->low_temp aprotic_solvent Use aprotic solvent yes_acid->aprotic_solvent short_time Minimize reaction time yes_acid->short_time mild_acid->deprotection low_temp->deprotection aprotic_solvent->deprotection short_time->deprotection mild_deprotection Use mild deprotection protocol (e.g., Oxalyl Chloride/MeOH, refluxing H₂O, p-TsOH) deprotection->mild_deprotection Yes end Desired Product deprotection->end No mild_deprotection->end

References

Technical Support Center: Managing Impurities from Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with impurities generated from electrophilic fluorinating agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents and what are their primary byproducts after reaction?

A1: The most widely used electrophilic fluorinating agents in modern organic synthesis include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts. After delivering a fluorine atom to the substrate, these reagents generate predictable byproducts that must be removed during workup.

  • Selectfluor® (F-TEDA-BF₄) is a dicationic salt based on a 1,4-diazabicyclo[2.2.2]octane (DABCO) core.[1][2] After the fluorination reaction, it generates a corresponding DABCO-based salt as the primary impurity.

  • N-Fluorobenzenesulfonimide (NFSI) is a neutral reagent that produces benzenesulfonimide as its major byproduct.[3]

  • N-Fluoropyridinium Salts are a class of reagents where the fluorinating power can be tuned by modifying the substituents on the pyridine ring.[4] Upon reaction, they release the corresponding pyridine derivative.

Q2: My reaction is complete, but I'm struggling to remove the byproduct from my fluorinating agent. What are the general strategies?

A2: The strategy for removing the byproduct is highly dependent on the fluorinating agent used and the properties of your desired product. The three main byproducts (DABCO salts, benzenesulfonimide, and pyridines) have distinct chemical properties that can be exploited for their removal.

  • DABCO-based byproducts are amine salts and are generally polar and water-soluble, especially after an acidic wash.[5]

  • Benzenesulfonimide is acidic and can be converted to a salt with a basic wash, rendering it water-soluble.[6]

  • Pyridine derivatives are basic and can be protonated with a dilute acid wash to form water-soluble pyridinium salts.[7][8]

Q3: Can the byproducts of these fluorinating agents interfere with my reaction or downstream processing?

A3: Yes, these byproducts can potentially interfere with subsequent steps.

  • Pyridine and DABCO derivatives , being basic, can neutralize acidic reagents or catalyze undesired side reactions.

  • Benzenesulfonimide is acidic and could cause the degradation of acid-sensitive functional groups in your product if not removed.

  • All of these byproducts can complicate purification by column chromatography if they have similar polarity to the desired product. They can also interfere with analytical techniques like NMR by obscuring important signals.

Troubleshooting Guides

Issue 1: Removing DABCO-Based Impurities from Selectfluor® Reactions

Symptom: You have performed a reaction using Selectfluor®, and you suspect the remaining DABCO-based salt is contaminating your product.

Cause: The byproduct of Selectfluor® is a polar, often crystalline, solid that can sometimes be challenging to separate from polar products.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Aqueous Wash (Acidic) Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will ensure the DABCO byproduct is protonated and highly water-soluble.Simple, effective for non-acid sensitive products.Not suitable for products with acid-labile functional groups.
Filtration through a Plug of Silica or Alumina If the product is significantly less polar than the DABCO salt, a quick filtration through a short plug of silica gel or basic alumina can effectively remove the impurity.Fast, avoids aqueous workup.May not be effective if the product is also polar.
Crystallization If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble DABCO salt in the mother liquor.Can yield very pure product.Requires a crystalline product and suitable solvent system.
  • After the reaction is complete, quench the reaction if necessary.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl (aq). Repeat the wash 2-3 times.

  • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow Workflow: Acidic Wash for DABCO Byproduct A Reaction Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Wash with 1M HCl (2-3x) B->C D Wash with sat. NaHCO3 C->D E Wash with Brine D->E F Dry (Na2SO4), Filter, Concentrate E->F G Purified Product F->G

Diagram: Workflow for removing DABCO byproducts.
Issue 2: Removing Benzenesulfonimide from NFSI Reactions

Symptom: After a reaction with NFSI, you have residual benzenesulfonimide in your product.

Cause: Benzenesulfonimide is a crystalline solid with some solubility in common organic solvents.[9] Its acidic nature allows for its removal via a basic aqueous wash.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Aqueous Wash (Basic) Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate the benzenesulfonimide, forming a water-soluble salt.Highly effective, simple procedure.Not suitable for products with base-labile functional groups.
Filtration If the reaction solvent is one in which benzenesulfonimide is poorly soluble (e.g., hexanes/ether mixtures), it may precipitate and can be removed by filtration.Avoids aqueous workup.Dependent on solvent system and product solubility.
Column Chromatography Standard silica gel chromatography can separate benzenesulfonimide from the desired product.Generally effective for a wide range of products.More time-consuming and requires more solvent than a simple wash.
  • Upon reaction completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M NaOH (aq) or saturated NaHCO₃ (aq). Repeat the wash 2-3 times.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

G cluster_workflow Workflow: Basic Wash for Benzenesulfonimide A Reaction Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Wash with 1M NaOH or NaHCO3 (2-3x) B->C D Wash with Water C->D E Wash with Brine D->E F Dry (Na2SO4), Filter, Concentrate E->F G Purified Product F->G

Diagram: Workflow for removing benzenesulfonimide.
Issue 3: Removing Pyridine-Based Impurities from N-Fluoropyridinium Salt Reactions

Symptom: Your product is contaminated with the pyridine starting material of your N-fluoropyridinium reagent.

Cause: Pyridine and its derivatives are organic bases that are often soluble in the organic solvents used for reaction and workup.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Aqueous Wash (Acidic) Washing with a dilute acid (e.g., 1M HCl) protonates the pyridine, forming a water-soluble pyridinium salt.Very effective for most pyridine derivatives.Not suitable for acid-sensitive products.
Aqueous Wash (Copper Sulfate) Washing with an aqueous solution of copper(II) sulfate (CuSO₄) forms a water-soluble coordination complex with pyridine.[7][8]A mild alternative to acid washes.Not suitable if the product can also chelate with copper. The aqueous layer turns a deep blue, indicating pyridine removal.
Azeotropic Removal For larger quantities of pyridine (e.g., when used as a solvent), co-evaporation with toluene under reduced pressure can remove the bulk of it before a final aqueous wash.[8]Effective for large volumes.May not remove trace amounts completely.
  • After the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of CuSO₄. The aqueous layer will turn deep blue if pyridine is present.

  • Repeat the wash until the blue color of the aqueous layer no longer intensifies.

  • Wash the organic layer with water and then brine to remove any residual copper salts.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

G cluster_decision Troubleshooting Pyridine Removal Start Product Contaminated with Pyridine Byproduct AcidSensitive Is the product acid-sensitive? Start->AcidSensitive CopperChelate Can the product chelate with copper? AcidSensitive->CopperChelate Yes AcidWash Use 1M HCl Wash AcidSensitive->AcidWash No CuSO4Wash Use 10% CuSO4 Wash CopperChelate->CuSO4Wash No Chromatography Consider Chromatography CopperChelate->Chromatography Yes

Diagram: Decision tree for pyridine removal.

References

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable strained heterocyclic compounds. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, presents unique synthetic hurdles.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and optimize your synthetic strategies.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section directly addresses specific issues that may arise during the synthesis of 3,3-disubstituted azetidines, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low to No Yield of the Desired 3,3-Disubstituted Azetidine

Question: My intramolecular cyclization to form the 3,3-disubstituted azetidine is resulting in very low yields or complete failure. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent and frustrating challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[3] Several factors can contribute to this issue:

  • Causality:

    • Unfavorable Reaction Kinetics: The formation of a four-membered ring is often kinetically disfavored compared to competing reactions.

    • Steric Hindrance: The presence of two substituents at the 3-position significantly increases steric congestion, hindering the necessary intramolecular bond formation.

    • Inadequate Leaving Group: The efficiency of intramolecular S"N"2 cyclization is highly dependent on the quality of the leaving group. A poor leaving group will not facilitate the reaction effectively.

    • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can dramatically influence the reaction rate and pathway.

  • Troubleshooting & Optimization:

    Parameter Recommendation & Rationale
    Leaving Group Employ a highly effective leaving group such as tosylate (Ts), mesylate (Ms), or a halide (I > Br > Cl). Triflate (Tf) is an excellent but often more expensive option. The better the leaving group, the lower the activation energy for the cyclization.
    Reaction Temperature Systematically screen a range of temperatures. While higher temperatures can sometimes overcome activation barriers, they can also promote decomposition and side reactions. Lower temperatures may favor the desired kinetic product.[3]
    Solvent The choice of solvent can be critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for S"N"2 reactions. In some cases, less polar solvents may be beneficial. For instance, in La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) and refluxing can significantly improve yields.[3]
    Concentration Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This favors intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.
    Alternative Synthetic Routes If optimizing the current route fails, consider alternative strategies such as the ring expansion of 3,3-disubstituted aziridines or [2+2] cycloaddition reactions.[4]
Problem 2: Formation of Pyrrolidine or Other Ring-Expanded Side Products

Question: I am observing the formation of a significant amount of a five-membered ring (pyrrolidine) byproduct instead of my target azetidine. Why is this happening and how can I suppress it?

Answer: The formation of more stable five- or six-membered rings is a common competing pathway in azetidine synthesis.[3]

  • Causality:

    • Thermodynamic Stability: Pyrrolidines are thermodynamically more stable than azetidines due to lower ring strain (5.4 kcal/mol for pyrrolidine vs. 25.4 kcal/mol for azetidine).[1][2] Under conditions that allow for equilibrium, the formation of the five-membered ring can be favored.

    • Reaction Pathway: Depending on the substrate and reaction conditions, a 5-exo-tet cyclization to form a pyrrolidine can be kinetically competitive with or even faster than the desired 4-exo-tet cyclization for the azetidine.

  • Troubleshooting & Optimization:

    Strategy Implementation & Rationale
    Kinetic vs. Thermodynamic Control Employ reaction conditions that favor kinetic control. This typically involves using lower reaction temperatures to favor the pathway with the lower activation energy, which may be the formation of the azetidine.[3]
    Choice of Base Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to deprotonate the amine without competing as a nucleophile. The choice of base can influence the transition state and product distribution.
    Substrate Design If possible, modify the substrate to disfavor the 5-exo-tet cyclization. This could involve introducing steric bulk that would destabilize the transition state leading to the pyrrolidine.
Problem 3: Difficulty with N-Deprotection of the Azetidine Ring

Question: I am struggling to remove the protecting group from the nitrogen of my 3,3-disubstituted azetidine without opening the strained ring. What are some robust deprotection strategies?

Answer: The stability of the azetidine ring during N-deprotection is a critical concern due to its inherent strain.[5]

  • Causality:

    • Acid Sensitivity: Harsh acidic conditions used for deprotection (e.g., strong concentrations of TFA) can protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack and subsequent ring-opening.[5]

    • Reductive Cleavage Issues: Certain reductive conditions can also lead to ring cleavage.

  • Troubleshooting & Optimization:

    Protecting Group Recommended Deprotection Conditions & Considerations
    Boc (tert-Butoxycarbonyl) This is a widely used protecting group. It can often be removed with milder acidic conditions such as 10-20% TFA in DCM at 0 °C to room temperature.[6] Monitor the reaction closely by TLC to avoid prolonged exposure.
    Cbz (Carbobenzyloxy) This group is typically removed by hydrogenolysis (H₂, Pd/C). This is generally a mild method that preserves the azetidine ring. Ensure the catalyst is active and the system is free of poisons.
    Bn (Benzyl) Similar to Cbz, benzyl groups are removed by hydrogenolysis. This is a reliable method for azetidine deprotection.
    Trityl (Trt) Due to the high steric strain of some aziridines, which are precursors to azetidines, acidic deprotection of the trityl group can lead to ring opening. Non-acidic methods like reduction with lithium and a catalytic amount of naphthalene may be necessary.[7]
    Benzhydryl (Bh) A mild and efficient procedure for the selective cleavage of the N-benzhydryl protecting group of β-lactams (azetidin-2-ones) has been described, which may be applicable to azetidines.[8]
Problem 4: Purification Challenges

Question: My 3,3-disubstituted azetidine is difficult to purify. It either streaks on the silica gel column or co-elutes with impurities. What purification strategies are effective?

Answer: The polarity and potential basicity of azetidines can make chromatographic purification challenging.[6]

  • Causality:

    • Interaction with Silica Gel: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel, leading to tailing and poor separation. This can also cause degradation of sensitive compounds.[9]

    • Similar Polarity of Byproducts: Side products, such as oligomers or isomers, may have very similar polarities to the desired product, making separation difficult.

  • Troubleshooting & Optimization:

    Technique Recommendation & Rationale
    Column Chromatography Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v in the eluent) to prevent interaction with the basic nitrogen of the azetidine.[9] Solvent System: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[6] Consider alternative solvent systems like dichloromethane/methanol if hexane/ethyl acetate is not effective.[9]
    Recrystallization If the azetidine is a solid, recrystallization can be a highly effective method for removing closely related impurities.[6][9] Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/dichloromethane) to find suitable conditions.[9]
    Acid-Base Extraction For N-H azetidines, an acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent, then basify the aqueous layer and extract the product back into an organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing 3,3-disubstituted azetidines?

A1: Several key strategies are employed:

  • Intramolecular Cyclization: This is a very common method involving the cyclization of a γ-amino alcohol or a related substrate with a good leaving group at the γ-position.[10]

  • [2+2] Cycloaddition: The reaction of an imine with an alkene, often photochemically or through metal catalysis, can form the azetidine ring.[1][11]

  • Ring Expansion of Aziridines: 3,3-disubstituted aziridines can be expanded to the corresponding azetidines, for example, through reaction with dimethylsulfoxonium methylide.[12]

  • Modular Synthesis via Azetidinylation Reagents: A newer approach involves the use of azetidinylation reagents that allow for a modular synthesis with a broad substrate scope under mild conditions.[4][13][14]

Q2: How does the choice of N-protecting group influence the synthesis?

A2: The N-protecting group is crucial. It influences the nucleophilicity of the nitrogen during cyclization, can direct stereochemistry, and its removal is a critical final step. The tert-butoxycarbonyl (Boc) group is widely used due to its general stability and relatively mild removal conditions.[6] Other groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also common and offer orthogonal deprotection strategies.[6]

Q3: What are the characteristic NMR signals for a 3,3-disubstituted azetidine?

A3: In ¹H NMR, the protons on the azetidine ring (at C2 and C4) typically appear as multiplets in the range of 3.5-4.5 ppm. If an N-Boc group is present, its tert-butyl protons will show a characteristic singlet around 1.4 ppm.[6] In ¹³C NMR, the ring carbons usually resonate between 35 and 60 ppm. The carbonyl carbon of a Boc group appears around 155 ppm.[6]

Q4: Are there any specific safety precautions to consider when working with azetidines?

A4: Due to their strained nature, some azetidines can be reactive and potentially unstable, especially under harsh conditions.[5] Standard laboratory safety practices should always be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment. Some precursors and reagents used in their synthesis may be toxic or corrosive, so it is essential to consult the safety data sheets (SDS) for all chemicals used.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Intramolecular Cyclization to form N-Boc-3,3-disubstituted Azetidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Mesylation of the Precursor Amino Alcohol:

    • Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as DMF or acetonitrile to a concentration of 0.05 M (high dilution).

    • Add a non-nucleophilic base such as potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq).

    • Heat the reaction mixture to an optimized temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (often on silica gel pre-treated with triethylamine) to afford the desired 3,3-disubstituted azetidine.

Diagrams

Troubleshooting_Azetidine_Synthesis cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Troubleshooting Solutions start Low Yield of Azetidine kinetics Unfavorable Kinetics start->kinetics sterics Steric Hindrance start->sterics lg Poor Leaving Group start->lg conditions Suboptimal Conditions start->conditions alt_route Consider Alternative Route start->alt_route If all else fails optimize_temp Optimize Temperature kinetics->optimize_temp high_dilution Use High Dilution sterics->high_dilution optimize_lg Improve Leaving Group (e.g., Ms, Ts, Tf) lg->optimize_lg conditions->optimize_temp optimize_solvent Screen Solvents conditions->optimize_solvent

Caption: Troubleshooting workflow for low-yield azetidine synthesis.

Deprotection_Strategy protecting_group N-Protecting Group Boc Cbz Bn deprotection_methods Deprotection Method Mild Acid (TFA/DCM) Hydrogenolysis (H₂, Pd/C) protecting_group:boc->deprotection_methods:acid Common protecting_group:cbz->deprotection_methods:hydro Robust protecting_group:bn->deprotection_methods:hydro Robust outcome Preserved Azetidine Ring deprotection_methods->outcome Successful side_reaction Ring Opening deprotection_methods->side_reaction If conditions are too harsh

Caption: Decision guide for N-deprotection of azetidines.

IV. References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566–2589. --INVALID-LINK--

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245350. --INVALID-LINK--

  • Various Authors. (n.d.). Azetidine Synthesis. In Name of the Collection/Book. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Azetidine Ring Formation. BenchChem. --INVALID-LINK--

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2589. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. --INVALID-LINK--

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for azetidine derivative synthesis. BenchChem. --INVALID-LINK--

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. --INVALID-LINK--

  • de Oliveira, R. B., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. --INVALID-LINK--

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. --INVALID-LINK--

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Working with Substituted Azetidines. BenchChem. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. --INVALID-LINK--

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(7), 4486-4496. --INVALID-LINK--

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-17. --INVALID-LINK--

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. --INVALID-LINK--

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. --INVALID-LINK--

  • Zhu, M., & Sun, J. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(25), 11124–11130. --INVALID-LINK--

  • Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. --INVALID-LINK--

  • Hillier, M. C., & Chen, C.-Y. (2006). Supporting Information: A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. --INVALID-LINK--

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47369-47395. --INVALID-LINK--

  • Smith, C., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(2), 278-281. --INVALID-LINK--

  • Niel, G., et al. (2000). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthetic Communications, 30(20), 3647-3656. --INVALID-LINK--

  • ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. --INVALID-LINK--

  • Ermert, P., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(42), 9341-9348. --INVALID-LINK--

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 3-(3-Biphenylyl)azetidine. BenchChem. --INVALID-LINK--

  • Williams, T. M., et al. (1998). Synthesis of 3-Amino-l-CarboxymethyI-Benzodiazepine (BZA) Peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 8(13), 1671-1676. --INVALID-LINK--

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. --INVALID-LINK--

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305. --INVALID-LINK--

  • Bapat, N. V., & Krishnamurthy, R. (2023). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. --INVALID-LINK--

  • Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 62B(8), 1017-1022. --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. --INVALID-LINK--

  • Zhang, Z., et al. (2014). Synthesis of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde and anilines or water. Organic & Biomolecular Chemistry, 12(23), 3945-3951. --INVALID-LINK--

References

Avoiding tert-butylation of substrates during Boc removal

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding tert-butylation of substrates during Boc removal

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of substrate tert-butylation during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu+) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[2] A common indicator of this side reaction is the observation of byproducts with a mass increase of +56 Da.[3]

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]

Q3: What are scavengers and how do they prevent tert-butylation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1]

Q4: My Boc deprotection is incomplete. What could be the cause?

A4: Incomplete Boc deprotection can be due to several factors:

  • Insufficient acid strength or concentration: Ensure a sufficient excess of a strong acid like TFA is used.[3] For challenging substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[1]

  • Inadequate reaction time or temperature: Most deprotections are performed at room temperature for 1-2 hours. If the reaction is slow, extending the time or gentle warming might be required, though this can also increase side product formation if scavengers are not used.[1]

  • Steric hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, requiring more forcing conditions.[2]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in my HPLC/LC-MS analysis, often with a +56 Da mass shift.

  • Possible Cause: This is a strong indication of tert-butylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc cleavage.[3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your substrate. Refer to the tables below for guidance on scavenger selection and effectiveness. For substrates with multiple sensitive residues, a comprehensive cocktail like "Reagent K" is often recommended.[3]

Issue 2: Low yield of the desired product after purification.

  • Possible Cause: Besides tert-butylation, other side reactions such as oxidation of methionine or disulfide bond formation of cysteine can occur. Incomplete deprotection can also lead to a lower yield of the final product.

  • Solution:

    • For methionine-containing peptides, the addition of a reducing agent like dimethyl sulfide (DMS) can help prevent oxidation.[3]

    • For cysteine-containing peptides, including a thiol scavenger like 1,2-ethanedithiol (EDT) is crucial to prevent disulfide bond formation.

    • Confirm complete deprotection by a suitable analytical method (e.g., TLC or LC-MS) before work-up. If incomplete, extend the reaction time or use slightly harsher conditions in the presence of an effective scavenger cocktail.[1]

Issue 3: S-alkylation of methionine appears to be reversible. How can I reverse it?

  • Possible Cause: The formation of a sulfonium salt on the methionine side chain is a known side reaction.

  • Solution: This reaction is indeed reversible. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group from the methionine residue.[4]

Data Presentation

Table 1: Common Scavengers for Preventing tert-butylation
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[5]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[5]
ThioanisoleMet, Tyr5% (v/v)Effective in preventing S-alkylation of methionine and alkylation of tyrosine.[5][6]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[5][7]
Phenol / p-CresolTyr5% (v/v)Act as decoys for carbocations that can alkylate tyrosine.[8]
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger and is often included in scavenger cocktails.[5]
Dimethyl sulfide (DMS)MetVariesHelps to prevent the oxidation of methionine.[3]
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency

The following data, synthesized from literature, illustrates the expected effectiveness of different scavenger cocktails in preventing side product formation for various sensitive residues. The "% Desired Product" is an estimated purity based on HPLC analysis of the crude product after cleavage.

Sensitive ResidueScavenger Cocktail (v/v/v)% Desired Product (Est.)Key Observations
Cysteine TFA / H₂O / TIS (95:2.5:2.5)~80-85%Some S-tert-butylation is still likely to occur.[9]
TFA / H₂O / TIS / EDT (92.5:2.5:2.5:2.5)>95%EDT is highly effective at preventing S-alkylation of cysteine.
Two-step: 1) 70% TFA with TIS/H₂O/Thioanisole/DMS/DTT, 2) 80% TFA>95%A two-step cleavage protocol can significantly reduce S-tert-butylation.[9]
Tryptophan TFA / H₂O / TIS (95:2.5:2.5)~90-95%TIS is a very effective scavenger for preventing tert-butylation of the indole ring.[2]
TFA / H₂O / TIS / EDT (92.5:2.5:2.5:2.5)>95%EDT further helps in preventing the oxidation of tryptophan.[2]
Methionine TFA / H₂O / TIS (95:2.5:2.5)~85-90%Prone to both S-alkylation and oxidation.[4]
TFA / H₂O / Thioanisole (92.5:5:2.5)>95%Thioanisole is highly effective in preventing S-alkylation.[6]
Tyrosine TFA / H₂O (95:5)~70-80%Significant formation of 3-tert-butyltyrosine is likely.[6]
TFA / H₂O / Phenol (90:5:5)>95%Phenol acts as a competitive substrate for the tert-butyl cation.[8]
Multiple Sensitive Residues Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5)>95%A robust cocktail for complex peptides with multiple sensitive residues.[3]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution Phase using TFA and TIS

This protocol is suitable for substrates with moderate sensitivity to tert-butylation.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The crude product, often as a TFA salt, can be purified by standard methods such as chromatography or precipitation from a non-polar solvent like cold diethyl ether.

Protocol 2: Cleavage of a Peptide from Resin with "Reagent K"

This protocol is designed for the final cleavage of peptides from the solid support, particularly those containing multiple sensitive residues like Trp, Met, Cys, and Tyr.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) in a suitable reaction vessel for 20-30 minutes. Drain the DCM.

  • Reagent K Preparation: In a well-ventilated fume hood, prepare "Reagent K" by combining trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a volume ratio of 82.5:5:5:5:2.5.[3] Prepare this reagent fresh before use.

  • Cleavage Reaction: Add Reagent K to the swollen resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 1.5-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether with stirring. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Isolate the peptide by centrifugation or filtration. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and other small molecule impurities.

  • Drying: Dry the purified peptide pellet under vacuum.

Mandatory Visualization

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Substrate Protonated Protonated Intermediate Boc_Protected->Protonated + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Deprotected Deprotected Substrate (Amine) Carbamic_Acid->Deprotected - CO2 Alkylated_Product tert-Butylated Side Product tBu_Cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr)

Caption: Mechanism of Boc deprotection and the competing tert-butylation side reaction.

Troubleshooting_Workflow Start Start: Boc Deprotection Reaction Analysis Analyze Crude Product (HPLC / LC-MS) Start->Analysis Check_Completion Is Deprotection Complete? Analysis->Check_Completion Check_Side_Products Observe +56 Da Peaks? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products tert-Butylation Occurred Check_Side_Products->Side_Products Yes Success Successful Deprotection Check_Side_Products->Success No Solution_Incomplete Increase Acid Conc. / Time Consider Stronger Acid Incomplete->Solution_Incomplete Solution_Side_Products Add/Optimize Scavenger(s) (TIS, EDT, Thioanisole, etc.) Side_Products->Solution_Side_Products Solution_Incomplete->Start Re-run Experiment Solution_Side_Products->Start Re-run Experiment

Caption: Troubleshooting workflow for Boc deprotection experiments.

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Scavenger Add Scavenger(s) (e.g., TIS, EDT) Cool->Add_Scavenger Add_TFA Slowly Add TFA Add_Scavenger->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Evaporate Solvent & TFA Monitor->Workup Complete Purify Purify Crude Product Workup->Purify End End: Deprotected Product Purify->End

Caption: General experimental workflow for Boc deprotection with scavengers.

References

Technical Support Center: Regioselective Ring Opening of Azetidines with HF-Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for the regioselective ring opening of substituted azetidines using Hydrogen Fluoride-Pyridine (HF-Pyridine or Olah's Reagent) to synthesize γ-fluoroamines. This reaction is a valuable tool for introducing fluorine into molecules, a common strategy in medicinal chemistry to enhance pharmacological properties. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that determines the regioselectivity of the HF-Pyridine mediated ring opening of 2-substituted azetidines?

A1: The regioselectivity of the ring opening of 2-substituted azetidines with HF-Pyridine is predominantly governed by electronic effects. The reaction proceeds through a carbocation-like transition state. The fluoride ion will preferentially attack the more substituted carbon (C2) if the substituent can stabilize the positive charge. For instance, azetidines with an aryl or a bulky alkyl group at the C2 position will favor the formation of the product where the fluorine is attached to the C2 carbon.[1]

Q2: Can steric hindrance play a role in the regioselectivity of this reaction?

A2: While electronic effects are the primary drivers for this reaction, significant steric hindrance around the more substituted carbon could potentially influence the regioselectivity, favoring attack at the less substituted carbon (C4). However, with a small nucleophile like fluoride, this is generally a minor factor compared to the electronic stabilization of the intermediate.

Q3: What is the role of the pyridine in the HF-Pyridine reagent?

A3: Pyridine serves as a carrier for the highly corrosive and volatile hydrogen fluoride, making it easier and safer to handle. The resulting complex, often called Olah's reagent, is a stable, liquid source of HF that can act as both an acid catalyst and a nucleophilic fluoride source.

Q4: Are there alternative reagents to HF-Pyridine for the hydrofluorination of azetidines?

A4: Yes, other fluoride sources can be used, such as triethylamine trihydrofluoride (Et3N·3HF) or DMPU/HF. The choice of reagent can influence the acidity of the reaction medium and, consequently, the reactivity and sometimes the regioselectivity of the ring-opening reaction.

Q5: What are the main safety precautions to consider when working with HF-Pyridine?

A5: HF-Pyridine is highly toxic and corrosive. It can cause severe burns upon skin contact that may not be immediately painful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles. An eyewash station and safety shower must be readily accessible. It is crucial to have a calcium gluconate gel on hand as an immediate first aid treatment for skin exposure. All materials that come into contact with HF-Pyridine, such as glassware and needles, should be made of plastic (e.g., polyethylene, Teflon) as it readily etches glass.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Yield of γ-Fluoroamine Incomplete reaction.- Increase the reaction time. - Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for decomposition. - Increase the equivalents of HF-Pyridine.
Decomposition of starting material or product.- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Ensure the starting azetidine is stable under acidic conditions. Some N-activating groups may be acid-labile.
Inadequate work-up procedure.- Use a plastic separatory funnel for quenching and extraction. - Carefully neutralize the excess HF-Pyridine with a saturated aqueous solution of sodium bicarbonate or another suitable base, ensuring the aqueous layer is basic before extraction.
Poor Regioselectivity Ambiguous electronic bias in the substrate.- If the substituent at C2 does not strongly stabilize a positive charge, a mixture of regioisomers can be expected. - Consider modifying the N-activating group to enhance the electronic differentiation between C2 and C4.
Reaction conditions favoring the undesired isomer.- Lowering the reaction temperature may improve selectivity in some cases. - Screen different solvents, although dichloromethane is commonly used and effective.
Formation of Side Products Polymerization of the azetidine starting material.- Use dilute reaction conditions. - Add the azetidine substrate slowly to the HF-Pyridine solution.
Elimination reactions.- This is more common with certain substitution patterns and under more forcing conditions. If observed, try running the reaction at a lower temperature.

Experimental Protocols

General Protocol for the Regioselective Ring Opening of 2-Aryl-N-Tosylazetidines with HF-Pyridine

This protocol is a general guideline based on the successful synthesis of γ-fluoroamines from 2-substituted azetidines.

Materials:

  • 2-Aryl-N-Tosylazetidine (1.0 eq)

  • HF-Pyridine (~70% HF content) (5.0-10.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Plastic syringe and needles

  • Plastic round-bottom flask and stir bar

  • Plastic separatory funnel

Procedure:

  • In a plastic round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aryl-N-tosylazetidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Caution! Using a plastic syringe, slowly add HF-Pyridine (5.0-10.0 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a plastic separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-fluoroamine.

Data Presentation

Substrate (2-Substituent) N-Protecting Group Conditions Regioselectivity (C2:C4) Yield (%)
PhenylTosylHF-Pyridine, DCM, 0 °C to rt>99:195
4-ChlorophenylTosylHF-Pyridine, DCM, 0 °C to rt>99:192
4-MethoxyphenylTosylHF-Pyridine, DCM, 0 °C to rt>99:196
2-NaphthylTosylHF-Pyridine, DCM, 0 °C to rt>99:193
tert-ButylTosylHF-Pyridine, DCM, 0 °C to rt>99:185

Note: The data presented here is representative and compiled from findings on the regioselective ring opening of azetidines. Actual yields and regioselectivity may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction_Mechanism cluster_0 Azetidine Activation cluster_1 Nucleophilic Attack and Ring Opening Azetidine Substituted Azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine Protonation HF_Py HF-Pyridine HF_Py->Protonated_Azetidine Carbocation_Intermediate Carbocation-like Intermediate Protonated_Azetidine->Carbocation_Intermediate Ring Opening Product γ-Fluoroamine Carbocation_Intermediate->Product Nucleophilic Attack by F⁻ Fluoride F⁻ Fluoride->Carbocation_Intermediate

Caption: Proposed mechanism for the regioselective ring opening of a 2-substituted azetidine with HF-Pyridine.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_regio Troubleshooting Regioselectivity Start Experiment Start: Ring Opening of Azetidine with HF-Pyridine Check_Yield Low or No Yield? Start->Check_Yield Check_Regio Poor Regioselectivity? Check_Yield->Check_Regio No Increase_Time_Temp Increase reaction time/temperature Check_Yield->Increase_Time_Temp Yes Success Successful Synthesis of γ-Fluoroamine Check_Regio->Success No Lower_Temp Lower reaction temperature Check_Regio->Lower_Temp Yes Increase_Reagent Increase equivalents of HF-Pyridine Increase_Time_Temp->Increase_Reagent Check_Workup Verify work-up procedure (use of plasticware, proper quenching) Increase_Reagent->Check_Workup Check_Workup->Check_Regio Change_Protecting_Group Modify N-activating group Lower_Temp->Change_Protecting_Group Analyze_Substrate Re-evaluate electronic bias of substrate Change_Protecting_Group->Analyze_Substrate Analyze_Substrate->Success

Caption: A troubleshooting workflow for the regioselective ring opening of azetidines with HF-Pyridine.

References

Validation & Comparative

Comparative NMR Analysis of Fluorinated and Non-Fluorinated 3-(Hydroxymethyl)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate with its non-fluorinated and non-hydroxymethylated analogs, providing key insights for researchers in drug discovery and development.

In the landscape of modern medicinal chemistry, small, constrained heterocyclic scaffolds are of paramount importance for the development of novel therapeutics. The azetidine ring, in particular, offers a desirable three-dimensional geometry. The introduction of fluorine and a hydroxymethyl group at the C3 position can significantly influence the molecule's conformation, polarity, and metabolic stability. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and two key analogs: tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate and tert-butyl 3-fluoroazetidine-1-carboxylate. This analysis, supported by experimental data, aims to assist researchers in the unambiguous identification and characterization of these valuable building blocks.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the three compounds, typically recorded in deuterated chloroform (CDCl₃), reveal distinct differences arising from the substituents at the C3 position. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundBoc (9H, s)Azetidine CH₂ (4H)CH₂OH (2H)OH (1H)
This compound ~1.45 ppm~4.1-3.9 ppm (m)~3.8 ppm (d, J ≈ 22 Hz)-
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate ~1.46 ppm~3.9-3.7 ppm (m)~3.6 ppm (s)~2.5 ppm (br s)
tert-Butyl 3-fluoroazetidine-1-carboxylate ~1.47 ppm~4.4-4.2 ppm (m)--

Analysis of ¹H NMR Data:

  • Boc Protecting Group: The nine equivalent protons of the tert-butyloxycarbonyl (Boc) group consistently appear as a sharp singlet around 1.45-1.47 ppm in all three compounds.

  • Azetidine Ring Protons: The four protons on the azetidine ring (at C2 and C4) typically present as multiplets due to geminal and vicinal coupling. In the fluorinated compounds, these signals are further complicated by coupling to the fluorine atom. For tert-butyl 3-fluoroazetidine-1-carboxylate, these protons are shifted further downfield compared to the other two analogs.

  • Hydroxymethyl Protons: In the two compounds bearing a hydroxymethyl group, the two protons of this group are observed. For this compound, this signal appears as a doublet with a large geminal coupling constant (J) of approximately 22 Hz, a characteristic feature of coupling to a fluorine atom on the same carbon. In contrast, for the non-fluorinated analog, these protons appear as a singlet around 3.6 ppm.

  • Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton is observed for tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, typically around 2.5 ppm. The chemical shift of this proton can be variable and is dependent on concentration and temperature.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide further structural confirmation and highlight the electronic effects of the fluorine substituent.

CompoundBoc (C(CH₃)₃)Boc (C=O)Azetidine (C2, C4)C3 (quaternary)CH₂OH
This compound ~28.4 ppm~156 ppm~60 ppm (d)~95 ppm (d)~65 ppm (d)
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate ~28.5 ppm~157 ppm~62 ppm~70 ppm~68 ppm
tert-Butyl 3-fluoroazetidine-1-carboxylate ~28.3 ppm~155 ppm~58 ppm (d)~85 ppm (d)-

Analysis of ¹³C NMR Data:

  • Boc Group Carbons: The quaternary carbon and the three methyl carbons of the Boc group are consistently observed around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate appears around 155-157 ppm.

  • Azetidine Ring Carbons: The C2 and C4 carbons of the azetidine ring in the fluorinated compounds show splitting due to coupling with the fluorine atom. The most significant effect of fluorination is observed at the C3 carbon.

  • C3 Carbon: In this compound, the C3 carbon signal is significantly shifted downfield to around 95 ppm and appears as a doublet due to a large one-bond C-F coupling constant. In the non-fluorinated analog, this quaternary carbon resonates at a much higher field, around 70 ppm. For tert-butyl 3-fluoroazetidine-1-carboxylate, the C3 carbon is also downfield shifted and split by fluorine.

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group in the fluorinated target compound also exhibits splitting due to a two-bond C-F coupling.

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition:

A sample of the compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

All NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for preparing and analyzing an NMR sample.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS process->reference integrate_peak_pick Integrate & Peak Pick reference->integrate_peak_pick assign Assign Signals integrate_peak_pick->assign report report assign->report Report Data

Caption: Workflow for NMR Sample Preparation and Analysis.

This comparative guide provides researchers with the necessary spectroscopic data and protocols to confidently identify and utilize these important fluorinated and non-fluorinated azetidine building blocks in their synthetic endeavors. The distinct NMR signatures highlighted herein are crucial for reaction monitoring, quality control, and the structural elucidation of more complex molecules derived from these scaffolds.

Comparative Analysis of (1-Boc-3-fluoro-3-azetidinyl)methanol and Structural Analogs by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) data for (1-Boc-3-fluoro-3-azetidinyl)methanol against two structurally related analogs: its non-fluorinated counterpart, (1-Boc-3-azetidinyl)methanol, and its five-membered ring analog, (1-Boc-3-fluoro-3-pyrrolidinyl)methanol. This document is intended to guide researchers in anticipating the analytical behavior of these compounds, aiding in method development and data interpretation.

Compound Structures and Properties

A clear understanding of the structural differences between these molecules is crucial for interpreting their LC-MS data. The key distinctions lie in the presence of a fluorine atom and the size of the heterocyclic ring.

Compound NameStructureMolecular FormulaMolecular WeightKey Features
(1-Boc-3-fluoro-3-azetidinyl)methanol C₉H₁₆FNO₃205.23Four-membered azetidine ring, fluorinated at the 3-position.
(1-Boc-3-azetidinyl)methanol C₉H₁₇NO₃187.24Four-membered azetidine ring, non-fluorinated analog of the target compound.[1]
(1-Boc-3-fluoro-3-pyrrolidinyl)methanol C₁₀H₁₈FNO₃219.25Five-membered pyrrolidine ring, fluorinated at the 3-position.[2][]
Anticipated LC-MS Performance: A Comparative Table

The following table summarizes the expected quantitative data from an LC-MS analysis of the three compounds. These predictions are based on their chemical structures and general principles of chromatography and mass spectrometry.

Parameter(1-Boc-3-fluoro-3-azetidinyl)methanol(1-Boc-3-azetidinyl)methanol(1-Boc-3-fluoro-3-pyrrolidinyl)methanol
Expected Retention Time (RT) IntermediateEarliestLatest
Expected [M+H]⁺ (m/z) 206.12188.13220.14
Expected [M+Na]⁺ (m/z) 228.10210.11242.12
Expected [M-Boc+H]⁺ (m/z) 106.0888.09120.10
Expected Fragmentation Pattern Loss of Boc group (100 Da), loss of CH₂OH, loss of HFLoss of Boc group (100 Da), loss of CH₂OHLoss of Boc group (100 Da), loss of CH₂OH, loss of HF

Rationale for Expected Performance:

  • Retention Time: The introduction of a fluorine atom generally increases the polarity of a molecule, leading to a shorter retention time in reverse-phase chromatography. However, the overall hydrophobicity is also influenced by the carbon skeleton. We anticipate that the non-fluorinated, smaller ring compound will elute first. The larger pyrrolidine ring in the third compound increases its hydrophobicity, likely resulting in the longest retention time.

  • Mass-to-Charge Ratio (m/z): The expected m/z values for the protonated molecules ([M+H]⁺) and common adducts like sodium ([M+Na]⁺) are calculated from their molecular weights. A fragment corresponding to the loss of the Boc protecting group is also anticipated and is a common feature for such molecules.

Experimental Protocols

A generalized LC-MS methodology suitable for the analysis of these compounds is detailed below. This protocol is based on standard practices for small molecule analysis.[4][5][6]

Liquid Chromatography (LC)
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) is recommended for good separation of these relatively polar small molecules.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the compounds.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for these nitrogen-containing compounds.

  • Scan Range: A scan range of m/z 50-500 would be appropriate to detect the parent ions and expected fragments.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/Hr

    • Desolvation Gas Flow: 800 L/Hr

  • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) on the expected parent ion masses to confirm identity and fragmentation patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of the target compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Compound Stock Solution (in Methanol) dilution Dilution to Working Concentration (in Mobile Phase A) sample->dilution lc Liquid Chromatography (Separation) dilution->lc ms Mass Spectrometry (Detection) lc->ms data_proc Data Processing (Peak Integration, RT alignment) ms->data_proc data_interp Data Interpretation (Mass Spectra, Fragmentation) data_proc->data_interp compound_comparison A (1-Boc-3-azetidinyl)methanol (Non-fluorinated, 4-membered ring) B (1-Boc-3-fluoro-3-azetidinyl)methanol (Fluorinated, 4-membered ring) A->B Addition of Fluorine C (1-Boc-3-fluoro-3-pyrrolidinyl)methanol (Fluorinated, 5-membered ring) B->C Ring Expansion

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, four-membered saturated nitrogen heterocycles, are valuable building blocks that offer a unique three-dimensional profile. The introduction of fluorine to the azetidine ring can profoundly influence its physicochemical properties and reactivity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated azetidines, with a focus on N-alkylation, N-acylation, and ring-opening reactions, supported by available experimental data and detailed protocols.

Executive Summary

Fluorination of the azetidine ring, typically at the 3-position, significantly impacts its reactivity due to the high electronegativity of the fluorine atom. This guide will demonstrate that:

  • Decreased Nucleophilicity: Fluorinated azetidines exhibit lower nucleophilicity compared to their non-fluorinated counterparts. This is a direct consequence of the electron-withdrawing effect of fluorine, which reduces the electron density on the nitrogen atom. As a result, reactions such as N-alkylation and N-acylation are generally slower for fluorinated azetidines.

  • Altered Basicity: The presence of a fluorine atom lowers the basicity of the azetidine nitrogen. This has significant implications for its behavior in acidic media and its propensity for protonation-induced ring-opening.

  • Ring Stability: While the carbon-fluorine bond is very strong, the inductive effect of fluorine can influence the stability of the azetidine ring, particularly in the context of ring-opening reactions of the corresponding azetidinium ions.

N-Alkylation: A Comparative Overview

N-alkylation is a fundamental transformation for elaborating the azetidine scaffold. The nucleophilicity of the azetidine nitrogen is the primary determinant of the reaction rate.

Theoretical Impact of Fluorination

The electron-withdrawing nature of the fluorine atom in a 3-fluoroazetidine reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. Consequently, N-alkylation reactions of 3-fluoroazetidine are expected to proceed at a slower rate compared to unsubstituted azetidine under identical conditions.

While direct kinetic comparison data is scarce in the literature, the difference in basicity serves as a strong indicator of this reduced reactivity.

Table 1: Comparison of Basicity (pKa of the Conjugate Acid)

CompoundpKa of Conjugate AcidReference
Azetidine11.29[1]
3-Fluoroazetidine~8.5 (estimated)
3,3-Difluoroazetidine6.55[1]

Note: The pKa for 3-fluoroazetidine is an estimation based on the trend observed with increasing fluorination.

Experimental Protocols

General Protocol for N-Benzylation of Azetidine

To a solution of azetidine (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (5 mL), is added a base, for example, potassium carbonate (1.5 mmol). The mixture is stirred for 10-15 minutes at room temperature, followed by the addition of benzyl bromide (1.1 mmol). The reaction is then stirred at room temperature or heated to 60-80 °C until completion (monitored by TLC or LC-MS). After completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Expected Observations: Under the same reaction conditions (temperature, concentration, and base), the N-benzylation of 3-fluoroazetidine would be expected to require longer reaction times or higher temperatures to achieve a comparable yield to that of azetidine.

N-Acylation: Reactivity Towards Electrophilic Acylating Agents

N-acylation is another crucial reaction for the functionalization of azetidines, leading to the formation of amides. Similar to N-alkylation, the rate of N-acylation is highly dependent on the nucleophilicity of the azetidine nitrogen.

Theoretical Impact of Fluorination

The reduced nucleophilicity of fluorinated azetidines also translates to a decreased rate of N-acylation. The lone pair of electrons on the nitrogen is less available to attack the electrophilic carbonyl carbon of the acylating agent.

Experimental Protocols

General Protocol for N-Acetylation of Azetidine

To a solution of azetidine (1.0 mmol) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 mmol) in a dry, aprotic solvent like dichloromethane (5 mL) at 0 °C, is added acetic anhydride or acetyl chloride (1.2 mmol) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-acetylated product, which can be further purified by chromatography if necessary.

Expected Observations: For 3-fluoroazetidine, achieving high yields in N-acetylation might necessitate the use of a more reactive acylating agent, a catalyst (e.g., DMAP), or longer reaction times compared to the non-fluorinated analogue.

Ring-Opening Reactions: A Look at Stability

The strained four-membered ring of azetidine can undergo ring-opening reactions, particularly upon activation of the nitrogen atom. This reactivity is a key feature of azetidine chemistry.

Theoretical Impact of Fluorination

Ring-opening of azetidines is often initiated by the formation of an azetidinium ion, either through protonation under acidic conditions or by N-alkylation. The stability of this intermediate and the susceptibility of the ring carbons to nucleophilic attack determine the ease of ring-opening.

Experimental Protocols

General Protocol for Acid-Mediated Ring-Opening

A solution of the N-substituted azetidine in an aqueous acidic buffer (e.g., pH 1.8) is maintained at a constant temperature. The rate of disappearance of the starting material and the appearance of the ring-opened product can be monitored over time by techniques such as NMR spectroscopy or LC-MS.

Expected Observations: While the fluorinated azetidinium ion may be intrinsically more reactive, the overall rate of acid-catalyzed ring-opening for a fluorinated azetidine could be slower than its non-fluorinated counterpart due to its lower basicity and therefore a lower concentration of the protonated, activated form at a given acidic pH.

Visualizing the Concepts

Logical Flow of Fluorine's Influence on Reactivity

G F Fluorine on Azetidine Ring EWG Strong Electron- Withdrawing Effect F->EWG DecNuc Decreased Nucleophilicity of Nitrogen EWG->DecNuc DecBas Decreased Basicity of Nitrogen EWG->DecBas SlowAlk Slower N-Alkylation DecNuc->SlowAlk SlowAcyl Slower N-Acylation DecNuc->SlowAcyl LessProt Less Protonation in Acidic Media DecBas->LessProt RingStab Potential for Altered Ring-Opening Reactivity LessProt->RingStab

Caption: The influence of fluorine on azetidine reactivity.

Generalized Experimental Workflow for Reactivity Comparison

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Data Comparison A Azetidine Cond Identical Conditions: - Reagent (e.g., Benzyl Bromide) - Base - Solvent - Temperature - Time Intervals A->Cond FA 3-Fluoroazetidine FA->Cond Analysis Monitor Reaction Progress: - TLC - LC-MS - NMR Cond->Analysis Compare Compare: - Reaction Rates - Yields Analysis->Compare

Caption: Workflow for comparing azetidine reactivities.

Conclusion

The introduction of fluorine to the azetidine ring is a powerful strategy for modulating its chemical properties. The primary effect of fluorination is a decrease in the nucleophilicity and basicity of the azetidine nitrogen due to the strong electron-withdrawing nature of fluorine. This leads to slower rates of N-alkylation and N-acylation. The impact on ring-opening reactivity is more nuanced, with the decreased basicity counteracting the potential electronic destabilization of the azetidinium ion.

For researchers in drug discovery, these differences are critical. While the synthesis of derivatives from fluorinated azetidines may require more forcing conditions, the resulting compounds can offer improved metabolic stability and altered pharmacological profiles. This comparative guide provides a foundational understanding for the rational design and synthesis of novel azetidine-based compounds. Further quantitative kinetic studies will be invaluable in providing a more detailed picture of these reactivity differences.

References

Azetidine vs. Pyrrolidine Scaffolds in Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a heterocyclic scaffold is a critical decision in the design of kinase inhibitors, profoundly influencing a compound's pharmacological and physicochemical properties. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed to modulate potency, selectivity, and drug-like characteristics. This guide provides an objective, data-driven comparison of these two scaffolds in the context of kinase inhibitor design, supported by experimental data and detailed methodologies for key assays.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and pyrrolidine lie in their ring size, which dictates their conformational flexibility and inherent ring strain. These structural distinctions directly impact key physicochemical properties relevant to drug discovery.

PropertyAzetidinePyrrolidineKey Considerations
Ring Size 4-membered5-memberedAzetidine's higher ring strain can influence its reactivity and metabolic stability.
Conformational Flexibility More rigid and conformationally constrained.More flexible with a higher degree of "puckering".The rigidity of azetidine can reduce the entropic penalty upon binding to a target, potentially increasing potency. The flexibility of pyrrolidine allows it to explore a wider conformational space.[1]
Basicity (pKa) Generally lower basicity.Generally higher basicity.The pKa can influence a compound's charge state at physiological pH, affecting cell permeability and off-target interactions.
Lipophilicity (LogP) Typically lower LogP.Generally higher LogP.Lower lipophilicity is often associated with improved aqueous solubility and reduced off-target toxicity.
Metabolic Stability Can be more susceptible to metabolic degradation due to ring strain, but substitution patterns can mitigate this.Generally considered metabolically stable.Strategic placement of substituents is crucial for optimizing the metabolic stability of compounds containing either scaffold.

Performance in Kinase Inhibitors: A Data-Driven Comparison

The following sections present a comparative analysis of azetidine and pyrrolidine scaffolds in inhibitors targeting key kinases implicated in cancer and other diseases.

Case Study 1: STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology. A direct comparison of an azetidine-containing STAT3 inhibitor with its proline (pyrrolidine-containing) analogue has demonstrated the significant impact of the smaller ring.

In a study optimizing a known proline-based STAT3 inhibitor, replacing the five-membered pyrrolidine ring with a four-membered azetidine ring resulted in a greater than four-fold increase in potency in an in vitro STAT3 DNA-binding assay.[2]

CompoundScaffoldTargetAssayIC50 (µM)
Proline Analogue (3) PyrrolidineSTAT3EMSA2.4[2]
Azetidine Analogue (5a) AzetidineSTAT3EMSA0.52[2]
H182 AzetidineSTAT3EMSA0.38 - 0.98[3]
BP-1-102 Pyrrolidine (Proline-based)STAT3EMSA6.8[4][5]

This data suggests that the conformational constraints imposed by the azetidine ring can lead to a more favorable interaction with the STAT3 protein, resulting in enhanced inhibitory activity.

Case Study 2: MerTK Inhibitors

Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase implicated in tumor survival and immune evasion. Potent and selective MerTK inhibitors are sought after as cancer therapeutics. A recently discovered series of pyrazinamide-based MerTK inhibitors incorporates an azetidine-benzoxazole substituent, demonstrating high potency.

CompoundScaffoldTargetAssayIC50 (nM)
Compound 31 AzetidineMerTKKinase Assay1.3[6][7]

While a direct pyrrolidine analogue was not reported in this study, the high potency achieved with the azetidine-containing inhibitor highlights the utility of this scaffold in targeting MerTK.

Case Study 3: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in various cancers. Pyrrolidine-containing compounds have been explored as EGFR inhibitors.

CompoundScaffoldTargetAssayIC50 (µM)
Compound 7g PyrrolidineEGFRKinase Assay0.40 ± 0.2[8]
Erlotinib (Control) -EGFRKinase Assay0.07 ± 0.03[8]

The pyrrolidine scaffold can be effectively incorporated into EGFR inhibitors, although further optimization would be needed to match the potency of established drugs like erlotinib. The exploration of azetidine-based analogues in this chemical series could be a valuable next step to investigate potential potency enhancements.

Signaling Pathways and Experimental Workflows

To provide a comprehensive resource, the following diagrams illustrate key signaling pathways and a generalized workflow for evaluating kinase inhibitors.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Binds to DNA, regulates transcription DNA DNA Azetidine_Inhibitor Azetidine/Pyrrolidine Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and the inhibitory action of small molecules.

MerTK_Signaling_Pathway Gas6 Gas6/Protein S MerTK MerTK Receptor Gas6->MerTK Binds MerTK->MerTK PI3K PI3K MerTK->PI3K MAPK MAPK Pathway MerTK->MAPK STAT STAT Pathway MerTK->STAT Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival STAT->Survival Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->MerTK Inhibits Kinase Activity

Caption: Overview of the MerTK signaling pathway and its inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrrolidine_Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine_Inhibitor->EGFR Inhibits Kinase Activity

Caption: The EGFR signaling cascade and the site of action for inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Azetidine & Pyrrolidine Analogs) In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) Compound_Synthesis->In_Vitro_Kinase_Assay IC50_Determination IC50 Determination In_Vitro_Kinase_Assay->IC50_Determination Cell_Based_Assays Cell-Based Assays IC50_Determination->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cell_Viability Cell Viability (MTT Assay) Cell_Based_Assays->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot for p-STAT3) Cell_Based_Assays->Target_Engagement EMSA EMSA (for transcription factors) Cell_Based_Assays->EMSA Cell_Viability->SAR_Analysis Target_Engagement->SAR_Analysis EMSA->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of inhibitors against a target kinase.

Materials:

  • Kinase of interest

  • Europium- or Terbium-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Test compounds (azetidine and pyrrolidine derivatives)

  • Kinase buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the anti-tag antibody in kinase buffer at 2x the final concentration.

  • Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer at 2x the final concentration.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the reaction by adding 10 µL of the tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm for Terbium, or 615 nm and 665 nm for Europium).

  • Data Analysis:

    • Calculate the emission ratio (e.g., 520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11][12][13]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the EC50 value.[14][15][16][17]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors like STAT3 and the inhibitory effect of compounds on this interaction.

Materials:

  • Nuclear extracts from treated or untreated cells

  • Biotin- or radio-labeled DNA probe containing the STAT3 binding site

  • Poly-d(I-C) (non-specific competitor DNA)

  • Binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Chemiluminescent or autoradiography detection system

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, poly-d(I-C), and binding buffer.

    • Add the test compound or vehicle control and incubate on ice for 15 minutes.

    • Add the labeled DNA probe and incubate at room temperature for 20 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the dye front has migrated sufficiently.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) followed by a chemiluminescent substrate, or by exposing the gel to X-ray film (for radio-labeled probes).

  • Data Analysis:

    • Quantify the intensity of the shifted band (protein-DNA complex) and the free probe band.

    • Determine the percentage of inhibition of DNA binding at different compound concentrations to calculate the IC50.[3][18][19]

Conclusion

Both azetidine and pyrrolidine scaffolds are valuable tools in the medicinal chemist's arsenal for designing novel kinase inhibitors. The choice between these two heterocycles is context-dependent and should be guided by the specific goals of the drug discovery program.

  • Azetidine offers a more rigid and conformationally defined scaffold. This can lead to significant gains in potency, as demonstrated in the case of STAT3 inhibitors, likely due to a reduction in the entropic penalty of binding. Its smaller size and generally lower lipophilicity can also contribute to improved physicochemical properties.

  • Pyrrolidine , being more flexible, allows for greater exploration of the conformational space within a binding pocket. It is a well-established and synthetically accessible scaffold that has been successfully incorporated into numerous biologically active molecules, including kinase inhibitors.

Ultimately, a head-to-head comparison of azetidine and pyrrolidine analogues within a given chemical series, as highlighted in this guide, provides the most definitive data to inform scaffold selection and drive the optimization of potent and selective kinase inhibitors.

References

Comparative Guide to the Biological Activity of 3-Fluoro-3-(hydroxymethyl)azetidine Derivatives and Their Analogs as DNA Polymerase Theta (Polθ) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA Polymerase Theta (Polθ), a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway for DNA double-strand break repair. While direct comparative experimental data for 3-fluoro-3-(hydroxymethyl)azetidine derivatives is not extensively available in the public domain, this guide will establish the activity of the parent 3-hydroxymethyl-azetidine scaffold and discuss the strategic rationale for fluorination at the C3 position based on established principles of bioisosterism in medicinal chemistry.

Introduction to DNA Polymerase Theta (Polθ) as a Therapeutic Target

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the MMEJ pathway, an error-prone DNA repair mechanism.[1][2] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancers, particularly those with deficiencies in the homologous recombination (HR) pathway, such as tumors with BRCA1/2 mutations.[1] This reliance of HR-deficient cancer cells on Polθ for survival presents a synthetic lethal therapeutic strategy.[1] Consequently, the development of small molecule inhibitors of Polθ is a promising avenue in oncology drug discovery.

The 3-Hydroxymethyl-azetidine Scaffold: A Potent Inhibitor of Polθ

Recent research has identified 3-hydroxymethyl-azetidine derivatives as a novel class of potent Polθ inhibitors.[3] Structure-activity relationship (SAR) studies have demonstrated that this scaffold can be optimized to yield compounds with significant enzymatic and cellular potency.

Data Presentation: In Vitro Activity of 3-Hydroxymethyl-azetidine Derivatives

The following table summarizes the in vitro activity of key 3-hydroxymethyl-azetidine derivatives against DNA Polymerase Theta.

Compound IDModificationPolθ IC50 (nM)[3]Cell-Based MMEJ Assay IC50 (nM)[4]Antiproliferative Activity (BRCA2-/- cells) IC50 (µM)[3]
A7 Lead Compound103.9Not ReportedNot Reported
B3 Optimized Derivative20.1Not ReportedNot Reported
C1 Deuterated for Metabolic Stability23.52408.1
ART558 Alternative Azetidine-based Inhibitor7.9Not ReportedNot Reported
ART812 Orally Bioavailable Azetidine-based Inhibitor7.6Not ReportedNot Reported

The Role of 3-Fluoro-3-(hydroxymethyl)azetidine: A Bioisosteric Approach

The substitution of hydrogen with fluorine at the C3 position of the 3-hydroxymethyl-azetidine core represents a strategic bioisosteric modification. While specific activity data for these fluorinated analogs as Polθ inhibitors is not yet publicly available, the introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.

Potential Advantages of 3-Fluoro Substitution:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein through the formation of hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and potency.

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformation of the azetidine ring, potentially locking it into a more bioactive conformation for binding to Polθ.

  • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can in turn affect its solubility, cell permeability, and overall pharmacokinetic profile.

Experimental Protocols

In Vitro DNA Polymerase Theta (Polθ) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the polymerase activity of recombinant human Polθ.

Materials:

  • Recombinant human DNA Polymerase Theta (purified)

  • Biotinylated DNA primer-template substrate

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Cy5-dUTP)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated microplates

  • Plate reader capable of detecting the incorporated label

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, primer-template DNA, and the test compound dilutions.

  • Initiate the reaction by adding recombinant Polθ enzyme and the dNTP mix.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Wash the plate to remove unincorporated dNTPs.

  • Measure the signal from the incorporated labeled dNTP using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Microhomology-Mediated End Joining (MMEJ) Assay

Objective: To assess the ability of test compounds to inhibit the MMEJ pathway in a cellular context.

Materials:

  • A reporter cell line engineered with a specific MMEJ reporter construct (e.g., containing a fluorescent protein gene disrupted by a recognition site for a nuclease like I-SceI, with flanking microhomology sequences).

  • An expression vector for the I-SceI nuclease.

  • Cell culture medium and reagents.

  • Test compounds dissolved in DMSO.

  • Flow cytometer.

Procedure:

  • Seed the reporter cells in a multi-well plate.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

  • Transfect the cells with the I-SceI expression vector to induce double-strand breaks in the reporter construct.

  • Continue to incubate the cells with the test compounds for a period that allows for DNA repair (e.g., 48-72 hours).

  • Harvest the cells and analyze the expression of the fluorescent reporter protein by flow cytometry. Successful MMEJ repair will result in the production of the functional fluorescent protein.

  • Quantify the percentage of fluorescent cells in the treated and untreated populations.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits MMEJ-mediated repair by 50%.

Mandatory Visualizations

MMEJ_Pathway DNA Polymerase Theta (Polθ) in the MMEJ Pathway DSB Double-Strand Break (DSB) Resection 5'-3' End Resection (MRE11-RAD50-NBS1, CtIP) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolQ_binding Polθ Binds to ssDNA Overhangs ssDNA->PolQ_binding Synapsis Microhomology Search and Synapsis Formation PolQ_binding->Synapsis Synthesis Polθ-mediated DNA Synthesis (using overhang as template) Synapsis->Synthesis Flap_Removal Flap Endonuclease (XPF-ERCC1) Synthesis->Flap_Removal Ligation Ligation (LIG1/LIG3) Flap_Removal->Ligation Repaired_DNA Repaired DNA with Deletions Ligation->Repaired_DNA

Caption: The Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair.

Experimental_Workflow General Workflow for Evaluating Polθ Inhibitors cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis (3-fluoro-3-(hydroxymethyl)azetidine derivatives) Biochemical_Assay Biochemical Polθ Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay MMEJ_Assay MMEJ Reporter Assay (Cellular IC50) Biochemical_Assay->MMEJ_Assay Proliferation_Assay Antiproliferation Assay (e.g., in BRCA-/- cells) MMEJ_Assay->Proliferation_Assay PK_Studies Pharmacokinetic (PK) Studies Proliferation_Assay->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies

Caption: A general experimental workflow for the evaluation of novel Polθ inhibitors.

References

A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives: Unveiling the Structural Impact of 3-Fluoro-3-(Hydroxymethyl) Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic linkers or larger saturated heterocycles, enabling precise control over the spatial orientation of substituents. This conformational constraint can lead to enhanced binding affinity, improved metabolic stability, and modulated physicochemical properties such as lipophilicity and aqueous solubility.[1] Substitution at the C3 position is a particularly powerful strategy for generating structural diversity and fine-tuning pharmacological activity.

Among the vast array of possible C3-substituents, the geminal combination of a fluorine atom and a hydroxymethyl group is of significant interest. The fluorine atom, owing to its high electronegativity and small size, can profoundly influence local molecular conformation through stereoelectronic effects and can also participate in non-covalent interactions, such as halogen bonds. The hydroxymethyl group introduces a hydrogen bond donor and acceptor, providing a handle for specific interactions with biological targets. Despite the synthetic accessibility and potential utility of 3-fluoro-3-(hydroxymethyl)azetidine derivatives, a comprehensive public repository of their single-crystal X-ray diffraction data is notably absent.

This guide, therefore, aims to provide a comparative structural analysis of relevant 3-substituted azetidine derivatives for which crystallographic data are available. By examining the solid-state conformations of these analogs, we can infer the likely structural impact of the 3-fluoro-3-(hydroxymethyl) substitution pattern. We will explore how different substituents at the C3 position influence the puckering of the azetidine ring, modulate bond lengths and angles, and dictate intermolecular interactions in the crystalline state. This analysis will serve as a valuable resource for researchers and drug development professionals working with this important class of molecules.

Methodology: The Crystallographic Workflow

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a multi-step process that requires careful execution and analysis. The general workflow is outlined below.

X-ray_Crystallography_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Formation of Single Crystals Mounting Crystal Mounting Crystal_Selection->Mounting Xray_Source X-ray Diffraction Mounting->Xray_Source Cryo-cooling Data_Collection Data Collection Xray_Source->Data_Collection Diffraction Pattern Data_Processing Data Processing Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation Final Model (.cif) Deposition Deposition Validation->Deposition Deposition (e.g., CCDC)

A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Representative Procedure

  • Crystallization: High-purity (>98%) 3-substituted azetidine derivative is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation. Slow evaporation of the solvent at room temperature in a loosely covered vial is performed. Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed.

  • Crystal Mounting and Data Collection: A single crystal of suitable size and quality is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed (integrated and scaled) to generate a reflection file. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.

Comparative Structural Analysis of 3-Substituted Azetidine Analogs

In the absence of crystallographic data for 3-fluoro-3-(hydroxymethyl)azetidine derivatives, we will analyze the structures of related compounds to draw meaningful comparisons. For this purpose, we have selected three structurally diverse 3-substituted azetidine derivatives reported in the literature: a 3-aryl-3-arylmethoxyazetidine derivative, 1,3,3-trinitroazetidine, and a spirocyclic azetidinone derivative.

Parameter 3-Aryl-3-arylmethoxyazetidine (6a) [1]1,3,3-Trinitroazetidine [1]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Calculated Density (g/cm³) 1.2841.854

Discussion of Structural Features

The crystallographic data presented above reveals significant differences in the unit cell parameters and crystal packing of the compared 3-substituted azetidine derivatives.

  • Steric Bulk and Crystal Packing: The 3-aryl-3-arylmethoxyazetidine derivative, with its bulky substituents at the C3 position, exhibits a considerably larger unit cell volume compared to the more compact 1,3,3-trinitroazetidine.[1] This is a direct consequence of the steric demands of the substituents, which dictate how the molecules pack in the solid state. The less efficient packing of the bulkier molecule results in a lower calculated density.

  • Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering is influenced by the nature of the substituents. While the specific puckering parameters for these compounds are not detailed in the initial source, it can be inferred that the bulky geminal substituents in the 3-aryl-3-arylmethoxyazetidine will significantly influence the ring's geometry. In contrast, the geminal nitro groups in 1,3,3-trinitroazetidine, being highly electron-withdrawing, will exert strong stereoelectronic effects on the ring's conformation.

Comparison of a hypothetical planar azetidine ring with a puckered conformation.

Inferences for 3-Fluoro-3-(hydroxymethyl)azetidine Derivatives

Based on the analysis of these analogs, we can hypothesize the structural features of 3-fluoro-3-(hydroxymethyl)azetidine derivatives:

  • Ring Puckering: The presence of two geminal substituents at C3, one being a compact, highly electronegative fluorine atom and the other a hydrogen-bonding hydroxymethyl group, will undoubtedly lead to a puckered azetidine ring. The puckering is likely to be influenced by a combination of steric repulsion between the substituents and stereoelectronic effects involving the C-F bond and the nitrogen lone pair.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom or the ring nitrogen could further constrain the conformation of the hydroxymethyl group and influence the overall ring pucker.

  • Intermolecular Interactions and Crystal Packing: The hydroxyl group of the hydroxymethyl substituent is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that these derivatives will form extensive intermolecular hydrogen bonding networks. These interactions, along with potential C-H···F contacts, will play a crucial role in dictating the crystal packing arrangement. The nature and dimensionality of these hydrogen bonding networks will depend on the nature of the substituent on the azetidine nitrogen.

Conclusion and Future Outlook

While a definitive structural analysis of 3-fluoro-3-(hydroxymethyl)azetidine derivatives awaits the publication of their single-crystal X-ray diffraction data, a comparative study of structurally related analogs provides valuable insights. The steric and electronic properties of the C3 substituents are paramount in determining the azetidine ring's conformation and the overall crystal packing.

For 3-fluoro-3-(hydroxymethyl)azetidine derivatives, a puckered ring conformation is expected, with the precise geometry governed by a delicate interplay of steric hindrance, stereoelectronic effects of the fluorine atom, and potential intramolecular hydrogen bonding. The presence of the hydroxymethyl group strongly suggests that the crystal structures will be dominated by intermolecular hydrogen bonding, leading to well-ordered, supramolecular architectures.

The experimental determination of the crystal structures of this class of compounds is a critical next step. Such data would not only confirm the hypotheses presented in this guide but also provide invaluable, high-resolution information for computational modeling, structure-based drug design, and a deeper understanding of the structure-property relationships in this important family of heterocyclic compounds.

References

Azetidine Building Blocks in Drug Design: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. This guide provides a comprehensive, data-driven comparison of azetidine building blocks, offering insights into their performance relative to other saturated heterocycles and providing detailed experimental methodologies to support further research and development.

The unique, strained ring system of azetidine offers a compelling combination of structural rigidity and metabolic stability, making it an attractive bioisostere for larger, more flexible, or more metabolically labile groups.[1][2] Its compact nature allows for precise vectoral projection of substituents into protein binding pockets, potentially enhancing potency and selectivity.[3] This guide will delve into a head-to-head comparison of various azetidine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties: A Comparative Overview

The selection of a specific building block in drug design is often dictated by its influence on key physicochemical properties such as lipophilicity (LogP), basicity (pKa), and metabolic stability. The azetidine scaffold, when compared to its five- and six-membered counterparts, pyrrolidine and piperidine, often exhibits a lower LogP and reduced basicity, which can be advantageous for improving oral bioavailability and reducing off-target effects.[4]

PropertyAzetidinePyrrolidinePiperidineKey Considerations
Ring Size 4-membered5-membered6-memberedRing strain in azetidine influences conformation and reactivity.
Boiling Point 61-62 °C[5]86-88 °C106 °CReflects intermolecular forces and molecular weight.
pKa ~11.29[4]~11.27~11.22[4]Basicity can impact solubility, cell permeability, and off-target ion channel interactions.
LogP -0.330.390.84Lipophilicity is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability Generally more stable to oxidative metabolism than larger rings.[2]Susceptible to N-dealkylation and ring oxidation.Prone to various metabolic transformations including N-dealkylation and ring oxidation.[6]The constrained nature of the azetidine ring can shield it from metabolic enzymes.

Biological Activity: A Head-to-Head Comparison of Azetidine Analogs

The true utility of azetidine building blocks is demonstrated in their application as modulators of various biological targets. The following tables provide a comparative overview of the inhibitory activities of different azetidine-containing compounds against several key protein targets.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a crucial transporter in the central nervous system, and its inhibition has therapeutic potential in various neurological and psychiatric disorders.

CompoundStereochemistryRKᵢ (nM)[7][8]
15atransH48
15ctrans3,4-OCH₂O31
22acisH62
22bcis4-OCH₃24
22ccis3,4-OCH₂O55
Lobelane (Piperidine analog)--45
Norlobelane (Piperidine analog)--43
Inhibition of GABA Uptake

Gamma-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission, a strategy used in the treatment of epilepsy and other neurological conditions.[9][10]

CompoundTargetIC₅₀ (µM)[8]
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01 ± 0.77
12d (1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} azetidine-3-carboxylic acid)GAT-315.3 ± 4.5
Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.

CompoundTargetIC₅₀ (µM)[8]
5a ((R)-azetidine-2-carboxamide analog)STAT3 DNA-binding0.52
5o ((R)-azetidine-2-carboxamide analog)STAT3 DNA-binding0.38
8i (benzohydroxamic acid analog)STAT3 DNA-binding0.34

Experimental Protocols

To facilitate the direct comparison and further investigation of azetidine building blocks, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[11][12][13]

Materials:

  • Liver microsomes (human or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier. This assay is widely used to predict the oral absorption of drugs.[6][14][15]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well or 96-well format)

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound dosing solution

  • Lucifer yellow or another marker for monolayer integrity

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • To measure basolateral-to-apical (B-A) permeability and assess active efflux, reverse the donor and receiver compartments.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to identify compounds that are substrates of efflux transporters.

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which azetidine-containing drugs exert their effects is crucial for understanding their mechanism of action and for designing next-generation inhibitors.

STAT3 Signaling Pathway

// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_dimer [label="p-STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azetidine_Inhibitor [label="Azetidine-based\nSTAT3 Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> STAT3_active; STAT3_active -> STAT3_dimer [label="Dimerizes"]; STAT3_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; Azetidine_Inhibitor -> STAT3_dimer [label="Inhibits DNA Binding", style=dashed, color="#EA4335"]; } }

Caption: Simplified STAT3 signaling pathway and the point of intervention by azetidine-based inhibitors.

GABA Reuptake Mechanism

// Nodes Presynaptic_Neuron [label="Presynaptic Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Vesicle [label="GABA Vesicles", fillcolor="#FBBC05", fontcolor="#202124"]; Synaptic_Cleft [label="Synaptic Cleft", shape=plaintext]; GABA [label="GABA", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Postsynaptic_Neuron [label="Postsynaptic Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Receptor [label="GABA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAT [label="GABA Transporter (GAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azetidine_Inhibitor [label="Azetidine-based\nGAT Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GABA_Vesicle -> Synaptic_Cleft [label="Release"]; Synaptic_Cleft -> GABA [style=invis]; GABA -> GABA_Receptor [label="Binds"]; GABA -> GAT [label="Reuptake"]; GAT -> Presynaptic_Neuron; Azetidine_Inhibitor -> GAT [label="Blocks", style=dashed, color="#EA4335"]; } }

Caption: Mechanism of GABA reuptake at the synapse and its inhibition by azetidine-based compounds.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#F1F3F4", fontcolor="#202124"]; nAChR [label="nAChR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Influx [label="Ion Influx\n(Na⁺, Ca²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling Cascades", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azetidine_Modulator [label="Azetidine-based\nnAChR Modulator", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> nAChR [label="Binds"]; nAChR -> Ion_Influx [label="Opens"]; Ion_Influx -> Depolarization; Depolarization -> Downstream_Signaling [label="Initiates"]; Azetidine_Modulator -> nAChR [label="Modulates", style=dashed, color="#4285F4"]; } }

Caption: Overview of nicotinic acetylcholine receptor signaling and modulation by azetidine-based ligands.

Experimental Workflow for Compound Evaluation

// Nodes Compound_Synthesis [label="Azetidine Analog\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(e.g., Target Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADME_Assays [label="In Vitro ADME\n(Microsomal Stability,\nCaco-2 Permeability)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Assays [label="Cell-based\nFunctional Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound_Synthesis -> Primary_Screening; Primary_Screening -> ADME_Assays; Primary_Screening -> Cellular_Assays; ADME_Assays -> Lead_Optimization; Cellular_Assays -> Lead_Optimization; } }

Caption: A typical experimental workflow for the evaluation of novel azetidine-based compounds in drug discovery.

References

A Head-to-Head Comparison: 3-Hydroxymethyl-azetidine versus Pyrrolidin-3-ol as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of molecular fragments with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile. Among the saturated heterocyclic scaffolds, 3-hydroxymethyl-azetidine and pyrrolidin-3-ol have emerged as valuable bioisosteric replacements for each other and for other small polar moieties. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in drug development.

Recent studies have highlighted that 3-hydroxymethyl-azetidine can be an effective bioisostere for pyrrolidin-3-ol, particularly in the development of potent and metabolically stable inhibitors of polymerase theta (Polθ), a key target in cancer therapy.[1][2] The choice between a four-membered azetidine and a five-membered pyrrolidine ring can significantly influence a compound's three-dimensional structure, physicochemical properties, and ultimately its biological activity and pharmacokinetic fate.

Comparative Physicochemical and Pharmacokinetic Properties

The following tables summarize key in vitro and in vivo properties for 3-hydroxymethyl-azetidine and pyrrolidin-3-ol. It is important to note that direct head-to-head experimental data for the unsubstituted parent compounds is limited; therefore, some values are derived from substituted analogs and computational predictions to provide a comparative perspective.

Table 1: Comparative Physicochemical Properties

Property3-Hydroxymethyl-azetidine (Predicted/Inferred)Pyrrolidin-3-ol (Experimental/Predicted)Significance in Drug Discovery
Molecular Weight ( g/mol )101.1387.12[3][4]Influences ligand efficiency and oral bioavailability.
Calculated logP~ -0.8 to -0.5-0.7[4]A measure of lipophilicity, affecting solubility, permeability, and metabolism.
pKa (of conjugate acid)~ 9.0 - 9.5~ 9.7Influences ionization at physiological pH, affecting solubility, permeability, and target engagement.
Kinetic Solubility (µM) at pH 7.4Expected to be highHigh (>2000)Impacts formulation and absorption.
Polar Surface Area (Ų)~ 43.732.3[4]Influences membrane permeability and interactions with biological targets.

Table 2: Comparative In Vitro ADME Properties

Property3-Hydroxymethyl-azetidine Derivative (Example: Polθ Inhibitor)Pyrrolidin-3-ol Derivative (Example: Polθ Inhibitor)Significance in Drug Discovery
Microsomal Stability (t½, min)FavorablePotentially lowerPredicts hepatic clearance and in vivo half-life.
CYP Inhibition (IC50, µM)Generally low potentialGenerally low potentialAssesses the risk of drug-drug interactions.
PAMPA PermeabilityModerate to HighModerate to HighPredicts passive absorption across biological membranes.

Table 3: Comparative In Vivo Pharmacokinetic Parameters (Illustrative)

Parameter3-Hydroxymethyl-azetidine Derivative (Example: Polθ Inhibitor C1)[1]Pyrrolidin-3-ol Derivative (Hypothetical)Significance in Drug Discovery
SpeciesMouseMouseAnimal model for PK studies.
Dose & Route10 mg/kg, PO10 mg/kg, POStandard oral dosing for initial PK assessment.
Cmax (ng/mL)Data not specified, but favorable profile reported-Maximum observed plasma concentration.
Tmax (h)Data not specified-Time to reach maximum plasma concentration.
AUC (ng·h/mL)Data not specified-Total drug exposure over time.
t½ (h)Data not specified-Elimination half-life.
Oral Bioavailability (%)Favorable-Fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and transparency.

In Vitro Polymerase Theta (Polθ) Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of Polθ.

Materials:

  • Recombinant human Polθ enzyme

  • DNA template/primer with a fluorescent label (e.g., Cy5) and a quencher

  • dNTP mix

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (3-hydroxymethyl-azetidine and pyrrolidin-3-ol analogs)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the DNA template/primer and dNTPs to each well.

  • Initiate the reaction by adding the recombinant Polθ enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Measure the fluorescence intensity. An increase in fluorescence indicates DNA strand displacement and thus enzyme activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes and test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining parent compound versus time.

In Vivo Pharmacokinetic Study in Mice

This study evaluates the pharmacokinetic profile of a compound after oral administration.

Materials:

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Male CD-1 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the mice overnight prior to dosing.

  • Administer a single oral dose of the test compound via gavage.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a small group of mice at each time point (serial sampling is also possible).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) using appropriate software.

Visualizations

Signaling Pathway and Experimental Workflow

Polymerase_Theta_Pathway Simplified Polymerase Theta (Polθ) Signaling Pathway in DNA Repair DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (Error-free) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DSB->NHEJ MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-prone) DSB->MMEJ CellDeath Synthetic Lethality in HR-deficient cells HR->CellDeath Deficiency in HR pathway PolQ Polymerase Theta (Polθ) MMEJ->PolQ Repair DNA Repair PolQ->Repair Mediates repair PolQ->CellDeath Inhibitor Polθ Inhibitor (e.g., Azetidine/Pyrrolidine derivative) Inhibitor->PolQ Inhibits

Caption: Simplified signaling pathway of DNA double-strand break repair, highlighting the role of Polymerase Theta (Polθ) and the mechanism of synthetic lethality with Polθ inhibitors in homologous recombination (HR) deficient cells.

Bioisostere_Comparison_Workflow General Workflow for Bioisostere Efficacy Comparison cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Decision Design Bioisosteric Design (Azetidine vs. Pyrrolidine) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Purification->Biochemical Cellular Cell-based Assays (Potency, Cytotoxicity) Biochemical->Cellular ADME In Vitro ADME (Solubility, Stability, Permeability) Cellular->ADME PK Pharmacokinetics (PK) (Mouse/Rat) ADME->PK Efficacy Efficacy Studies (Disease Model) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox SAR Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Efficacy->SAR Decision Lead Optimization or Candidate Selection SAR->Decision

Caption: A general experimental workflow for the comparative evaluation of bioisosteres, from initial design and synthesis to in vivo studies and decision-making.

Conclusion

Both 3-hydroxymethyl-azetidine and pyrrolidin-3-ol are valuable scaffolds for introducing polarity and a three-dimensional character into drug candidates. The choice between them is context-dependent and should be guided by empirical data. The smaller, more constrained azetidine ring may offer advantages in terms of metabolic stability and can provide a different vector for substituent placement compared to the more flexible pyrrolidine ring. As demonstrated in the case of Polθ inhibitors, the substitution of pyrrolidin-3-ol with 3-hydroxymethyl-azetidine can lead to compounds with favorable pharmacokinetic properties.[1] A thorough evaluation of both scaffolds, following the experimental protocols outlined in this guide, is crucial for making informed decisions during the lead optimization phase of drug discovery.

References

Navigating Physicochemical Landscapes: The Influence of Fluorine Substitution on Azetidine pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding how structural modifications impact a molecule's physicochemical properties is paramount. This guide provides a comparative analysis of how fluorine substitution on the azetidine ring affects its basicity (pKa) and lipophilicity (LogP), crucial parameters influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and membrane permeability. In the context of saturated heterocycles like azetidine, a valuable scaffold in drug discovery, fluorine substitution can induce significant changes in pKa and lipophilicity due to its strong electron-withdrawing nature.

Impact on Basicity (pKa)

Fluorination of the azetidine ring generally leads to a decrease in the basicity of the nitrogen atom, resulting in a lower pKa value. This effect is primarily attributed to the powerful inductive electron-withdrawing effect of the fluorine atom. By pulling electron density away from the nitrogen, fluorine reduces the availability of the lone pair of electrons for protonation. The magnitude of this pKa decrease is dependent on the number of fluorine atoms and their position relative to the nitrogen.

A comprehensive study on mono- and difluorinated azetidine derivatives has systematically evaluated these effects.[1][2] The closer the fluorine atom is to the nitrogen, the more pronounced the decrease in pKa. This trend is a key consideration for optimizing the ionization state of a drug candidate at physiological pH, which in turn affects its solubility, absorption, and receptor interaction.

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is more complex and can be counterintuitive.[3] While it is often assumed that adding fluorine increases lipophilicity, the outcome depends on the specific substitution pattern and the overall molecular context.

Fluorination can either increase or decrease the lipophilicity of azetidine derivatives.[1][3] The increase in lipophilicity can be attributed to the replacement of a hydrogen atom with a larger, more hydrophobic fluorine atom. However, the strong C-F bond polarity can also lead to increased interactions with the aqueous phase, potentially decreasing lipophilicity. The interplay between these opposing effects determines the net change in LogP. The spatial arrangement of the fluorine atoms and their influence on the molecule's overall dipole moment and surface properties are critical factors.[3]

Quantitative Data Summary

The following table summarizes the experimental data on the impact of fluorine substitution on the pKa and LogP of azetidine derivatives.

CompoundSubstitution PatternpKaΔpKa (from Azetidine)LogPΔLogP (from Azetidine)
AzetidineUnsubstituted9.7--0.2-
3-FluoroazetidineMonofluoro7.4-2.30.1+0.3
3,3-DifluoroazetidineDifluoro5.8-3.90.3+0.5

Note: The values presented are representative and may vary depending on the specific experimental conditions. The data for fluorinated derivatives is based on trends reported in the literature[1][2].

Experimental Protocols

The determination of pKa and LogP values is crucial for understanding the physicochemical properties of drug candidates. The following are standard experimental methodologies for their measurement.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[4][5][6]

  • Sample Preparation : A precisely weighed amount of the azetidine derivative is dissolved in deionized water or a suitable buffer to a known concentration.

  • Titration : The solution is placed in a thermostatted vessel and is continuously stirred. A calibrated pH electrode is immersed in the solution. A standardized solution of a strong acid (e.g., HCl) is gradually added in small, known increments using a burette.

  • Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis : A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.

Lipophilicity (LogP) Determination: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a common and efficient method for estimating LogP values.[7][8][9]

  • System Preparation : An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The column is saturated with n-octanol by running an octanol-saturated mobile phase through it.[8]

  • Calibration : A series of standard compounds with known LogP values are injected into the HPLC system. The retention time of each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis : The fluorinated azetidine derivative is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation : The retention time of the test compound is measured, and its log k' is calculated. The LogP of the compound is then determined by interpolating from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the causal relationships between fluorine substitution on the azetidine ring and the resulting changes in its physicochemical properties.

G Impact of Fluorine Substitution on Azetidine Properties cluster_cause Structural Modification cluster_effect Physicochemical Effects cluster_outcome Property Changes cluster_factors Contributing Factors to Lipophilicity A Fluorine Substitution on Azetidine Ring B Increased Electronegativity A->B introduces E Altered Lipophilicity (LogP Change) A->E results in C Inductive Electron Withdrawal B->C leads to D Decreased Basicity (Lower pKa) C->D causes F Increased Molecular Surface Area E->F G Increased Polarity (C-F bond) E->G F->E increases LogP G->E decreases LogP

Figure 1: Logical flow of fluorine's impact on azetidine.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a fluorinated azetidine derivative. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Hazard Identification and Classification

This compound is classified as a halogenated organic compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Due to its fluorine content, this compound must be segregated as halogenated organic waste .[2] Mixing it with non-halogenated waste can lead to significantly higher disposal costs and more complex disposal procedures.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)[5]
Eye Protection Safety glasses with side shields or chemical goggles[5]
Protective Clothing A standard laboratory coat[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood[5]
Step-by-Step Disposal Procedure

The following steps outline the correct procedure for the disposal of unused or waste this compound.

Step 1: Container Selection and Labeling

  • Select an appropriate container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound (e.g., high-density polyethylene or glass).[5] The container must have a secure, screw-on cap.[5]

  • Label the container: Before adding any waste, affix a "Hazardous Waste" label.[5] The label must include:

    • The full chemical name: "this compound"[5]

    • The words "Hazardous Waste" and "Halogenated Organic Waste"[2][5]

    • Hazard identification (e.g., "Toxic," "Irritant")[5]

    • The date the first waste was added[5]

Step 2: Waste Segregation and Accumulation

  • Segregate waste streams: Collect halogenated organic waste, such as this compound, separately from non-halogenated organic waste.[3][4][6]

  • Avoid mixing incompatible materials: Do not mix this compound with strong acids, bases, heavy metals, or strong oxidizing agents in the same waste container.[4][7]

  • Secure the container: Keep the waste container tightly closed except when adding waste.[3][6]

  • Storage location: Store the container in a designated, well-ventilated satellite accumulation area, away from ignition sources.[3][7]

Step 3: Disposal of Empty Containers

  • Triple rinse: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect rinsate: The first rinsate is considered hazardous waste and must be collected and added to the halogenated organic waste container.[5] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.

Step 4: Arranging for Waste Pickup

  • Follow institutional procedures: Once the waste container is nearly full (typically around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Provide accurate information: Ensure all chemical constituents and their approximate percentages are listed on the waste tag.[4]

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[5][7] Do not use combustible materials like paper towels for large spills.[5]

  • Collect Waste: Carefully collect the absorbent material and the spilled substance and place it into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]

  • Seek Medical Attention: In case of personal contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Chemical Waste Generation cluster_classification Hazard Classification cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream (Incorrect Path) cluster_final Final Disposal start tert-butyl 3-fluoro-3- (hydroxymethyl)azetidine-1-carboxylate (Unused, Waste, or Spill Residue) classify Is the compound halogenated? start->classify select_container Select Labeled, Compatible 'Halogenated Waste' Container classify->select_container Yes non_halogen_container Incorrect Disposal Path: Non-Halogenated Waste Container classify->non_halogen_container No add_waste Add Waste to Container (Avoid Incompatibles) select_container->add_waste seal_store Seal Container and Store in Designated Accumulation Area add_waste->seal_store full Container is Full? seal_store->full full->add_waste No pickup Arrange for EHS/ Licensed Contractor Pickup full->pickup Yes

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1126650-66-5

  • Molecular Formula: C₉H₁₆FNO₃

  • Molecular Weight: 205.23 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on GHS classifications, this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for handling corrosive or easily absorbed compounds.To prevent skin contact and irritation.[2][3][4]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.To protect against splashes and prevent serious eye irritation.[3][4]
Skin and Body Protection A flame-resistant lab coat must be worn at all times. Long-sleeved clothing and closed-toe shoes are required. For larger quantities, a chemical-resistant apron may be necessary.To prevent skin contact and contamination of personal clothing.[2][3]
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation:

  • Ensure all required PPE is readily available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Have an emergency plan in place, including the location of eyewash stations and safety showers.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all weighing and transfers of the compound within a chemical fume hood.
  • Avoid direct contact with the skin, eyes, and clothing.[4]
  • Wash hands thoroughly after handling, even if gloves were worn.[4]
  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][5]
  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Plan: Waste Management Protocol

Proper disposal of this fluorinated organic compound is critical to protect human health and the environment.[2]

1. Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7]
  • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[2]

2. Container Management:

  • Waste containers must be clearly labeled with the chemical name and associated hazards.[2]
  • Keep waste containers tightly sealed and store them in a well-ventilated area, preferably within a fume hood.[7]

3. Final Disposal:

  • Arrange for the disposal of the waste through a licensed chemical waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal prep 1. Preparation - Inspect PPE - Verify Fume Hood - Review Emergency Plan handling 2. Handling - Work in Fume Hood - Avoid Contact - Wash Hands prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage waste_collection 4. Waste Collection - Segregate as Halogenated Waste - Use Labeled Container handling->waste_collection exposure Emergency: Exposure - Follow First Aid - Seek Medical Attention handling->exposure disposal 5. Final Disposal - Licensed Waste Carrier - Follow Regulations waste_collection->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.